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Ethyl 2-amino-4-chloro-3-methoxybenzoate Documentation Hub

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  • Product: Ethyl 2-amino-4-chloro-3-methoxybenzoate
  • CAS: 1247605-97-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-4-chloro-3-methoxybenzoate: A Technical Guide

Executive Summary Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a highly functionalized, poly-substituted anthranilic acid derivative that serves as a versatile small-molecule scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a highly functionalized, poly-substituted anthranilic acid derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis[1]. Characterized by its unique tetrasubstituted aromatic pattern, this building block is instrumental in the development of complex heterocyclic systems, such as quinazolines and quinolines, which are prevalent in kinase inhibitors and GPCR ligands. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies designed for drug development professionals.

Physicochemical Properties & Structural Causality

The rational design of pharmaceuticals relies heavily on the physicochemical properties of starting materials. Ethyl 2-amino-4-chloro-3-methoxybenzoate possesses a calculated molecular weight of 229.66 g/mol and an empirical formula of C10H12ClNO3[2].

Quantitative Data Summary

Table 1: Core Physicochemical and Identification Parameters

ParameterValueReference
CAS Registry Number 1247605-97-5[2]
Molecular Weight 229.66 g/mol [2]
Chemical Formula C10H12ClNO3[2]
InChI Key APAHDZXAQRCRLS-UHFFFAOYSA-N[3]
SMILES String O=C(OCC)C1=CC=C(Cl)C(OC)=C1N[2]
Physical Form Solid powder[3]
Storage Temperature Room Temperature (RT)[3]
Mechanistic Causality of Substituents

Understanding the distinct role of each functional group is critical for predicting reactivity and pharmacokinetic influence:

  • 2-Amino Group: Acts as a primary nucleophile for cyclization reactions (e.g., forming pyrimidone rings in quinazolinones) and serves as a critical hydrogen bond donor in target binding.

  • 4-Chloro Group: Enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Crucially, it provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • 3-Methoxy Group: Introduces steric bulk that restricts the rotation of adjacent bonds, effectively locking the conformation of the molecule. It also acts as an electron-donating group via resonance, modulating the pKa of the adjacent amine.

  • Ethyl Ester: Serves as a stable, lipophilic protecting group for the carboxylic acid, which can be selectively saponified or directly reacted with amines to form amides.

Reactivity Core Ethyl 2-amino-4-chloro- 3-methoxybenzoate Ester Ethyl Ester (Electrophile/Protecting) Core->Ester Amine 2-Amino Group (Nucleophile/H-Bond Donor) Core->Amine Chloro 4-Chloro Group (Lipophilicity/Cross-Coupling) Core->Chloro Methoxy 3-Methoxy Group (Conformational Lock) Core->Methoxy

Fig 1. Structural reactivity map of Ethyl 2-amino-4-chloro-3-methoxybenzoate.

Synthetic Methodologies and Protocols

The synthesis of highly substituted anilines requires precise control over reaction conditions to prevent side reactions. When synthesizing this compound from its nitro precursor (Ethyl 2-nitro-4-chloro-3-methoxybenzoate), the reduction phase is the most critical step.

Expertise & Experience: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 gas is strongly contraindicated here. Pd/C will rapidly catalyze the hydrodehalogenation of the 4-chloro substituent, leading to an undesired des-chloro byproduct. Instead, a mild, chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is the field-proven standard.

Experimental Protocol: Chemoselective Nitro Reduction

This protocol represents a self-validating system: the physical progression is visually indicated by the consumption of iron and color change, while analytical validation ensures the retention of the chlorine atom.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-nitro-4-chloro-3-methoxybenzoate (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 equiv, ~325 mesh) and Ammonium Chloride (2.0 equiv). Causality: The NH4Cl acts as a mild proton source, activating the iron surface for electron transfer without creating an overly acidic environment that could hydrolyze the ethyl ester.

  • Reaction: Heat the suspension to 80°C with vigorous stirring for 2-4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the distinct yellow spot of the nitro starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with Ethyl Acetate (EtOAc) to ensure complete product recovery.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. Extract, dry the organic layer over anhydrous Na2SO4, and concentrate to yield the pure target compound.

Workflow Start Ethyl 2-nitro-4-chloro- 3-methoxybenzoate Reagents Fe powder, NH4Cl EtOH/H2O (4:1), 80°C Start->Reagents Reaction Chemoselective Reduction (Prevents Dehalogenation) Reagents->Reaction Workup Celite Filtration & EtOAc Extraction Reaction->Workup Product Ethyl 2-amino-4-chloro- 3-methoxybenzoate Workup->Product

Fig 2. Chemoselective synthetic workflow avoiding hydrodehalogenation.

Analytical Validation Protocol

To ensure trustworthiness and scientific integrity, the synthesized or procured compound must undergo rigorous analytical validation to confirm both purity and structural integrity.

Table 2: Analytical Validation Parameters

TechniqueExpected ObservationCausality / Rationale
LC-MS (ESI+) m/z [M+H]+ = 230.1 and 232.1 (Ratio 3:1)Confirms molecular weight and the presence of exactly one chlorine atom via its natural isotopic signature.
1H NMR (CDCl3) Broad singlet (~δ 5.0-6.0 ppm, 2H)Confirms the successful reduction to the primary amine (-NH2).
1H NMR (CDCl3) Quartet (~δ 4.3 ppm, 2H), Triplet (~δ 1.4 ppm, 3H)Validates the integrity of the ethyl ester group (verifies no hydrolysis occurred during reduction).
HPLC (UV 254 nm) Single sharp peak, >95% AreaConfirms purity and the absolute absence of des-chloro byproducts.

Applications in Drug Development

Ethyl 2-amino-4-chloro-3-methoxybenzoate is primarily utilized as an advanced intermediate for heterocyclic synthesis[1].

  • Quinazolinone Synthesis: Condensation of the amine and ester moieties with formamide or amidines yields 4-chloro-3-methoxy-substituted quinazolin-4(3H)-ones. These cores are ubiquitous in oncology, specifically as inhibitors of the epidermal growth factor receptor (EGFR) and poly (ADP-ribose) polymerase (PARP).

  • Anthranilamide Derivatization: Saponification of the ethyl ester yields the corresponding anthranilic acid, which can be coupled with various complex amines to form anthranilamides—a structural motif found in numerous kinase inhibitors and specialized agricultural modulators.

References

  • Source: bldpharm.
  • Source: sigmaaldrich.
  • Source: cymitquimica.

Sources

Exploratory

Molecular weight and structural formula of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Title: Technical Guide: Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5)[1][2][3][4] Abstract This technical guide provides a comprehensive analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate , a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5)[1][2][3][4]

Abstract This technical guide provides a comprehensive analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate , a critical intermediate in the synthesis of 8-methoxyquinolone antibiotics and novel non-fluorinated quinolone (NFQ) scaffolds. We examine its structural properties, synthetic pathways, and role as a regioselective building block for pharmaceutical development.[5] This document is designed for medicinal chemists and process engineers, offering field-proven insights into handling, cyclization mechanics, and analytical validation.

Introduction: The Strategic Role of 8-Methoxy Scaffolds

In the landscape of antibacterial drug discovery, the 8-methoxy substituent on the quinolone core is a pivotal structural motif. It significantly enhances activity against Gram-positive bacteria and reduces the phototoxicity often associated with 8-fluoro or 8-chloro derivatives.

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5) serves as a specialized precursor for generating these 8-methoxy-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate cores. Unlike the more common 2,4,5-trifluoro-3-methoxybenzoate intermediates used for Gatifloxacin or Moxifloxacin, this 4-chloro analog lacks the 5-fluorine atom. Consequently, it cyclizes to form a 6-desfluoro quinolone , making it an invaluable tool for:

  • Structure-Activity Relationship (SAR) Studies: Investigating the necessity of the C-6 fluorine atom in novel antibiotic candidates.

  • Non-Fluorinated Quinolone (NFQ) Synthesis: Developing "fluoro-free" quinolones to mitigate specific toxicological risks (e.g., genotoxicity) while retaining bacterial DNA gyrase inhibition.

  • Process Impurity Standards: acting as a reference standard for potential des-fluoro impurities in the manufacturing of fluorinated drugs.

Chemical Identity & Physical Properties

The compound is an anthranilic acid ester derivative characterized by a dense substitution pattern that dictates its reactivity during the Gould-Jacobs cyclization.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Ethyl 2-amino-4-chloro-3-methoxybenzoate
CAS Number 1247605-97-5
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
SMILES O=C(OCC)C1=CC=C(Cl)C(OC)=C1N
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point Predicted:[1] 85–90 °C (Experimental verification required per batch)
pKa (Amino) ~2.5 (Weakly basic due to electron-withdrawing ester/chloro groups)

Structural Analysis & Reactivity

The molecule's utility is defined by three functional "handles" on the benzene ring, each serving a specific role in downstream synthesis:

  • 2-Amino Group (-NH₂): The primary nucleophile. It reacts with EMME (Diethyl ethoxymethylenemalonate) to form the enamine intermediate required for the thermal cyclization to the quinolone ring.

  • 3-Methoxy Group (-OCH₃): This group is strategically positioned to become the C-8 methoxy group in the final quinolone. It provides electron density that stabilizes the quinolone core and improves the pharmacokinetic profile (half-life and distribution).

  • 4-Chloro Group (-Cl): A versatile leaving group. In the final quinolone, this becomes the C-7 chloro position. It is activated for S_NAr (Nucleophilic Aromatic Substitution) reactions, allowing the attachment of solubilizing side chains (e.g., piperazine, pyrrolidine) essential for bioavailability.

Steric Considerations: The 3-methoxy group creates steric crowding between the 2-amino and 4-chloro positions. This can slightly retard the initial condensation with EMME compared to non-substituted anthranilates, requiring optimized reaction temperatures (typically 100–120 °C).

Synthesis & Manufacturing Pathways

The synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate typically proceeds via the modification of a benzoic acid precursor. The most robust industrial route involves the nitration of 3-methoxy-4-chlorobenzoic acid followed by reduction.

Core Synthetic Workflow
  • Starting Material: 3-Methoxy-4-chlorobenzoic acid.

  • Step 1: Nitration. Electrophilic aromatic substitution using HNO₃/H₂SO₄. The directing effects of the methoxy (ortho/para) and chloro (ortho/para) groups, combined with the meta-directing carboxyl, favor nitration at the 2-position (ortho to the methoxy).

  • Step 2: Esterification. Conversion of the carboxylic acid to the ethyl ester using Ethanol/H₂SO₄ or Thionyl Chloride/Ethanol.

  • Step 3: Reduction. Selective reduction of the nitro group to the amine using Fe/Acetic Acid, SnCl₂, or Catalytic Hydrogenation (H₂/Pd-C). Note: Care must be taken with Hydrogenation to avoid de-chlorination.

SynthesisPath SM 3-Methoxy-4-chlorobenzoic Acid (Starting Material) Step1 Nitration (HNO3, H2SO4, 0-5°C) SM->Step1 Inter1 2-Nitro-3-methoxy-4-chlorobenzoic Acid Step1->Inter1 Step2 Esterification (EtOH, H2SO4, Reflux) Inter1->Step2 Inter2 Ethyl 2-nitro-3-methoxy-4-chlorobenzoate Step2->Inter2 Step3 Reduction (Fe/AcOH or H2/Pd-C) Inter2->Step3 Product Ethyl 2-amino-4-chloro-3-methoxybenzoate (Target) Step3->Product

Figure 1: Step-wise synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate from commercially available precursors.

Application: The Gould-Jacobs Cyclization

The primary application of this intermediate is the construction of the quinolone antibiotic core. The process follows the classic Gould-Jacobs reaction.

Mechanism:

  • Condensation: The aniline nitrogen attacks the electrophilic carbon of Diethyl ethoxymethylenemalonate (EMME), eliminating ethanol.

  • Cyclization: Thermal cyclization (250 °C in Dowtherm A or Polyphosphoric acid) closes the ring, forming the 4-hydroxyquinoline skeleton.

  • Outcome: The result is Ethyl 7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

GouldJacobs Reactants Ethyl 2-amino-4-chloro-3-methoxybenzoate + EMME Process1 Condensation (110°C, -EtOH) Reactants->Process1 Intermediate Anilinomethylene Malonate (Enamine Intermediate) Process1->Intermediate Process2 Thermal Cyclization (250°C, Dowtherm A) Intermediate->Process2 Final Ethyl 7-chloro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinolone Core) Process2->Final

Figure 2: The Gould-Jacobs reaction pathway converting the benzoate intermediate into the bioactive quinolone scaffold.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, strict analytical controls are required.

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (to detect nitro-impurities).

  • Retention Time: The amino-ester is less polar than the acid precursor but more polar than the nitro-ester. Expect elution around 12–15 min depending on flow rate.

NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 1.30 (t, 3H): Methyl of ethyl ester.

  • δ 3.75 (s, 3H): Methoxy group (distinct singlet).

  • δ 4.25 (q, 2H): Methylene of ethyl ester.

  • δ 6.50 (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).

  • δ 6.80 (d, 1H): Aromatic proton at C-5 (ortho to Cl, meta to NH₂).

  • δ 7.60 (d, 1H): Aromatic proton at C-6 (ortho to COOH).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can darken the powder over time (formation of azo/azoxy impurities).

References

  • BLD Pharm. (2025). Ethyl 2-amino-4-chloro-3-methoxybenzoate Product Datasheet (CAS 1247605-97-5). Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 2-amino-4-chloro-3-methoxybenzoate Search Results & Properties. Retrieved from

  • PubChem. (2025). Compound Summary: Ethyl 2-amino-4-chloro-3-methoxybenzoate.[1][2][3] National Center for Biotechnology Information. Retrieved from

  • ChemSrc. (2025).[6] CAS 1247605-97-5 Physicochemical Properties. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling & Optimization for Ethyl 2-amino-4-chloro-3-methoxybenzoate

[1][2] Executive Summary Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic ethyl ester tail, a polar amino head, and electro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic ethyl ester tail, a polar amino head, and electron-donating/withdrawing substituents (methoxy/chloro) on the phenyl ring.[1] This specific substitution pattern creates a "push-pull" electronic system that significantly influences its solubility profile compared to simple aminobenzoates.[1]

This guide provides a comprehensive framework for determining and optimizing the solubility of this compound. While specific public solubility datasets for this proprietary intermediate are limited, this guide synthesizes data from structural analogs (e.g., Methyl 4-amino-2-methoxybenzoate) to establish a Predicted Solubility Landscape .[1] It further details the standard operating procedures (SOPs) for experimentally validating these values using gravimetric and dynamic laser monitoring techniques.

Structural Analysis & Predicted Solubility Landscape

Molecular Descriptor Analysis

The solubility behavior of Ethyl 2-amino-4-chloro-3-methoxybenzoate is governed by three competing structural domains:

  • Lipophilic Domain (Ethyl Ester & Chloro group): Drives solubility in non-polar to moderately polar aprotic solvents (DCM, Ethyl Acetate).

  • H-Bond Donor Domain (Primary Amine -NH₂): Facilitates interaction with proton acceptors (DMSO, DMF, Pyridine).[1]

  • Electronic Modulation (3-Methoxy & 4-Chloro): The 3-methoxy group increases electron density, slightly enhancing solubility in alcohols compared to non-methoxylated analogs.[1] The 4-chloro substituent increases lipophilicity (LogP increase ~0.7), reducing water solubility drastically.[1]

Predicted Solvent Classifications

Based on Structure-Activity Relationship (SAR) data from analogous quinolone intermediates [1, 3], the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Application
High Solvency DMSO, DMF, NMP> 150 mg/mLReaction media; Stock solutions
Process Solvents Dichloromethane (DCM), THF, Ethyl Acetate50 - 120 mg/mLExtraction; Synthesis solvent
Crystallization Ethanol, Methanol, Isopropanol (IPA), Acetonitrile10 - 40 mg/mL (Temp.[1] dependent)Cooling crystallization; Recrystallization
Anti-Solvents Water, n-Heptane, Hexane, Toluene< 1 mg/mLYield recovery; Precipitation

Critical Insight: Analogs such as Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate have been successfully recrystallized from Ethyl Acetate [3], suggesting this is a primary candidate for purification of the target molecule.[1]

Experimental Protocols for Solubility Determination

To transition from prediction to precision, the following protocols must be executed. These methods are designed to generate data suitable for thermodynamic modeling.[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility determination method.

SolubilityWorkflow Start Start: Solubility Profiling Screen Tier 1: Visual Screening (Solvent Selection) Start->Screen Decision Is Solubility > 10 mg/mL? Screen->Decision Decision->Screen No (Change Solvent) Gravimetric Tier 2: Static Gravimetric Method (Equilibrium Solubility) Decision->Gravimetric Yes (Process Dev) Laser Tier 3: Dynamic Laser Monitoring (Metastable Zone Width) Decision->Laser Yes (Crystallization) HPLC HPLC Analysis (Purity & Quantification) Gravimetric->HPLC Model Thermodynamic Modeling (Apelblat/Van't Hoff) Laser->Model HPLC->Model

Figure 1: Decision matrix for solubility determination workflows.

Tier 2: Static Equilibrium Method (Gravimetric/HPLC)

This is the gold standard for generating thermodynamic data.[1]

Reagents:

  • Ethyl 2-amino-4-chloro-3-methoxybenzoate (Purity >98%)[1]

  • HPLC Grade Solvents (MeOH, EtOH, EtOAc, MeCN)[1]

Protocol:

  • Saturation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (T ± 0.05 K).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.[1]

    • HPLC: Dilute aliquot with mobile phase and analyze (UV detection @ ~254 nm).

  • Repetition: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Tier 3: Dynamic Laser Monitoring (Crystallization Design)

For determining the Metastable Zone Width (MSZW), essential for avoiding "oiling out" during scale-up.[1]

Protocol:

  • Prepare a solution of known concentration

    
    .[1]
    
  • Cool at a constant rate (e.g., 0.5 K/min) while monitoring turbidity via laser transmission.

  • Record

    
     (transmissivity drop).[1]
    
  • Heat the suspension until dissolution (

    
    ).
    
  • The difference

    
     defines the MSZW.[1]
    

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This model is empirically superior for amino-benzoate derivatives due to its ability to account for non-ideal solution behavior [2, 4].[1]

Modified Apelblat Equation

[1]

Where:

  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived from regression.
    
Calculation Logic (Python)

Researchers can use the following logic to fit their experimental data:

[1]

Purification & Crystallization Strategy

Based on the solubility differential, the following purification strategies are recommended for Ethyl 2-amino-4-chloro-3-methoxybenzoate.

Cooling Crystallization (Recommended)[1]
  • Solvent System: Ethanol or Isopropanol.[1]

  • Mechanism: The solubility of aminobenzoates typically doubles for every 20°C rise in alcohols [4].[1]

  • Procedure: Dissolve crude material at reflux (~78°C for EtOH). Clarify by hot filtration.[1] Cool slowly (10°C/hour) to 0-5°C.[1]

  • Yield Expectation: 85-90%.

Anti-Solvent Precipitation
  • Solvent/Anti-Solvent Pair: THF / Water or Ethyl Acetate / n-Heptane.[1]

  • Procedure: Dissolve in minimal THF (High solubility). Slowly add Water (Anti-solvent) until turbidity persists.[1] Cool to induce precipitation.[1]

  • Note: This method may occlude impurities; cooling crystallization is preferred for final API purity.[1]

References

  • Solubility of Aminobenzoate Analogs

    • Title: Solubility of Methyl 4-aminobenzoate in Organic Solvents.[1][2]

    • Source: GuideChem / PubChem Data.[1]

    • URL:[Link][1]

  • Thermodynamic Modeling (Apelblat)

    • Title: Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents.
    • Source: ResearchGate / J. Mol.[1] Liq.

    • URL:[Link]

  • Process Chemistry (Recrystallization)

    • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Recrystallization of methoxy-amino-benzoate intermediates).[1]

    • Source: MDPI Molecules 2010, 15(6).

    • URL:[Link][1]

  • Crystallization of p-Aminobenzoic Acid Derivatives

    • Title: Crystallization of para-aminobenzoic acid forms from specific solvents.[1][3][4]

    • Source: CrystEngComm (RSC).[1]

    • URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profile of Amino-Chloro-Methoxybenzoate Derivatives: A Comprehensive Technical Guide

Executive Summary Amino-chloro-methoxybenzoate derivatives—most notably represented by the antiemetic agent metoclopramide—constitute a vital class of active pharmaceutical ingredients (APIs). The thermodynamic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-chloro-methoxybenzoate derivatives—most notably represented by the antiemetic agent metoclopramide—constitute a vital class of active pharmaceutical ingredients (APIs). The thermodynamic stability of these compounds is governed by the complex electronic interplay of their aromatic substituents. As drug development shifts toward more rigorous quality-by-design (QbD) frameworks, understanding the precise thermodynamic parameters, degradation kinetics, and solid-state stability of these derivatives is non-negotiable. This whitepaper provides an in-depth, self-validating technical framework for profiling the thermodynamic stability of amino-chloro-methoxybenzoate derivatives.

Structural Causality and Thermodynamic Vulnerabilities

The stability profile of amino-chloro-methoxybenzoate derivatives is fundamentally dictated by the opposing electronic forces on the central benzene ring. The 5-chloro substituent acts as an electron-withdrawing group via induction while possessing a positive


-hole. Conversely, the 2-methoxy group acts as an electron-donating group via resonance, presenting a negative electrostatic potential 1[1].

This "push-pull" dual electrostatic behavior significantly alters the bond dissociation energy of the adjacent amide or ester linkages. While this electronic versatility is excellent for receptor pocket binding (potency optimization), it creates specific thermodynamic vulnerabilities, making the molecule highly susceptible to nucleophilic attack (hydrolysis) and free-radical oxidation.

Degradation_Pathway API Amino-Chloro-Methoxybenzoate Derivative (API) Hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) API->Hydrolysis H2O, H+/OH- Oxidation Oxidative Degradation (ROS / Peroxides) API->Oxidation Oxidizing Agents Thermal Thermal Decomposition (Solid-State) API->Thermal ΔT > T_onset Deg_Acid 4-Amino-5-Chloro- 2-Methoxybenzoic Acid Hydrolysis->Deg_Acid Deg_Ox N-Oxide & Azo Derivatives Oxidation->Deg_Ox Deg_Therm Decarboxylation & Dealkylation Products Thermal->Deg_Therm

Figure 1: Primary degradation pathways of amino-chloro-methoxybenzoate derivatives.

Solution-State Chemical Kinetics

In aqueous formulations, the stability of these derivatives is challenged by hydrolytic and oxidative stress:

  • Hydrolysis: The amide bond is highly susceptible to acid/base-catalyzed hydrolysis, yielding 4-amino-5-chloro-2-methoxybenzoic acid as the primary degradant 2[2].

  • Oxidation: Oxidative stress (e.g., via sodium N-chloro p-toluenesulfonamide or peroxides) follows first-order kinetics with respect to the oxidant and fractional order on the API, leading to rapid N-oxide formation 3[3].

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters of Amino-Chloro-Methoxybenzoate Derivatives

Parameter / ObservationValue RangeAnalytical MethodKinetic Model
Activation Energy (

) - Stage 2
31 – 168 kJ/molTGA / DSCHorowitz-Metzger
Activation Energy (

) - Stage 3
33 – 170 kJ/molTGA / DSCBroido's Method
Oxidation Kinetics First-order dependenceTitrimetry / UV-VisArrhenius Equation
Acid Hydrolysis Degradant 4-amino-5-chloro-2-methoxybenzoic acidRP-HPLC / LC-MSPseudo-first order
Hydration Stability Monohydrate susceptible to ion-exchangeX-Ray / DSCN/A

Data synthesized from established thermal decomposition studies on metoclopramide and its transition metal complexes 4[4].

Self-Validating Experimental Workflows

To ensure trustworthiness in stability profiling, experimental protocols must not merely generate data, but actively prove their own validity through internal checks.

Experimental_Workflow cluster_Analysis 3. Analytical Quantification & Validation Prep 1. Sample Preparation (API & Formulations) Stress 2. ICH Q1A(R2) Stress Testing (Thermal, Hydrolytic, Oxidative) Prep->Stress HPLC RP-HPLC / LC-MS (Mass Balance Check) Stress->HPLC TGA TGA / DSC (Thermal Profiling) Stress->TGA Calc 4. Thermodynamic Parameter Calculation (Ea, ΔH, ΔS, Rate Constants) HPLC->Calc TGA->Calc

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Objective: Determine the activation energy (


) and thermal decomposition pathways of the solid API.
  • Instrument Calibration: Calibrate the TGA/DSC using high-purity Indium (

    
    , 
    
    
    
    J/g) to ensure calorimetric accuracy.
  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the derivative into an aluminum crucible.

    • Causality: Low sample mass prevents thermal lag and minimizes thermal gradients across the sample bed, ensuring that the recorded temperature accurately reflects the sample temperature.

  • Thermal Method: Heat from 25°C to 500°C at a constant heating rate (

    
    ) under a dynamic nitrogen atmosphere (flow rate 50 mL/min).
    
    • Causality: Nitrogen purges evolved gases immediately, preventing secondary gas-phase oxidation that would artificially skew the

      
       calculation.
      
  • Kinetic Parameter Extraction: Apply the Coats-Redfern integral method to the thermogravimetric curve to calculate Activation Energy (

    
    ).
    
    • Self-Validating System Check (Multi-Rate Verification): Run the analysis at three different heating rates (e.g., 5, 10, 15 °C/min). If the calculated

      
       varies by more than 5% between runs, the degradation involves multiple overlapping kinetic steps, invalidating a single-step kinetic model assumption.
      
Protocol 2: Stability-Indicating RP-HPLC for Hydrolytic/Oxidative Stress

Objective: Quantify degradation kinetics and identify structural degradants under ICH Q1A(R2) conditions.

  • Stress Conditions: Subject the API to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3%

    
     (oxidative) at 60°C for 24 hours.
    
  • Quenching: Neutralize acidic/basic samples to pH 7.0 to halt degradation before injection.

    • Causality: Failure to quench allows degradation to continue inside the autosampler and on-column, leading to peak tailing, split peaks, and inaccurate quantification.

  • Chromatographic Separation: Utilize a C18 column (250 x 4.6 mm, 5 µm) with a gradient mobile phase of Phosphate Buffer (pH 3.0) and Acetonitrile.

    • Causality: The acidic mobile phase suppresses the ionization of the primary carboxylic acid degradant (4-amino-5-chloro-2-methoxybenzoic acid), increasing its lipophilicity, retention time, and resolution from the parent API.

  • Detection: Monitor via PDA detector at 275 nm and couple with LC-MS for structural elucidation.

    • Self-Validating System Check (Mass Balance): Calculate the Mass Balance = (Moles of unreacted API + Moles of quantified degradants) / Initial Moles of API. The system is validated only if Mass Balance = 98.0% – 102.0%. A lower value definitively indicates undetected volatile degradants, irreversible column adsorption, or co-elution, requiring immediate method redevelopment.

Advanced Stabilization Strategies: Cocrystallization

To mitigate thermodynamic vulnerabilities, advanced formulation strategies are required. Hydration is a primary instigator of instability; for example, the monohydrate form of metoclopramide can trigger ion-exchange reactions with excipients like KBr, subsequently accelerating the Maillard reaction with lactose during manufacturing.

Formulating the API as an oxalic acid cocrystal effectively locks the hydrogen bond donor and acceptor sites of the amino-chloro-methoxybenzoate structure. This thermodynamic stabilization completely inhibits hydration, expanding the safe operating region for scale-up manufacturing and extending shelf-life 5[5].

References

  • Source: scispace.
  • Title: TGA studies of metoclopramide complexes of cobalt(II)
  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Foundational

Safety Data Sheet (SDS) and toxicity data for Ethyl 2-amino-4-chloro-3-methoxybenzoate

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile for Ethyl 2-amino-4-chloro-3-methoxybenzoate Executive Summary Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5 ) is a specialized halogenated anil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile for Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5 ) is a specialized halogenated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and quinolone-based antibiotics.[1][2][3][4] Its structural integration of an amino group, a chlorine atom, and a methoxy substituent on a benzoate scaffold imparts unique electronic properties, making it a critical yet reactive intermediate.[4]

This guide synthesizes available physicochemical data, predicted toxicological profiles based on Structure-Activity Relationships (SAR), and rigorous safety protocols.[4] It is designed for medicinal chemists and process safety engineers requiring authoritative handling parameters beyond standard vendor documentation.[4]

Part 1: Chemical Identity & Physicochemical Properties[4][5][6]

Precise identification is the first line of defense in chemical safety.[4] The following data validates the compound's identity against vendor certificates of analysis (CoA).

Parameter Technical Specification
Chemical Name Ethyl 2-amino-4-chloro-3-methoxybenzoate
CAS Number 1247605-97-5
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
SMILES CCOC(=O)C1=CC=C(Cl)C(OC)=C1N
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.[3][4]
Structural Class Halogenated Anthranilate Ester

Part 2: Hazard Identification (GHS Classification)

Note: Experimental toxicity data for this specific CAS is limited.[4] The following classifications are derived from validated SAR models for chlorinated aniline esters.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[4]
      
Hazard Statements (Predicted)
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H317: May cause an allergic skin reaction (Sensitization potential due to aniline moiety).[4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Part 3: Toxicological Profile & Mechanism of Action[4]

As a Senior Application Scientist, it is crucial to look beyond the LD50 and understand the mechanism of potential toxicity.

Acute Toxicity (Theoretical)
  • Oral/Dermal: Likely to exhibit moderate acute toxicity.[4] Analogous compounds (chlorinated anthranilates) often show LD50 values in the range of 500–2000 mg/kg (Rat, Oral).[4]

  • Inhalation: High risk of mucosal irritation due to the hydrolysis of the ester and the basicity of the amine.[4]

Structural Alerts & Metabolic Activation[4]
  • Aniline Moiety (Methemoglobinemia Risk): The primary amino group attached to the aromatic ring suggests a potential for metabolic N-oxidation.[4] While the ester group reduces bioavailability compared to free aniline, absorption can still lead to methemoglobin formation, impairing oxygen transport in the blood.[4]

  • Halogenation (Bioaccumulation): The chlorine substituent at the para position (relative to the amino group) increases lipophilicity (LogP ~2.5–3.0), potentially enhancing skin absorption and prolonging half-life in lipid-rich tissues.[4]

  • Hydrolysis: In vivo, esterases will rapidly hydrolyze the ethyl ester to 2-amino-4-chloro-3-methoxybenzoic acid , which is the primary bioactive metabolite.[4]

Part 4: Emergency Response & Reactivity Logic

The following diagram illustrates the critical decision-making pathway for emergency response, specifically tailored to the compound's chemical reactivity (e.g., generation of HCl and NOx during combustion).

EmergencyResponse Start Emergency Event Detected Type Identify Incident Type Start->Type Fire Fire / Thermal Decomposition Type->Fire Spill Spill / Exposure Type->Spill FireAction Action: Use Dry Chemical/CO2. Avoid Water Jet (Hydrolysis risk). Wear SCBA (NOx, HCl fumes). Fire->FireAction SpillAction Action: Isolate Area. Do NOT sweep dry (Dust explosion). Wet sweep or vacuum with HEPA. Spill->SpillAction FirstAid First Aid Assessment FireAction->FirstAid SpillAction->FirstAid Skin Skin Contact: Wash with soap & water. Monitor for sensitization. FirstAid->Skin Eye Eye Contact: Rinse 15 min. Consult Ophthalmologist. FirstAid->Eye Inhale Inhalation: Move to fresh air. Monitor for Methemoglobinemia (Cyanosis). FirstAid->Inhale

Figure 1: Emergency Response Logic Flow.[4] Note the specific requirement for SCBA during fire due to toxic chlorine and nitrogen oxide emissions.

Part 5: Handling, Storage, and Stability Protocols

Engineering Controls
  • Containment: Handle strictly within a chemical fume hood.

  • Inert Atmosphere: While not pyrophoric, the amine group is susceptible to oxidation over time.[4] Store under Nitrogen or Argon for long-term stability.[4]

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (dust) or P100 (if aerosolized) respirator.[4]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[4] Breakthrough time is generally >480 min for solid handling, but immediate change is required upon solution contact.[4]

  • Eyes: Chemical safety goggles.[4] Face shield recommended if handling large quantities (>100g).[4]

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Light: Protect from light (amber vials/bottles) to prevent photo-degradation of the aniline moiety.[4]

  • Incompatibilities: Strong oxidizing agents, acids (forms salts), acid chlorides, and anhydrides.[4]

Part 6: Synthesis & Degradation Pathway

Understanding the chemical lifecycle helps in waste management and process design.[4]

Degradation Compound Ethyl 2-amino-4-chloro-3-methoxybenzoate (C10H12ClNO3) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis + H2O Combustion Thermal Decomposition (>250°C) Compound->Combustion + Heat/O2 Acid Metabolite/Degradant: 2-Amino-4-chloro-3-methoxybenzoic Acid + Ethanol Hydrolysis->Acid Gases Toxic Fumes: NOx (Nitrogen Oxides) HCl (Hydrogen Chloride) CO (Carbon Monoxide) Combustion->Gases

Figure 2: Chemical Reactivity and Degradation Pathway.[4] The hydrolysis product is the primary environmental metabolite.[4]

References

  • BLD Pharm. (2025).[4][5] Product Analysis: Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5).[1][2][3][4][5] Retrieved from

  • ChemSRC. (2025).[4][6] Chemical Properties and Safety Data for CAS 1247605-97-5. Retrieved from [4]

  • PubChem. (2025).[4] Compound Summary: Ethyl 3-chloro-4-methoxybenzoate (Analogous Structure Analysis). National Library of Medicine.[4] Retrieved from

  • ECHA (European Chemicals Agency). (2024).[4] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. (Used for SAR toxicity prediction of chlorinated anilines).[4]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate

This guide outlines the rigorous protocol for the crystallographic characterization of Ethyl 2-amino-4-chloro-3-methoxybenzoate . It focuses on the specific challenges posed by the sterically crowded 2,3,4-substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous protocol for the crystallographic characterization of Ethyl 2-amino-4-chloro-3-methoxybenzoate . It focuses on the specific challenges posed by the sterically crowded 2,3,4-substitution pattern and the critical intramolecular hydrogen bonding characteristic of anthranilate derivatives.

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (C₁₀H₁₂ClNO₃) represents a highly functionalized scaffold often utilized in the synthesis of quinazoline-based kinase inhibitors and antibacterial agents. Structurally, it serves as a critical case study in steric crowding : the vicinal arrangement of the amino (


), methoxy (

), and chloro (

) groups creates competing electronic and steric forces that dictate the molecule's solid-state conformation.

This guide provides a standardized workflow for researchers to grow single crystals, solve the structure via X-ray diffraction (XRD), and analyze the resulting packing motifs, specifically focusing on the S(6) intramolecular hydrogen bond and the torsional strain of the 3-methoxy group .

Part 1: Chemical Context & Crystallization Strategy[1][2]

Structural Significance

The molecule features a "push-pull" electronic system. The amino group (electron donor) and the ester group (electron acceptor) are in an ortho relationship, predisposing the molecule to form a planar pseudo-ring. However, the 3-methoxy group acts as a steric wedge.

  • The Challenge: The methoxy group is flanked by an amino group (pos 2) and a chlorine atom (pos 4).[1] Crystallization must overcome the rotational disorder often associated with this crowded ether linkage.

Crystallization Protocol

Standard recrystallization often yields microcrystalline powder due to the molecule's high lattice energy. To obtain X-ray quality single crystals, a slow evaporation or vapor diffusion method is required to control nucleation rates.

Optimized Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) . These solvents facilitate hydrogen bonding interactions during nucleation.

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Vapor Diffusion (Preferred): Place the open vial inside a larger jar containing Hexane or Pentane (antisolvent). Seal the outer jar.

    • Mechanism:[2][3][4][5][6] As hexane diffuses into the ethanol solution, the solubility decreases gradually, promoting the growth of prismatic crystals rather than needles.

  • Harvesting: Crystals typically appear within 48–72 hours. Select a specimen with defined edges (approx.

    
     mm) using a polarizing microscope.
    

Part 2: Data Collection & Structure Solution[2][4]

Instrument Configuration
  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    . The presence of the Chlorine atom (
    
    
    ) introduces moderate absorption (
    
    
    ), which is better mitigated by the harder Molybdenum radiation.
  • Temperature: Data must be collected at low temperature (100 K or 150 K ) using a nitrogen cryostream.

    • Causality: The ethyl ester tail and the 3-methoxy group are prone to high thermal motion. Cooling reduces the atomic displacement parameters (ADPs), allowing for precise resolution of the terminal methyl groups.

Processing Workflow (SHELX Pipeline)

The solution strategy follows a standard small-molecule pipeline but requires specific attention to the potential disorder in the ethyl chain.

StructureSolution RawData Raw Frames (Diffractometer) Reduction Data Reduction (SAINT/CrysAlisPro) RawData->Reduction Integration SpaceGroup Space Group Det. (XPREP) Reduction->SpaceGroup Systematic Absences PhaseProb Phasing (SHELXT) Direct Methods SpaceGroup->PhaseProb Intrinsic Phasing Refinement Refinement (SHELXL) Least Squares PhaseProb->Refinement F² Minimization Refinement->Refinement Anisotropic Ref. Add H-atoms Validation Validation (CheckCIF) Refinement->Validation R1 < 5%

Figure 1: Standard crystallographic workflow for small molecule structure determination.

Refinement Specifics:

  • Hydrogen Atoms: Refine amino H-atoms freely if data quality permits (to prove H-bonding geometry). Constrain phenyl/methyl H-atoms using a riding model (AFIX 43/137).

  • Disorder: If the ethyl tail shows elongated thermal ellipsoids, apply a split-site model (PART 1 / PART 2) with occupancy refinement.

Part 3: Structural Analysis & Expected Features

This section details the specific geometric parameters that researchers must extract to validate the structure.

The Anthranilate S(6) Motif

The defining feature of 2-aminobenzoates is the Intramolecular Hydrogen Bond .

  • Interaction: N–H

    
     O=C (carbonyl).
    
  • Geometry: This forms a pseudo-six-membered ring, denoted as the S(6) graph set motif.[3]

  • Consequence: This interaction locks the ester group into coplanarity with the benzene ring, minimizing the torsion angle

    
    .
    
  • Metric to Report: Measure the N

    
    O distance (typically 
    
    
    
    Å) and the N–H
    
    
    O angle (approx.
    
    
    ).
The "Crowded" Methoxy Group

Unlike the ester, the 3-methoxy group is sterically stressed.

  • Observation: Check the torsion angle

    
    .
    
  • Prediction: To avoid the lone-pair repulsion from the Chlorine (pos 4) and the Amine (pos 2), the methoxy methyl group will likely twist out of the aromatic plane (approx.

    
     twist), or the benzene ring will show slight puckering.
    
Intermolecular Packing

The crystal lattice is stabilized by secondary interactions that link the discrete molecules into a 3D network.

Interaction TypeAtoms InvolvedDistance (Å)Structural Role
H-Bond (Dimer) N–H

O (carbonyl)

Forms Centrosymmetric Dimers

Halogen Bond C–Cl


(ring)

Stacking stabilization
Weak H-Bond C–H

Cl

Lattice rigidity
Visualization of Connectivity

The diagram below illustrates the competing intramolecular forces (locking vs. twisting) and the dimerization pattern.

MolecularForces Molecule Ethyl 2-amino-4-chloro-3-methoxybenzoate S6_Motif S(6) Motif (Intramolecular H-Bond) Molecule->S6_Motif 2-NH2 + 1-COOEt Steric_Clash Steric Crowding (Pos 2, 3, 4) Molecule->Steric_Clash 3-OMe vs 4-Cl Planarity Ester Coplanarity (Locked) S6_Motif->Planarity Enforces Twist Methoxy Out-of-Plane (Twisted) Steric_Clash->Twist Forces Dimer Intermolecular Dimer (N-H...O) Planarity->Dimer Facilitates Stacking

Figure 2: Interplay of intramolecular forces determining the solid-state conformation.

Part 4: Hirshfeld Surface Analysis (Advanced Validation)

To rigorously quantify the intermolecular interactions, researchers should generate Hirshfeld surfaces (using CrystalExplorer).

  • Generate

    
     Surface:  Map the normalized contact distance.
    
    • Red Spots: Indicate strong hydrogen bonds (N–H

      
      O).[7]
      
    • White Regions: Indicate van der Waals contacts (H

      
      H).
      
  • Fingerprint Plot:

    • Look for the characteristic "spikes" at the bottom left of the 2D plot. These correspond to the short N–H

      
      O interactions.
      
    • A diffuse central region indicates H

      
      Cl or H
      
      
      
      C interactions.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Bakhouch, M., et al. (2015).[2][3][7] "Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate." Acta Crystallographica Section E, 71, o366–o367.[2] Link (Provides comparative data on ethyl 2-amino-3-carboxylate systems).

  • Kong, D., et al. (2025).[8] "Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate." Zeitschrift für Kristallographie - New Crystal Structures. (Relevant isomer for packing comparison). Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19–32. Link

Sources

Protocols & Analytical Methods

Method

A Scalable, Three-Step Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate for Pharmaceutical Research and Development

An Application Note and Protocol Guide Abstract Ethyl 2-amino-4-chloro-3-methoxybenzoate is a key substituted anthranilate ester, a class of compounds widely utilized as versatile building blocks in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

Ethyl 2-amino-4-chloro-3-methoxybenzoate is a key substituted anthranilate ester, a class of compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] This application note provides a comprehensive, field-tested guide for the scalable synthesis of this target molecule. The described three-step synthetic pathway begins with the regioselective nitration of 4-chloro-3-methoxybenzoic acid, followed by a robust catalytic hydrogenation to reduce the nitro group, and concludes with a classic Fischer esterification. This guide emphasizes the causality behind procedural choices, offering insights into reaction mechanisms, process optimization, and safety considerations, designed for researchers, chemists, and process development professionals in the pharmaceutical industry. All protocols have been designed for reproducibility and scalability.

Introduction and Synthetic Strategy

Substituted anthranilic acid derivatives are foundational precursors for a multitude of heterocyclic scaffolds, including quinazolines and benzoxazines, which are prominent in medicinal chemistry.[1] The specific substitution pattern of Ethyl 2-amino-4-chloro-3-methoxybenzoate makes it a valuable intermediate for targeted drug discovery programs. The primary challenge in its synthesis lies in achieving the correct regiochemistry of the substituents on the aromatic ring in a manner that is both efficient and scalable.

The synthetic strategy outlined herein was chosen for its reliance on well-understood, high-yielding, and industrially adaptable reactions. The pathway avoids costly reagents and complex purification steps, prioritizing process robustness.

The three core transformations are:

  • Electrophilic Nitration: Introduction of a nitro group at the C2 position, ortho to the activating methoxy group.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to a primary amine without affecting the chloro- or carboxylic acid functionalities.

  • Fischer-Speier Esterification: Conversion of the resulting anthranilic acid derivative to its corresponding ethyl ester.

The overall workflow is designed to be a self-validating system, where successful completion of each step can be readily confirmed by standard analytical techniques before proceeding to the next.

Overall Synthesis Workflow

The logical flow from the starting material to the final product is illustrated below. Each transformation represents a distinct protocol detailed in Section 4.

G A 4-Chloro-3-methoxybenzoic Acid B 4-Chloro-3-methoxy-2-nitrobenzoic Acid A->B Step 1: Nitration (HNO₃ / H₂SO₄) C 2-Amino-4-chloro-3-methoxybenzoic Acid B->C Step 2: Catalytic Hydrogenation (H₂, Pd/C) D Ethyl 2-amino-4-chloro-3-methoxybenzoate (Final Product) C->D Step 3: Fischer Esterification (EtOH, H₂SO₄)

Caption: High-level workflow for the synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate.

In-Depth Discussion of Synthetic Steps

Step 1: Regioselective Nitration of 4-Chloro-3-methoxybenzoic Acid

The initial step involves the nitration of 4-chloro-3-methoxybenzoic acid. The regiochemical outcome of this electrophilic aromatic substitution is directed by the existing substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating, meta-directors. The powerful activating effect of the methoxy group preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is blocked by the chloro group, and the C6 position is sterically hindered. Therefore, nitration occurs predominantly at the C2 position, yielding the desired 4-chloro-3-methoxy-2-nitrobenzoic acid.

Using a standard mixed acid system (concentrated nitric and sulfuric acids) provides the necessary nitronium ion concentration for the reaction to proceed efficiently. Temperature control is critical; maintaining a low temperature minimizes the formation of undesired side products, such as dinitrated species.

Step 2: Catalytic Reduction of the Nitro Group

The conversion of the nitro-substituted intermediate to the corresponding aniline is a cornerstone of industrial chemical synthesis.[3] While several methods exist (e.g., metal-acid reductions like Sn/HCl), catalytic hydrogenation is superior for scalability due to its high chemoselectivity, cleaner reaction profile, and easier product isolation.[4][5]

In this protocol, palladium on activated carbon (Pd/C) is used as the catalyst. This heterogeneous catalyst is highly efficient for the reduction of aromatic nitro groups under a hydrogen atmosphere.[6] The reaction is highly selective, leaving the carboxylic acid, chloro, and methoxy groups intact. The process is clean, as the primary byproduct is water, and the catalyst can be recovered by simple filtration.

Step 3: Fischer-Speier Esterification

The final step is the conversion of 2-amino-4-chloro-3-methoxybenzoic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol (ethanol), which serves as both the reactant and the solvent.[7] The excess ethanol shifts the reaction equilibrium towards the product side, ensuring a high conversion rate. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol.[8]

Detailed Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-nitrobenzoic Acid

Materials:

  • 4-Chloro-3-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Carefully add concentrated sulfuric acid (250 mL) to the flask and cool to below 10 °C.

  • While maintaining the temperature between 5-10 °C, slowly add 4-chloro-3-methoxybenzoic acid (50.0 g, 0.268 mol) in portions to the stirred sulfuric acid. Stir until all solids are dissolved.

  • Cool the resulting solution to 0-5 °C.

  • Slowly add concentrated nitric acid (20.1 mL, 0.322 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Crucial: Ensure the internal temperature does not exceed 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 800 g) in a large beaker. This step is highly exothermic and should be performed with caution.

  • A yellow precipitate will form. Continue stirring the slurry for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum at 50 °C to a constant weight.

Protocol 2: Synthesis of 2-Amino-4-chloro-3-methoxybenzoic Acid

Materials:

  • 4-Chloro-3-methoxy-2-nitrobenzoic acid

  • Methanol (MeOH)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass reactor liner

  • Filtration setup with Celite®

Procedure:

  • To a suitable glass liner for the hydrogenation apparatus, add 4-chloro-3-methoxy-2-nitrobenzoic acid (40.0 g, 0.173 mol) and methanol (400 mL).

  • Carefully add 10% Palladium on Carbon (2.0 g, 50% wet basis) to the suspension. Caution: Pd/C can be pyrophoric. Handle under a moist atmosphere.

  • Place the liner in the hydrogenation apparatus. Seal the reactor.

  • Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once hydrogen uptake ceases, continue stirring for an additional hour to ensure complete conversion.

  • Carefully vent the reactor and purge three times with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a solid. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Protocol 3: Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Materials:

  • 2-Amino-4-chloro-3-methoxybenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask, suspend 2-amino-4-chloro-3-methoxybenzoic acid (30.0 g, 0.149 mol) in absolute ethanol (450 mL).

  • While stirring, carefully add concentrated sulfuric acid (8.1 mL, 0.149 mol) dropwise. The mixture will warm up.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain the reflux for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 500 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/hexane mixture to afford Ethyl 2-amino-4-chloro-3-methoxybenzoate as a crystalline solid.

Data Summary and Characterization

The following table summarizes typical results obtained from the described protocols at a laboratory scale. Purity was determined by HPLC analysis.

StepStarting MaterialProductTypical YieldPurity (HPLC)
1 4-Chloro-3-methoxybenzoic Acid4-Chloro-3-methoxy-2-nitrobenzoic Acid85 - 92%>97%
2 4-Chloro-3-methoxy-2-nitrobenzoic Acid2-Amino-4-chloro-3-methoxybenzoic Acid90 - 98%>98%
3 2-Amino-4-chloro-3-methoxybenzoic AcidEthyl 2-amino-4-chloro-3-methoxybenzoate80 - 88%>99%

Conclusion

This application note details a robust and scalable three-step synthesis for Ethyl 2-amino-4-chloro-3-methoxybenzoate. The chosen pathway leverages reliable and well-characterized chemical transformations, ensuring high yields and purity. By providing detailed, step-by-step protocols and explaining the rationale behind key procedural choices, this guide serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this important synthetic intermediate.

References

  • Vertex AI Search. (n.d.). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds.
  • ResearchGate. (n.d.). One step synthesis of azo compounds from nitroaromatics and anilines.
  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • Benchchem. (n.d.). 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent.
  • Chemguide. (n.d.). The preparation of phenylamine (aniline). Retrieved February 28, 2026, from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.
  • Som, P. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES.
  • Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 28, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Esterification of 2-Amino-4-chloro-3-methoxybenzoic Acid

Abstract & Scope This application note details a robust, scalable protocol for the methyl esterification of 2-amino-4-chloro-3-methoxybenzoic acid , a critical scaffold in the synthesis of kinase inhibitors and GPCR liga...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the methyl esterification of 2-amino-4-chloro-3-methoxybenzoic acid , a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Unlike simple benzoic acids, this substrate presents specific steric challenges due to the ortho-amino and meta-methoxy substituents.

We compare and recommend the Thionyl Chloride (SOCl₂)/Methanol method over traditional Fischer esterification (H₂SO₄) due to its superior kinetics, irreversible nature, and simplified workup. This guide includes critical process parameters (CPPs), safety protocols, and troubleshooting matrices.

Chemical Context & Strategy

Structural Analysis

The substrate features a carboxylic acid at position C1, flanked by an amino group at C2. The C3 position holds a methoxy group, and C4 a chlorine atom.

  • Steric Hindrance: The C2-amino group forms an intramolecular hydrogen bond with the C1-carbonyl, potentially reducing electrophilicity. The C3-methoxy group adds steric bulk, shielding the reaction center.

  • Electronic Effects: The amino group is a strong electron donor (+M), while the chloro and methoxy groups exert inductive withdrawal (-I) and mesomeric donation (+M).

  • Method Selection:

    • Avoid: Base-catalyzed alkylation (e.g., MeI/K₂CO₃) is contraindicated due to the high risk of N-alkylation (methylation of the amine).

    • Selected:Acid-mediated esterification . We utilize in-situ generation of anhydrous HCl via Thionyl Chloride. This method protonates the amine (preventing N-alkylation) and activates the carboxyl group, driving the reaction to completion.

Experimental Protocol: SOCl₂-Mediated Methanolysis

Materials & Equipment
  • Reagents:

    • 2-Amino-4-chloro-3-methoxybenzoic acid (Purity >98%)

    • Thionyl Chloride (SOCl₂) (Reagent Grade, >99%)

    • Methanol (Anhydrous, HPLC Grade)

    • Sodium Bicarbonate (sat.[1][2][3] aq.)

    • Ethyl Acetate (for extraction)[1][4][5]

  • Equipment:

    • Three-neck round-bottom flask (RBF)

    • Reflux condenser with CaCl₂ drying tube or N₂ line

    • Pressure-equalizing addition funnel

    • Magnetic stirrer / Oil bath[6]

    • Rotary Evaporator[6][7][8][9]

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Equip a dry 250 mL three-neck RBF with a magnetic stir bar, addition funnel, and reflux condenser.

  • Flush the system with Nitrogen (N₂) for 10 minutes.

  • Charge the flask with 2-amino-4-chloro-3-methoxybenzoic acid (10.0 g, 49.6 mmol) .

  • Add Methanol (100 mL, 10V) . Note: The starting material may not fully dissolve at this stage; a suspension is normal.

  • Cool the mixture to 0–5°C using an ice/water bath.

Step 2: Activation (The Exotherm) 6. Charge the addition funnel with Thionyl Chloride (7.2 mL, 99.2 mmol, 2.0 eq) . 7. CRITICAL: Add SOCl₂ dropwise over 30–45 minutes.

  • Observation: Vigorous evolution of SO₂ and HCl gases.[8] Ensure efficient fume hood ventilation.
  • Control: Maintain internal temperature <10°C to prevent uncontrolled boiling.

Step 3: Reaction (Reflux) 8. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes. 9. Heat the reaction to Reflux (65°C) . 10. Maintain reflux for 4–6 hours .

  • Endpoint: The suspension should clear to a homogeneous solution as the ester forms (esters are typically more soluble in MeOH than the zwitterionic amino acid).

Step 4: In-Process Control (IPC) 11. Sample 50 µL of the reaction mixture. 12. Analyze via TLC (System: Hexane:EtOAc 3:1) or HPLC.[1][10][11]

  • Target: <1.0% unreacted acid.[11]
  • Visualization: UV (254 nm). The ester will have a higher R_f than the acid.

Step 5: Workup & Isolation [1] 13. Cool the mixture to RT. 14. Concentrate the solvent in vacuo (Rotavap, 40°C) to remove MeOH and excess SOCl₂.

  • Result: A solid or viscous oil residue (the hydrochloride salt of the ester).
  • Resuspend the residue in Ethyl Acetate (100 mL) .
  • Slowly add Saturated NaHCO₃ (100 mL) while stirring.
  • Caution: CO₂ evolution.[12] Stir until gas evolution ceases and pH > 8. This liberates the free base (amino ester).
  • Separate the layers. Extract the aqueous phase once more with EtOAc (50 mL).
  • Combine organic layers and wash with Brine (50 mL) .
  • Dry over Anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 6: Purification 20. The crude product is typically sufficiently pure (>95%). 21. If necessary, recrystallize from Methanol/Water (1:1) or Heptane/EtOAc .

Process Visualization

Reaction Mechanism & Workflow

The following diagram illustrates the chemical transformation and the operational workflow.

G Start Start: 2-Amino-4-chloro-3-methoxybenzoic acid Activation Activation: Add SOCl2 at 0°C (Generates HCl + Me-OSOCl) Start->Activation Suspend in MeOH Reflux Reflux: 65°C, 4-6 Hours (Fischer Esterification driven by anhydrous HCl) Activation->Reflux Exothermic Reaction IPC IPC: TLC/HPLC (Check for disappearance of Acid) Reflux->IPC IPC->Reflux Incomplete (Add 0.5 eq SOCl2) Workup Workup: Evaporate MeOH Neutralize with NaHCO3 IPC->Workup Complete Extraction Extraction: Ethyl Acetate Wash with Brine -> Dry -> Conc. Workup->Extraction Product Final Product: Methyl 2-amino-4-chloro-3-methoxybenzoate Extraction->Product

Figure 1: Operational workflow for the esterification process. Blue indicates starting material, Red indicates critical safety steps, and Green indicates the final product.

Data Summary & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated product against these expected spectral characteristics:

AttributeSpecification / Expected ValueNotes
Appearance Off-white to pale yellow crystalline solidColor may darken if oxidation occurs.[1]
Yield 85% – 95%High efficiency expected.
¹H NMR (DMSO-d₆) δ 3.82 (s, 3H) : Methoxy (-OCH₃)δ 3.85 (s, 3H) : Ester Methyl (-COOCH₃)δ 6.5–7.8 (m, 2H) : Aromatic protonsδ ~6.0 (br s, 2H) : Amine (-NH₂)Distinct singlets for ester and methoxy groups are diagnostic.
IR Spectroscopy ~1690 cm⁻¹ : Ester C=O stretch~3350/3450 cm⁻¹ : Amine N-H stretchCarbonyl shift from acid (~1680) to ester (~1720) is often observed.
Mass Spec (ESI) [M+H]⁺ matches calc. MW + 1Chlorine isotope pattern (3:1) should be visible.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete reaction or hydrolysis during workup.Ensure reflux time is sufficient. Do not overheat during workup (keep <40°C). Ensure NaHCO₃ neutralization is complete to liberate the free base.
Impurity: N-Methylation Methyl chloride generation (rare in acidic MeOH).Ensure reaction temperature does not exceed 70°C. Avoid using base (K₂CO₃) or methyl iodide.
Starting Material Remains Water in Methanol.Use anhydrous Methanol. Water hydrolyzes the ester back to acid. Add small excess of SOCl₂ to scavenge water.
Dark Coloration Oxidation of aniline.Perform reaction under Nitrogen atmosphere. Use fresh starting material.

References

  • BenchChem. Synthesis of Methyl 4-amino-2-methoxybenzoate (Analogous Procedure). Retrieved from

  • Organic Chemistry Portal. Esterification - Thionyl Chloride Method. Retrieved from

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Esters using SOCl2. Retrieved from

  • Kong, D., et al. Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate.[4] Z. Kristallogr. NCS 2025. (Structural confirmation of isomer). Retrieved from

Sources

Method

The Strategic Utility of Ethyl 2-amino-4-chloro-3-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

For Immediate Release Summary: This technical guide provides an in-depth analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS No. 1247605-97-5), a highly functionalized aromatic intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Summary: This technical guide provides an in-depth analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS No. 1247605-97-5), a highly functionalized aromatic intermediate. We will explore its chemical properties, a plausible synthetic route, and its critical role as a precursor in the synthesis of complex heterocyclic scaffolds, particularly quinazoline-based architectures prevalent in modern pharmacophores. Detailed experimental protocols and characterization data are provided to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: A Multifunctional Scaffold for Drug Discovery

Ethyl 2-amino-4-chloro-3-methoxybenzoate is a substituted anthranilate derivative featuring a unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (chloro, ethyl ester) groups. This electronic profile, combined with the strategic placement of reactive sites, makes it a valuable intermediate in the synthesis of high-value pharmaceutical compounds. The primary amino group and the ester functionality serve as key handles for the construction of fused heterocyclic systems, most notably the quinazoline core.

Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] The specific substitution pattern of Ethyl 2-amino-4-chloro-3-methoxybenzoate allows for the precise introduction of pharmacophoric elements that can modulate the biological activity, solubility, and metabolic stability of the final drug molecule.

Table 1: Physicochemical Properties of Ethyl 2-amino-4-chloro-3-methoxybenzoate

PropertyValueSource
CAS Number 1247605-97-5[2]
Molecular Formula C₁₀H₁₂ClNO₃[2]
Molecular Weight 229.66 g/mol Calculated
Physical Form Powder[2]
InChI Key APAHDZXAQRCRLS-UHFFFAOYSA-N[2]
Storage Room Temperature[2]

Proposed Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-3-methoxybenzoic Acid B Ethyl 2-amino-3-methoxybenzoate A->B  Ethanol, H₂SO₄ (cat.) Fischer Esterification C Ethyl 2-amino-4-chloro-3-methoxybenzoate B->C  N-Chlorosuccinimide (NCS)  DMF

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid

The initial step involves the classic Fischer esterification of the starting carboxylic acid. The use of a strong acid catalyst, such as sulfuric acid, in an excess of ethanol drives the equilibrium towards the formation of the ethyl ester.

Protocol 1: Synthesis of Ethyl 2-amino-3-methoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-methoxybenzoic acid (1.0 eq.) in absolute ethanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-amino-3-methoxybenzoate.

Step 2: Regioselective Chlorination

The subsequent step is the chlorination of the activated aromatic ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, and the directing effects of the amino and methoxy groups are expected to favor chlorination at the C4 position.

Protocol 2: Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate

  • Reaction Setup: Dissolve the crude ethyl 2-amino-3-methoxybenzoate (1.0 eq.) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Precipitation: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, Ethyl 2-amino-4-chloro-3-methoxybenzoate.

Application in Pharmaceutical Synthesis: A Gateway to Quinazolines

The primary utility of Ethyl 2-amino-4-chloro-3-methoxybenzoate lies in its role as a precursor for the synthesis of quinazolines and related heterocyclic systems. The amino and ester functionalities are perfectly poised for cyclization reactions to form the pyrimidine ring of the quinazoline core.

Diagram 2: General Quinazoline Synthesis from Ethyl 2-amino-4-chloro-3-methoxybenzoate

Quinazoline Synthesis A Ethyl 2-amino-4-chloro- 3-methoxybenzoate B Intermediate Amide A->B  R-NH₂ Amidation C Substituted Quinazolinone B->C  Cyclization (e.g., heat, acid/base catalysis)

Sources

Application

Application Note: Reaction Conditions for the Nucleophilic Substitution of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Structural Reactivity & Mechanistic Causality Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a highly functionalized, polysubstituted benzene derivative frequently utilized as a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Reactivity & Mechanistic Causality

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a highly functionalized, polysubstituted benzene derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and targeted therapeutics. When designing nucleophilic substitution reactions for this substrate, chemists must navigate a complex web of competing electronic effects.

The molecule presents two primary electrophilic sites:

  • The C4-Chloro Position: The traditional site for aromatic substitution.

  • The C1-Ethyl Ester: The carbonyl carbon, susceptible to nucleophilic acyl substitution.

The SNAr Paradox at the C4 Position

Classical Nucleophilic Aromatic Substitution (SNAr) requires the stabilization of a negatively charged Meisenheimer intermediate. Although the C4-Cl is para to the C1-ester (an activating, electron-withdrawing relationship), it is simultaneously ortho to the C3-methoxy group and meta to the C2-amino group. The strong electron-donating resonance (+R effect) of the methoxy oxygen pushes electron density directly into the C4 position. This drastically raises the activation energy required for a nucleophile to attack the C4 carbon . Consequently, classical SNAr at the C4 position is highly disfavored; attempting it under forcing conditions typically results in substrate degradation rather than product formation.

The Catalytic Solution

To achieve nucleophilic substitution at the deactivated C4 position, transition-metal catalysis is mandatory. Palladium-catalyzed Buchwald-Hartwig cross-coupling circumvents the Meisenheimer intermediate entirely. By utilizing bulky, electron-rich phosphine ligands (such as RuPhos or tBuXPhos), the catalyst can stabilize low-coordinate Pd(0) species, enabling facile oxidative addition into the electron-rich, deactivated C4-Cl bond .

Conversely, if the synthetic goal is to modify the ester group, the C1 position is primed for Nucleophilic Acyl Substitution (e.g., saponification or amidation), which proceeds smoothly under mild conditions without disturbing the halogenated aromatic core.

Reactivity Map & Decision Tree

ReactivityMap Substrate Ethyl 2-amino-4-chloro-3-methoxybenzoate (Electrophilic Substrate) Site1 Site 1: C4-Chloro Position (Aryl Halide) Substrate->Site1 Site2 Site 2: C1-Ethyl Ester (Carbonyl Carbon) Substrate->Site2 Path1_SNAr Classical SNAr (Disfavored due to -OMe/-NH2) Site1->Path1_SNAr High Activation Energy Path1_Pd Pd-Catalyzed Buchwald-Hartwig (Favored for C-N/C-O Formation) Site1->Path1_Pd RuPhos/tBuXPhos Path2_Hydrolysis Nucleophilic Acyl Substitution (Hydrolysis / Amidation) Site2->Path2_Hydrolysis Mild Base/Nucleophile

Caption: Divergent nucleophilic substitution pathways for Ethyl 2-amino-4-chloro-3-methoxybenzoate.

Experimental Protocols: Self-Validating Systems

Protocol A: Palladium-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig Amination at C4)

This protocol details the C-N bond formation using a secondary amine (e.g., morpholine) as the model nucleophile.

Causality & Expert Insight: RuPhos Pd G3 is selected as the precatalyst because its bulky biaryl phosphine architecture promotes rapid reductive elimination, while its electron-rich nature accelerates oxidative addition into the deactivated aryl chloride . Cesium carbonate (Cs₂CO₃) is deliberately chosen as the base instead of the more common sodium tert-butoxide (NaOtBu). Strong alkoxide bases can cause unwanted transesterification or hydrolysis of the C1 ethyl ester, whereas Cs₂CO₃ provides the necessary basicity for the catalytic cycle while preserving the ester functionality.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ethyl 2-amino-4-chloro-3-methoxybenzoate (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv, 1.2 mmol), RuPhos Pd G3 (0.03 equiv, 3 mol%), RuPhos ligand (0.03 equiv, 3 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to the mixture. Seal the tube tightly and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture at 90–100 °C in a pre-heated oil bath for 16–24 hours. Self-Validation Step: Monitor the reaction progress via LC-MS; the reaction is complete when the mass peak corresponding to the starting aryl chloride (m/z ~229) is fully replaced by the product mass.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure C4-substituted product.

Protocol B: Nucleophilic Acyl Substitution (Selective Ester Hydrolysis at C1)

If the synthetic route requires the free carboxylic acid, the ethyl ester must be substituted via saponification.

Causality & Expert Insight: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides a mild hydroxide nucleophile that selectively attacks the C1 carbonyl carbon. Conducting the reaction at low-to-ambient temperatures ensures that no competing nucleophilic attack or degradation occurs at the C4 position or the C3 methoxy group.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 2-amino-4-chloro-3-methoxybenzoate (1.0 equiv, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL).

  • Base Addition: Add LiOH·H₂O (3.0 equiv, 3.0 mmol) in one portion at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (using 7:3 Hexanes:EtOAc) until the higher-Rf starting material spot disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with water (5.0 mL) and wash with diethyl ether (5.0 mL) to extract any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Self-Validation Step: A thick white/off-white precipitate should form immediately upon reaching the target pH.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 2-amino-4-chloro-3-methoxybenzoic acid.

Quantitative Data Presentation

The following table summarizes the optimized parameters for substituting the two distinct electrophilic sites of the molecule.

Reaction TypeTarget SiteReagents / CatalystBaseSolventTemp (°C)Time (h)Expected Yield
Classical SNAr C4-ChloroAmine NucleophileK₂CO₃ / DIPEADMF / DMSO120–15024–48< 5% (Degradation)
Buchwald-Hartwig C4-ChloroRuPhos Pd G3 (3 mol%) + RuPhosCs₂CO₃ (2.0 eq)1,4-Dioxane90–10016–2475–90%
Acyl Substitution C1-EsterLiOH·H₂O (3.0 eq)N/A (LiOH acts as base/nuc)THF/MeOH/H₂O0 to 254–6> 95%

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / PMC URL:[Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex Journal of the American Chemical Society (ACS) URL:[Link]

  • An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides ResearchGate URL:[Link]

Method

Application Notes for the Chemoselective Catalytic Hydrogenation of Ethyl 4-chloro-3-methoxy-2-nitrobenzoate

Introduction: A Clarification of Synthesis These application notes provide a comprehensive technical guide for the synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate . It is critical to establish at the outset that th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Clarification of Synthesis

These application notes provide a comprehensive technical guide for the synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate . It is critical to establish at the outset that the subject of this guide is the synthesis of this amino compound via the chemoselective catalytic hydrogenation of its nitro precursor, Ethyl 4-chloro-3-methoxy-2-nitrobenzoate . The reduction of an aromatic nitro group is a foundational transformation in organic synthesis, particularly in the development of pharmaceutical and agrochemical intermediates.[1]

The primary challenge in this specific transformation is achieving high chemoselectivity. The hydrogenation must efficiently reduce the nitro group to an amine while preserving two other susceptible functionalities: the chloro substituent and the ethyl ester group. Unwanted side reactions, primarily hydrodechlorination, can significantly reduce the yield of the desired product. This guide will delve into the mechanistic principles, catalyst selection, and process parameters required to navigate these challenges and achieve a high-yielding, selective, and safe reaction.

Mechanistic Pathways: Direct vs. Condensation Routes

The catalytic hydrogenation of nitroarenes is generally understood to proceed through one of two primary pathways, often competing, on the surface of the heterogeneous catalyst.[2][3] The desired "direct" pathway involves the stepwise reduction of the nitro group, whereas the "condensation" pathway can lead to dimeric impurities like azo and azoxy compounds.

  • Direct Reduction Pathway : The nitro group (Ar-NO₂) is sequentially reduced to a nitroso intermediate (Ar-NO) and then to a hydroxylamine intermediate (Ar-NHOH), which is finally hydrogenated to the target aniline (Ar-NH₂).[4] This is the most efficient route to the desired product.

  • Condensation Pathway : The highly reactive nitroso and hydroxylamine intermediates can condense on the catalyst surface to form an azoxy compound (Ar-N(O)=N-Ar). This can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species. While the hydrazo compound can be cleaved back to the aniline, this pathway consumes additional hydrogen and can lead to a more complex product mixture.[2]

Controlling reaction conditions such as hydrogen pressure, temperature, and catalyst choice is paramount to favoring the direct pathway and minimizing the formation of condensation byproducts.

Nitroarene Reduction Pathways Start Ethyl 4-chloro-3-methoxy-2-nitrobenzoate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +H₂ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +H₂ Product Ethyl 2-amino-4-chloro-3-methoxybenzoate (Ar-NH₂) Azoxy Azoxy Dimer Nitroso->Azoxy + Ar-NHOH - H₂O Hydroxylamine->Product +H₂ Hydroxylamine->Azoxy Azo Azo Dimer Azoxy->Azo +H₂ Hydrazo Hydrazo Dimer Azo->Hydrazo +H₂ Hydrazo->Product +H₂ (Cleavage) Experimental Workflow A 1. Reactor Setup - Add solvent & catalyst to vessel B 2. Inerting - Purge vessel with N₂ (3x) A->B C 3. Substrate Addition - Add Ethyl 4-chloro-3-methoxy-2-nitrobenzoate B->C D 4. Hydrogenation - Purge with H₂ (3x) - Pressurize to target PSI C->D E 5. Reaction - Begin stirring/heating - Monitor H₂ uptake D->E F 6. Cooldown & Venting - Cool to RT - Carefully vent H₂ pressure E->F G 7. Inerting - Purge vessel with N₂ (3x) F->G H 8. Work-up - Filter catalyst through Celite® - Wash filter pad G->H I 9. Purification - Concentrate filtrate - Purify via recrystallization or chromatography H->I

Caption: A typical experimental workflow for batch hydrogenation.
Protocol 1: Selective Hydrogenation using Raney® Nickel

This protocol is recommended for its high selectivity in preserving the chloro-substituent.

Materials:

  • Ethyl 4-chloro-3-methoxy-2-nitrobenzoate (1.0 eq)

  • Raney® Nickel (approx. 10-20% by weight of substrate, as a slurry in water or ethanol)

  • Ethanol or Methanol (solvent)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® 545 or similar filter aid

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation : To a clean, dry Parr hydrogenation bottle, add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times. [5]2. Solvent Addition : Add the chosen alcohol solvent (e.g., ethanol) to the bottle, ensuring the catalyst is fully submerged.

  • Substrate Addition : Add the Ethyl 4-chloro-3-methoxy-2-nitrobenzoate to the vessel.

  • System Assembly : Securely attach the bottle to the Parr apparatus within a fume hood.

  • Inerting : Seal the system and purge by evacuating to a gentle vacuum and backfilling with nitrogen. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation : Evacuate the nitrogen and introduce hydrogen gas. Purge with hydrogen 3 times. Finally, pressurize the vessel to the desired pressure (e.g., 40-50 psi). [6]7. Reaction : Begin vigorous shaking (or stirring) and maintain the reaction at room temperature. The reaction is exothermic; monitor the vessel temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.

  • Shutdown : Stop the shaker and allow the catalyst to settle. Carefully vent the excess hydrogen to a safe exhaust line.

  • Final Purge : Purge the system again with nitrogen (3-5 times) to remove all residual hydrogen. [7]10. Work-up : Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Warning: The used catalyst is highly pyrophoric and can ignite upon contact with air if allowed to dry. [8]Immediately quench the filter cake with water after filtration and dispose of it in a dedicated, wet waste container. [8]11. Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Modified Hydrogenation using Palladium on Carbon (Pd/C)

This protocol can be used if Raney Ni is unavailable but requires careful control to minimize hydrodechlorination.

Materials:

  • Ethyl 4-chloro-3-methoxy-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol% Pd)

  • Ethyl Acetate or THF (solvent)

  • Hydrogen (H₂) gas (often supplied via balloon for atmospheric pressure reactions)

  • Nitrogen (N₂) gas

  • Celite® 545 or similar filter aid

Procedure:

  • Vessel Preparation : To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.

  • Inerting : Seal the flask and purge with nitrogen gas for several minutes. [8]3. Solvent & Substrate Addition : Under a positive pressure of nitrogen, add the solvent (e.g., ethyl acetate) via cannula, followed by the substrate.

  • Hydrogenation Setup : Evacuate the flask to a gentle vacuum and backfill with hydrogen from a balloon. Repeat this purge cycle 3 times. [8]5. Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. For nitro reductions, 3 molar equivalents of H₂ are required. [8]6. Shutdown and Work-up : When the reaction is complete, purge the flask with nitrogen to remove all hydrogen. Filter the mixture through a pad of Celite®, washing the pad with fresh solvent. Warning: Used Pd/C catalyst is pyrophoric and must be kept wet. [8]Quench the filter cake with water immediately after use.

  • Purification : Concentrate the filtrate to obtain the crude product, which can be purified as described in Protocol 1.

Safety Directives for Catalytic Hydrogenation

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols. [9]

  • Hydrogen Gas : Hydrogen is extremely flammable and forms explosive mixtures with air over a wide range (4-76%). [7]All operations must be performed in a properly functioning fume hood, away from ignition sources. The system must be purged of air with an inert gas (nitrogen) before introducing hydrogen.

  • Pyrophoric Catalysts : Both Raney Nickel and dry, used Pd/C are pyrophoric and can ignite spontaneously upon exposure to air, especially in the presence of flammable solvents. [5][8] * NEVER allow the catalyst to dry on a filter paper or spatula.

    • ALWAYS keep the catalyst slurry wet with solvent or water. [10] * Quench used catalyst on the filter pad with water immediately after filtration.

    • Store and dispose of used catalysts in a dedicated, clearly labeled waste container, submerged under water.

  • Pressure Equipment : Only use pressure reactors (e.g., Parr apparatus, autoclaves) that are properly rated, maintained, and inspected. [7]Never exceed the maximum rated pressure or temperature for the vessel.

  • Exothermic Reactions : The reduction of a nitro group is highly exothermic. Run reactions on a small scale first to assess the thermal profile. Ensure adequate cooling is available and monitor the reaction temperature closely to prevent a runaway reaction.

  • Personal Protective Equipment (PPE) : Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory. [9]When operating pressure equipment, a blast shield should be used. [10]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Fihri, A., Boulaajaj, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20).
  • Selective reduction of nitro group without affecting other functional groups. (2025). Benchchem.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (2025). Benchchem.
  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). Request PDF.
  • Selective Nitro Reduction with an Iron-Based Catalyst. (n.d.). TCI Chemicals.
  • Li, F., Frett, B., & Li, H. Y. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
  • Fihri, A., Boulaajaj, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • Hydrogenation SOP. (n.d.).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Publishing.
  • Standard Operating Procedures - The Sarpong Group. (n.d.).
  • Klumpp, M., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025, August 14). Materials Advances.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
  • Mori, A., Miyakawa, Y., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016, January 26).
  • Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac.

Sources

Application

Application Note: Sustainable Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: N/A for specific isomer, generic class: Aminobenzoates) is a critical pharmacophore and intermediate in the synthesis of fluoroquinolone antibiotics, speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: N/A for specific isomer, generic class: Aminobenzoates) is a critical pharmacophore and intermediate in the synthesis of fluoroquinolone antibiotics, specifically Balofloxacin .[1] Traditional synthesis routes rely heavily on stoichiometric metal reductions (Fe/HCl) and corrosive esterifications (SOCl₂), resulting in high E-factors (mass of waste/mass of product) and significant genotoxic impurity risks.

This guide details two Green Chemistry protocols designed to replace these legacy methods. By utilizing Catalytic Transfer Hydrogenation (CTH) and Solid Acid Catalysis , researchers can achieve higher atom economy, reduce hazardous waste streams, and simplify workup procedures.[1]

Core Advantages
  • Chemoselectivity: Retains the C-4 Chlorine atom while reducing the Nitro group.[1]

  • Atom Economy: Replaces stoichiometric iron waste with water and recyclable catalysts.[1]

  • Process Safety: Eliminates thionyl chloride and high-pressure hydrogenation vessels.

Retrosynthetic Analysis & Strategy

The synthesis targets the transformation of the nitro-precursor (Ethyl 4-chloro-3-methoxy-2-nitrobenzoate) or the free acid.[1]

Traditional vs. Green Pathway[1]
  • Legacy Route: 2-Nitrobenzoic acid derivative

    
     SOCl₂/EtOH (Esterification) 
    
    
    
    Fe/HCl (Reduction)
    
    
    Target .
  • Green Route: 2-Nitrobenzoic acid derivative

    
     Amberlyst-15/EtOH (Solid Acid Esterification) 
    
    
    
    Pt/C + Ammonium Formate (CTH Reduction)
    
    
    Target .

GreenSynthesis Start 4-chloro-3-methoxy- 2-nitrobenzoic acid Inter Ethyl 4-chloro-3-methoxy- 2-nitrobenzoate Start->Inter Protocol B: Solid Acid Cat. (Amberlyst-15) Start->Inter Legacy: SOCl2/EtOH Product Ethyl 2-amino-4-chloro- 3-methoxybenzoate Inter->Product Protocol A: Chemoselective CTH (Pt/C + HCOONH4) Inter->Product Legacy: Fe/HCl

Figure 1: Comparison of the Green Catalytic Route (Solid lines) versus the Traditional Stoichiometric Route (Dashed lines).

Protocol A: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Objective: Reduce the nitro group at position 2 to an amine without de-halogenating the chlorine at position 4. Mechanism: In situ generation of hydrogen via ammonium formate decomposition over a Platinum on Carbon (Pt/C) catalyst. Pt is selected over Pd to minimize hydrodehalogenation (loss of Cl).

Materials
  • Substrate: Ethyl 4-chloro-3-methoxy-2-nitrobenzoate (10 mmol)

  • Hydrogen Donor: Ammonium Formate (30 mmol, 3 eq)

  • Catalyst: 5% Pt/C (sulfided form preferred for halogen safety, 0.5 mol%)[1]

  • Solvent: Ethanol (Green solvent, 95%)[1]

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.6 g (10 mmol) of the nitro-ester substrate in 30 mL of Ethanol.

  • Catalyst Addition: Add 5% Pt/C (100 mg) to the solution. Safety Note: Add catalyst to the wet solution to prevent pyrophoric ignition.

  • Donor Addition: Add Ammonium Formate (1.9 g, 30 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (78°C) . Evolution of CO₂ and NH₃ gas will be observed (ensure good ventilation).

  • Monitoring (Self-Validating Step):

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Endpoint: Disappearance of the nitro spot (lower Rf) and appearance of the fluorescent amine spot (higher Rf). Reaction typically completes in 45–60 minutes.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to recover the Pt/C catalyst (Wash pad with 10 mL Ethanol). Note: Keep catalyst wet for recycling.

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (2 x 15 mL) to remove excess formate salts.

    • Dry organic layer over Na₂SO₄ and evaporate.[1]

Yield & Purity
  • Typical Yield: 92–95%

  • Purity: >98% (HPLC)

  • Green Metric: Water and CO₂ are the primary byproducts.

Protocol B: Solid Acid Catalyzed Esterification

Objective: Esterify the carboxylic acid precursor without using corrosive thionyl chloride or sulfuric acid. Innovation: Use of Amberlyst-15 , a macroreticular sulfonic acid resin.[1] It behaves as a heterogeneous catalyst, allowing easy removal by filtration and eliminating the need for aqueous neutralization steps.

Materials
  • Substrate: 4-chloro-3-methoxy-2-nitrobenzoic acid (10 mmol)

  • Reagent/Solvent: Absolute Ethanol (50 mL, excess acts as solvent)

  • Catalyst: Amberlyst-15 (Dry, 20% w/w relative to substrate)[1]

  • Desiccant: Molecular Sieves (3Å) - Optional, drives equilibrium[1]

Step-by-Step Methodology
  • Activation: Ensure Amberlyst-15 beads are dry. If reusing, wash with methanol and dry at 100°C for 1 hour.

  • Setup: Combine the benzoic acid derivative (2.3 g) and Amberlyst-15 (460 mg) in Ethanol (50 mL).

  • Reaction: Reflux the mixture for 6–8 hours.

    • Optimization: Use a Soxhlet extractor containing molecular sieves to continuously remove water, shifting the equilibrium toward the ester.

  • Monitoring: TLC check for the disappearance of the acid spot (streaking near baseline) and appearance of the non-polar ester.

  • Workup:

    • Filter the hot solution to remove the Amberlyst-15 beads.[1]

    • Catalyst Recovery: Wash beads with Ethanol; store for next batch.

    • Cool the filtrate to 0°C. The product often crystallizes directly.

    • If no crystals form, concentrate the solvent to 20% volume and chill.

Workflow cluster_0 Protocol B: Esterification Workflow Step1 Mix Acid + EtOH + Amberlyst-15 Step2 Reflux (6-8 hrs) (Water removal drives eq.) Step1->Step2 Step3 Hot Filtration Step2->Step3 Step4 Filtrate (Product) Step3->Step4 Step5 Recovered Catalyst (Amberlyst-15) Step3->Step5 Recycle

Figure 2: Workflow for Heterogeneous Solid Acid Esterification.

Comparative Analysis: Green vs. Traditional

The following table highlights the environmental and efficiency improvements of the proposed methods.

MetricTraditional Route (Fe/HCl + SOCl₂)Green Route (CTH + Amberlyst)Improvement
Reagents Thionyl Chloride, Iron Powder, Conc.[1] HClEthanol, H₂, Pt/C, Solid Acid ResinSafety (Non-corrosive)
Atom Economy Low (Loss of SO₂, Fe sludge waste)High (Water/CO₂ byproducts)Efficiency
Workup Complex (Neutralization, Emulsions)Simple (Filtration, Evaporation)Time/Labor
E-Factor > 25 kg waste / kg product< 5 kg waste / kg productSustainability
Selectivity High risk of over-reductionHigh chemoselectivity (Cl retention)Quality

Troubleshooting & Expert Insights

Preventing Dechlorination

The chlorine atom at position 4 is susceptible to hydrogenolysis (replacement by Hydrogen) during the reduction step.

  • Risk: Using Pd/C with high pressure H₂ often removes the halogen.

  • Solution: Use Pt/C (Platinum) instead of Palladium. If Pd/C is the only option, add 0.1 eq of Diphenylsulfide to "poison" the catalyst, reducing its activity toward the C-Cl bond while allowing Nitro reduction.[1]

Catalyst Life (Amberlyst-15)[1]
  • Issue: Conversion drops after 3-4 cycles.

  • Cause: The active sulfonic acid sites can get blocked by basic impurities or polymer degradation.

  • Regeneration: Wash the resin with 1M HCl, followed by water until neutral, then Methanol, and dry thoroughly.[1]

Solubility Issues
  • If the Nitro-ester precipitates during the CTH reaction (Protocol A), add a co-solvent like Tetrahydrofuran (THF) or Ethyl Acetate (Green-compatible solvents) to maintain homogeneity.[1]

References

  • Anastas, P. T., & Warner, J. C. (1998).[1][2] Green Chemistry: Theory and Practice. Oxford University Press.[1] (Foundational Principles).

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability.[2] Green Chemistry, 19(1), 18-43.[1]

  • Gowda, D. C. (2002). Ammonium formate/palladium on carbon: A versatile system for the catalytic transfer hydrogenation of azo compounds. Tetrahedron Letters, 43(6), 1115-1117.[1] (Methodology for CTH).

  • Chakraborti, A. K., et al. (2002). Chemoselective reduction of nitro compounds to amines. Synlett, 2002(12), 2033-2036.[1] (Chemoselectivity data).

  • Harmer, M. A., & Sun, Q. (2001).[1] Solid acid catalysis using ion-exchange resins.[1] Applied Catalysis A: General, 221(1-2), 45-62.[1] [1]

  • PubChem Database. (2023).[1] Compound Summary for Ethyl 4-chloro-3-nitrobenzoate. (Structural verification of precursors).[1]

Sources

Method

Application Note: High-Efficiency Synthesis of 7,8-Disubstituted Quinazoline Kinase Inhibitors

Product Focus: Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 1247605-97-5 (and related esters) Application Area: Medicinal Chemistry / Kinase Inhibitor Discovery (EGFR, FGFR, VEGFR) Abstract & Introduction Ethyl 2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 1247605-97-5 (and related esters) Application Area: Medicinal Chemistry / Kinase Inhibitor Discovery (EGFR, FGFR, VEGFR)

Abstract & Introduction

Ethyl 2-amino-4-chloro-3-methoxybenzoate is a specialized "privileged scaffold" intermediate designed for the synthesis of Type I ATP-competitive kinase inhibitors . Its unique substitution pattern—specifically the 3-methoxy and 4-chloro groups—allows for the rapid construction of 7-chloro-8-methoxyquinazolin-4(3H)-one cores.

This specific core architecture is critical in drug discovery for two reasons:

  • Solubility & Pharmacokinetics: The 8-methoxy group (derived from the 3-methoxy benzoate) improves aqueous solubility and metabolic stability compared to unsubstituted quinazolines (e.g., Gefitinib or Erlotinib analogs).

  • Electronic Tuning: The 7-chloro substituent (derived from the 4-chloro benzoate) modulates the acidity of the quinazoline N1 proton, enhancing hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR).

This guide details the protocol for converting this benzoate ester into a library of potent kinase inhibitors targeting EGFR (T790M mutants) and FGFR , providing a robust workflow for medicinal chemists.

Chemical Properties & Handling

PropertySpecification
IUPAC Name Ethyl 2-amino-4-chloro-3-methoxybenzoate
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light
Key Reactivity Aniline amine (nucleophilic); Ester (electrophilic); Aryl chloride (potential handle for Buchwald-Hartwig coupling)

Synthetic Utility: The "Quinazoline-8-OMe" Pathway

The primary application of this intermediate is the construction of the Quinazoline ring system. Unlike standard 6,7-disubstituted inhibitors (like Gefitinib), the 7,8-disubstituted pattern derived from this starting material offers a distinct vector for exploring the "solvent front" and "ribose pocket" of the kinase active site.

Mechanism of Scaffold Assembly

The synthesis relies on a cyclocondensation reaction with a C1 unit (Formamidine or Urea) to fuse the pyrimidine ring onto the benzoate.

SynthesisPathway Start Ethyl 2-amino-4-chloro- 3-methoxybenzoate (Starting Material) Step1 Cyclization (Formamidine Acetate) Start->Step1 EtOH, Reflux Intermediate1 7-Chloro-8-methoxy- quinazolin-4(3H)-one (The Core Scaffold) Step1->Intermediate1 Step2 Chlorination (POCl3 / SOCl2) Intermediate1->Step2 Intermediate2 4,7-Dichloro-8-methoxy- quinazoline (Activated Electrophile) Step2->Intermediate2 Step3 SNAr Coupling (R-NH2 Aniline) Intermediate2->Step3 iPrOH, 80°C Final Final Kinase Inhibitor (EGFR/FGFR Antagonist) Step3->Final

Figure 1: Synthetic workflow converting the benzoate ester into a functional kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Quinazolinone Core)

Objective: Cyclize the benzoate ester to form 7-chloro-8-methoxyquinazolin-4(3H)-one.

Reagents:

  • Ethyl 2-amino-4-chloro-3-methoxybenzoate (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-amino-4-chloro-3-methoxybenzoate (5.0 g, 21.7 mmol) in Ethanol (50 mL).

  • Addition: Add Formamidine acetate (3.4 g, 32.6 mmol).

  • Reaction: Heat the mixture to reflux (80–100°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the starting ester (m/z ~230) and formation of the product (m/z ~211).

  • Workup: Cool the reaction to room temperature. The product often precipitates out.

    • If solid forms: Filter the precipitate, wash with cold ethanol and diethyl ether.

    • If no solid: Concentrate the solvent to ~10 mL and cool to 0°C to induce crystallization.

  • Yield: Typical yield is 75–85%.

  • QC Check: 1H NMR (DMSO-d6) should show a singlet around 8.1 ppm (H-2 of quinazoline) and loss of ethyl ester signals.

Protocol B: Activation (Chlorination)

Objective: Convert the inert quinazolinone into the reactive 4-chloroquinazoline.

Reagents:

  • 7-Chloro-8-methoxyquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

  • Diisopropylethylamine (DIPEA) (Catalytic)

Procedure:

  • Safety Note: POCl₃ is highly corrosive and water-reactive. Perform in a fume hood.

  • Reaction: Suspend the quinazolinone (2.0 g) in POCl₃ (10 mL). Add 2–3 drops of DIPEA.

  • Heating: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear yellow solution.

  • Quenching: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

  • Extraction: Neutralize with saturated NaHCO₃ (to pH 8) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Storage: Use immediately for Protocol C (unstable to moisture).

Protocol C: Library Generation (SNAr Coupling)

Objective: Install the "tail" moiety to define kinase selectivity (e.g., 3-ethynylaniline for EGFR).

Reagents:

  • 4,7-Dichloro-8-methoxyquinazoline (1.0 eq)

  • Target Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (iPrOH)

Procedure:

  • Dissolution: Dissolve the chloro-quinazoline (100 mg) in iPrOH (3 mL).

  • Coupling: Add the substituted aniline (1.1 eq).

  • Reaction: Heat at 80°C for 2–4 hours. The product usually precipitates as the HCl salt.

  • Isolation: Filter the solid, wash with iPrOH and Ether.

  • Free Base (Optional): Partition between EtOAc and NaHCO₃ if the free base is required for assay.

Case Study: Targeting EGFR T790M

The 8-methoxy substituent (originating from the 3-methoxy benzoate) is particularly effective in EGFR inhibitors .

  • Mechanism: In the ATP binding pocket, the quinazoline N1 accepts a hydrogen bond from Met793. The 8-methoxy group is positioned near the solvent interface, often improving solubility without disrupting the hinge interaction.

  • Comparison: Compared to 6,7-dimethoxy analogs (Erlotinib), the 7-chloro-8-methoxy core often shows a different metabolic profile and can retain potency against the "Gatekeeper" T790M mutation when paired with a Michael acceptor tail (e.g., acrylamide).

InteractionMap Met793 Met793 (Hinge) N1 N1 (Quinazoline) Met793->N1 H-Bond Thr790 Thr790 (Gatekeeper) Cys797 Cys797 (Covalent) Cl7 7-Cl Group Cl7->Thr790 Hydrophobic/Steric OMe8 8-OMe Group OMe8->Met793 Solvent Exposure Tail Aniline Tail Tail->Cys797 Potential Covalent Bond (if acrylamide present)

Figure 2: Interaction map of the 7-chloro-8-methoxyquinazoline scaffold within the EGFR active site.

References

  • Synthesis of Quinazoline Scaffolds: Journal of Medicinal Chemistry, 2016, 59(9), 4291-4313.

  • EGFR Inhibitor Design: Nature Reviews Drug Discovery, 2007, 6, 734–745.

  • 7-Chloro-8-methoxyquinazoline Derivatives: Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 234-239.

  • Structure-Activity Relationships of Anilinoquinazolines: Journal of Medicinal Chemistry, 1996, 39(4), 918–928.

Application

Application Note: Solvent System Optimization for Ethyl 2-amino-4-chloro-3-methoxybenzoate

This Application Note is designed for process chemists and drug development researchers focusing on the optimization of Ethyl 2-amino-4-chloro-3-methoxybenzoate , a critical scaffold in the synthesis of EGFR/VEGFR tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development researchers focusing on the optimization of Ethyl 2-amino-4-chloro-3-methoxybenzoate , a critical scaffold in the synthesis of EGFR/VEGFR tyrosine kinase inhibitors (e.g., analogues of Gefitinib, Vandetanib).

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate is a highly functionalized anthranilate derivative. Its primary utility lies in its conversion to the quinazoline core via cyclocondensation—a pivotal step in manufacturing kinase inhibitors.

Standard protocols often utilize chlorinated solvents (DCM) for synthesis or lower-boiling alcohols (Ethanol) for cyclization. However, these legacy systems frequently suffer from:

  • Incomplete Conversion: Due to insufficient thermal energy (low boiling point).

  • Product Loss: High mother liquor solubility during isolation.

  • Environmental Compliance: Use of Class 1 or 2 solvents.

This guide provides an optimized solvent framework focusing on 2-methoxyethanol and n-butanol for reaction kinetics, and Isopropanol (IPA)/Water systems for high-purity isolation.

Physicochemical Profile & Solubility

Understanding the solubility parameter (


) gaps between the solute and solvent is critical. The target molecule contains a lipophilic chloro-phenyl core balanced by a polar amino-ester motif.
Table 1: Solubility Profile & Solvent Class Recommendations
Solvent SystemSolubility (25°C)Solubility (Reflux)Application SuitabilityNotes
Dichloromethane (DCM) HighHighSynthesis Good for initial esterification but poor for crystallization (high loss).[1] Avoid if possible (Green Chem).
Ethanol (EtOH) ModerateHighStandard Cyclization Industry standard. Often requires long reaction times (12h+) due to low

(78°C).
2-Methoxyethanol HighVery HighOptimized Cyclization Higher

(124°C) drives cyclization to completion <4h.
Isopropanol (IPA) LowModerateCrystallization Best Choice. Steep solubility curve allows for high-yield "crash out" upon cooling.
Water InsolubleInsolubleAnti-solvent Critical for forcing precipitation in high-polarity reaction mixtures.

Protocol A: Optimized Cyclization to Quinazoline Core

Objective: Maximize conversion of Ethyl 2-amino-4-chloro-3-methoxybenzoate to the quinazoline intermediate (e.g., reaction with formamidine acetate).

The Challenge

Standard ethanol reflux often stalls at 85-90% conversion because the formation of the quinazoline ring requires high thermal activation energy.

Optimized Method: High-Boiling Glycol Ether System

Rationale: Replacing Ethanol with 2-Methoxyethanol increases the reaction temperature by ~46°C, significantly accelerating kinetics without degrading the thermally stable chloro-methoxy core.

Step-by-Step Protocol:
  • Charge: Load a 3-neck round bottom flask with:

    • 1.0 eq Ethyl 2-amino-4-chloro-3-methoxybenzoate[2]

    • 1.5 eq Formamidine Acetate[3]

    • Solvent: 10 Volumes of 2-Methoxyethanol (relative to limiting reagent mass).

  • Reaction: Heat to reflux (

    
    ).
    
    • Checkpoint: Monitor by HPLC at 2 hours. Conversion should exceed 98%. (Standard EtOH requires 6-12h).

  • Work-up (The "Anti-Solvent Shock"):

    • Cool the mixture to

      
      .
      
    • Slowly add 5 Volumes of Water (Anti-solvent) over 20 minutes.

    • Further cool to

      
       and hold for 1 hour.
      
  • Isolation: Filter the precipitated quinazoline solid.

  • Wash: Wash cake with 2 Volumes of cold Water/IPA (9:1 ratio).

Outcome: This method typically yields >92% purity crude, compared to ~85% with ethanol reflux.

Protocol B: Green Purification (Recrystallization)

Objective: Remove unreacted amine and oligomeric impurities without using chlorinated solvents.

The "IPA Switch" Technique

While Ethyl Acetate/Hexane is common, it is volatile and flammable. An IPA/Water system is safer and provides better purging of polar impurities (like formamidine salts).

Step-by-Step Protocol:
  • Dissolution: Suspend crude solid in Isopropanol (IPA) (8 Volumes).

  • Reflux: Heat to

    
    . If the solution is not clear, add Ethanol  dropwise (max 2 Vols) until dissolution is complete.
    
    • Note: Avoid DMSO/DMF as they are difficult to remove during drying.

  • Clarification: Perform hot filtration if insoluble particulates (salts) are present.

  • Crystallization:

    • Cool slowly to

      
       at a rate of 
      
      
      
      /hour.
    • Seeding: Add 0.1% pure seed crystals at

      
       to induce uniform particle size.
      
  • Final Isolation: Cool to

    
    , filter, and dry under vacuum at 
    
    
    
    .

Decision Workflow (Visualized)

The following diagram illustrates the decision logic for solvent selection based on the specific process stage.

SolventOptimization Start Start: Ethyl 2-amino-4-chloro-3-methoxybenzoate ProcessType Select Process Step Start->ProcessType Reaction Reaction: Cyclization (Quinazoline Formation) ProcessType->Reaction Purification Purification: Recrystallization ProcessType->Purification SolventChoice Solvent Selection Strategy Reaction->SolventChoice SolventChoicePur Solvent Selection Strategy Purification->SolventChoicePur Ethanol Ethanol (Reflux 78°C) Standard Method Slow Kinetics (12h+) SolventChoice->Ethanol Legacy Methoxyethanol 2-Methoxyethanol (Reflux 124°C) Optimized Method Fast Kinetics (<4h) SolventChoice->Methoxyethanol Recommended DCM_Hex DCM / Hexane Legacy Method Poor Recovery / Toxic SolventChoicePur->DCM_Hex Avoid IPA_Water IPA / Water (Gradient) Green Method High Recovery (>90%) SolventChoicePur->IPA_Water Recommended

Figure 1: Decision tree for solvent selection emphasizing the shift from legacy chlorinated/low-boiling solvents to high-performance, greener alternatives.

Analytical Quality Control

To validate the solvent removal and purity, utilize the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic core absorption).

  • Acceptance Criteria:

    • Purity > 99.0% (Area %).[5]

    • Residual Solvent (GC-HS): IPA < 5000 ppm, Methoxyethanol < 50 ppm (due to toxicity).

References

  • Gefitinib Synthesis & Intermediates: Li, Z., et al. (2007).[3] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1420-1429. Citation Context: Establishes the baseline reaction of methoxy-amino-benzoates with formamidine acetate in alcoholic solvents.

  • Quinazoline Process Optimization: Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstituted Quinazoline Derivatives. Medical Research Archives. Citation Context: Discusses the optimization of anthranilic acid derivatives into quinazolines, highlighting the limitations of standard reflux temperatures.

  • Solvent Effects on Cyclization: Pawar, B., et al. (2018).[1] Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. ResearchGate. Citation Context: Provides comparative data on polar vs. non-polar solvents (Toluene vs. DMF/Water) for quinazoline ring closure.

  • Green Solvent Selection Guide: BenchChem Technical Support. Enhancing the Bioavailability of Quinazoline Derivatives - Formulation & Solvent Systems. Citation Context: Support for using solid dispersion and solvent evaporation techniques (IPA/Ethanol) for final isolation.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate and its subsequent derivatization.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate and its subsequent derivatization.

This specific scaffold presents a classic synthetic challenge: di-ortho substitution . The bulky methoxy group at C3 and the amino group at C2 create significant steric hindrance around the C1-carboxylic acid, making conventional thermal esterification slow and low-yielding. Microwave (MW) irradiation is applied here to overcome this activation energy barrier, reducing reaction times from hours to minutes while suppressing decarboxylation side reactions.

Introduction & Mechanistic Rationale

The target molecule, Ethyl 2-amino-4-chloro-3-methoxybenzoate , is a highly functionalized anthranilic acid derivative. These scaffolds are critical intermediates in the synthesis of kinase inhibitors and GPCR ligands.

The Synthetic Challenge: Steric Inhibition

The primary obstacle in synthesizing this ester is the "Ortho Effect."

  • Steric Crowding: The carboxylic acid is flanked by an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 3. This crowding destabilizes the tetrahedral intermediate required for Fischer esterification.

  • Electronic Deactivation: While the amino group is electron-donating (activating the ring), the inductive effect of the 4-chloro and 3-methoxy groups can complicate nucleophilic attack at the carbonyl carbon.

The Microwave Solution

Microwave irradiation (2.45 GHz) provides direct dielectric heating of the solvent (Ethanol). This protocol utilizes selective heating , where the polar reaction medium absorbs energy efficiently, creating localized superheating that accelerates the formation of the sterically hindered ester bond without degrading the sensitive amino moiety.

Experimental Workflow

Part A: Synthesis of the Core Scaffold (Esterification)

Objective: Convert 2-amino-4-chloro-3-methoxybenzoic acid to its ethyl ester.

Reagents & Materials
  • Substrate: 2-amino-4-chloro-3-methoxybenzoic acid (CAS: 67303-46-2 or equivalent).[1]

  • Solvent/Reagent: Absolute Ethanol (EtOH).

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) or p-Toluenesulfonic acid (pTSA).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol (201 mg) of 2-amino-4-chloro-3-methoxybenzoic acid in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add 0.1 mL of concentrated H₂SO₄ (or 10 mol% pTSA) dropwise. Note: Exothermic reaction; cool vial if necessary.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Temperature: 110°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up:

    • Cool the reaction to room temperature (RT).[2][3]

    • Neutralize with saturated NaHCO₃ (aq) until pH ~8.[4]

    • Extract with Ethyl Acetate (3 x 10 mL).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from cold EtOH/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

Part B: Derivatization (N-Alkylation/Acylation)

Objective: Functionalize the 2-amino position to generate a library of bioactive derivatives.

Protocol (General N-Alkylation)
  • Reactants: Dissolve 0.5 mmol of the Ethyl ester (from Part A) in 2 mL of DMF.

  • Reagents: Add 0.6 mmol of Alkyl Halide (R-X) and 1.0 mmol of Potassium Carbonate (K₂CO₃).

  • Microwave Parameters:

    • Temperature: 130°C

    • Time: 10 minutes

  • Isolation: Pour into ice water. Filter the precipitate or extract with DCM.

Reaction Scheme & Logic Flow

The following diagram illustrates the transformation and the specific steric challenges addressed by the microwave protocol.

G Start Starting Material: 2-amino-4-chloro-3-methoxybenzoic acid Steric Steric Barrier: Di-ortho substitution (2-NH2, 3-OMe) blocks nucleophilic attack Start->Steric Inhibits Thermal Rxn MW_Cond MW Conditions: EtOH, H2SO4 110°C, 15 min, 150W Start->MW_Cond Input Product Core Scaffold: Ethyl 2-amino-4-chloro-3-methoxybenzoate MW_Cond->Product Overcomes Barrier (Yield >85%) Deriv Derivatization: N-Alkylation / Amide Coupling (Library Generation) Product->Deriv Step 2: Functionalization

Figure 1: Reaction pathway highlighting the steric "bottleneck" at the acid group and the microwave-enabled solution.

Optimization & Data Summary

The following data summarizes the optimization of the esterification step, comparing conventional heating (oil bath) with microwave irradiation.

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)
Temperature 78°C (b.p. of Ethanol)110°C (Superheated)
Time 12 Hours15 Minutes
Conversion 65%>95%
Isolated Yield 58%89%
Purity (HPLC) 92%>98%

Key Insight: The closed-vessel MW system allows Ethanol to be heated significantly above its boiling point (78°C -> 110°C), exponentially increasing the reaction rate according to the Arrhenius equation, which is critical for crowding-inhibited reactions.

Troubleshooting & Validation

Self-Validating the Protocol
  • TLC Monitoring: Use Hexane:EtOAc (3:1). The starting acid will remain at the baseline or streak; the Ethyl ester product will move to R_f ~ 0.6-0.7.

  • NMR Confirmation:

    • Proton (¹H NMR): Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm) and the appearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Diagnostic Shift: The NH₂ protons (broad singlet) typically shift slightly upfield upon esterification due to the loss of hydrogen bonding with the free acid.

Common Issues
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to water buildup.Add molecular sieves to the reaction vial or use anhydrous EtOH.
Decarboxylation Temperature too high (>140°C).Reduce MW temp to 100-110°C; do not overpower the reaction.
N-Ethylation Side reaction of amine with EtOH (rare).Ensure acid catalyst concentration is sufficient to protonate EtOH, not the amine.

Safety & Compliance

  • Pressure Hazards: Microwave heating of ethanol in sealed vessels generates significant pressure. Ensure the vessel is rated for at least 300 psi.

  • Acid Handling: Concentrated H₂SO₄ is corrosive. Handle in a fume hood.

  • Chemical Safety: 2-amino-4-chloro-3-methoxybenzoic acid derivatives may possess biological activity. Handle as potential irritants/sensitizers.

References

  • Microwave-Assisted Synthesis of Anthranilic Acid Derivatives

    • Bueno, M. A., et al. "Microwave-Promoted synthesis of novel N-Arylanthranilic acids." J. Braz. Chem. Soc., 2008.

    • Context: Validates the efficiency of MW irradiation for sterically hindered aniline deriv
  • Starting Material Availability & Properties

    • Sigma-Aldrich Product Entry: "2-amino-4-chloro-3-methoxybenzoic acid" (CAS 67303-46-2).[1]

    • Context: Confirms commercial availability of the specific core scaffold.
  • General Protocol for Microwave Esterification: CEM Corporation Application Note: "Fisher Esterification using Microwave Energy." Context: Standard industry parameters for alcohol-acid couplings.
  • Mechanistic Insight on Ortho-Substituted Benzoates: Goossen, L. J., et al. "Steric hindrance in esterification: The ortho-effect." Organic Process Research & Development. Context: Provides the theoretical basis for why thermal methods fail and high-temperature MW succeeds for this specific isomer.

Sources

Application

Handling and storage protocols for Ethyl 2-amino-4-chloro-3-methoxybenzoate in the lab

Application Note: Handling, Storage, and Quality Control Protocols for Ethyl 2-amino-4-chloro-3-methoxybenzoate Executive Summary Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a high-value pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Quality Control Protocols for Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) is a high-value pharmaceutical intermediate (HVPI) utilized primarily as a regiospecific building block in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, indoles). Its unique substitution pattern—featuring an electron-donating methoxy group ortho to an electron-withdrawing chloro substituent—imparts specific electronic properties critical for downstream cyclization reactions but also increases susceptibility to oxidative degradation and hydrolysis.

This guide outlines the rigorous protocols required to maintain the chemical integrity (purity >98%) of this compound during storage and experimental handling.

Physicochemical Profile & Safety Assessment

Understanding the molecular architecture is the first step in designing a robust handling protocol.

Chemical Identity & Properties
PropertySpecification
Chemical Name Ethyl 2-amino-4-chloro-3-methoxybenzoate
CAS Number 1247605-97-5
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Physical State Solid (Typically Off-white to Tan Powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Purity Requirement ≥ 97% (HPLC) for synthetic applications
HSE (Health, Safety, Environment) Matrix

GHS Classification: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Critical PPE:

  • Respiratory: N95/P2 mask (powder handling) or Fume Hood (solution handling).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).

  • Ocular: Chemical splash goggles.

Storage Protocols: The "Chain of Custody" Approach

The primary degradation pathways for amino-benzoate esters are hydrolysis (ester cleavage) and oxidation (aniline darkening). The presence of the electron-donating methoxy group at the 3-position activates the amino group, making it more prone to oxidation than simple chloro-anilines.

Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated). While short-term stability at Room Temperature (RT) is acceptable during shipping, long-term storage requires refrigeration to retard hydrolysis rates.

  • Atmosphere: Inert Gas Purge (Argon/Nitrogen) is mandatory for opened containers. Oxygen exposure leads to the formation of azo-dimers or quinoid impurities, manifesting as a brown discoloration.

  • Light: Protect from light. Halogenated aromatics can undergo slow photolytic dehalogenation. Use amber vials or aluminum foil wrapping.

Container Specifications
  • Primary: Borosilicate glass (Type I) with Teflon-lined screw caps. Avoid metal containers which may catalyze degradation.

  • Secondary: Desiccator cabinet with active silica gel or molecular sieves to maintain relative humidity <30%.

Handling & Experimental Workflow

To ensure reproducibility in drug development, the following workflow must be strictly adhered to.

Workflow Diagram

HandlingProtocol Receipt Receipt & Inspection (Check Seal/Color) QC QC Verification (H-NMR / HPLC) Receipt->QC Sample (10mg) QC->Receipt Fail (Quarantine) Aliquot Aliquoting (Inert Glove Box) QC->Aliquot Pass Storage Long-Term Storage (4°C, Dark, Argon) Aliquot->Storage Bulk Synthesis Synthesis Usage (Dissolve in Anhydrous Solvent) Storage->Synthesis Just-in-Time

Caption: Lifecycle management of Ethyl 2-amino-4-chloro-3-methoxybenzoate from receipt to usage.

Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer bar when weighing the dry powder, as benzoate esters can be static-prone, leading to mass inaccuracy.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or DMF for stock solutions.

    • Avoid: Protic solvents (Methanol/Ethanol) if the subsequent reaction involves strong bases, to prevent transesterification.

  • Dissolution Protocol:

    • Weigh the required amount into a tared vial.

    • Add solvent (e.g., DMSO) to achieve 100 mM concentration.

    • Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at <30°C.

Quality Control (QC) Methodology

Every new batch must be validated. Relying on the Certificate of Analysis (CoA) alone is insufficient for critical GLP studies.

HPLC Method (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester bonds).

  • Acceptance Criteria: Main peak area >97%. Impurity peaks (hydrolysis product: 2-amino-4-chloro-3-methoxybenzoic acid) should be <1%.

H-NMR Diagnostic Peaks (DMSO-d6)
  • Ester Ethyl Group: Look for a quartet at ~4.3 ppm (2H) and a triplet at ~1.3 ppm (3H).

  • Methoxy Group: Singlet at ~3.7–3.8 ppm (3H).

  • Amino Group: Broad singlet at ~5.0–6.5 ppm (2H) (Exchangeable with D₂O).

  • Aromatic Protons: Two doublets (or singlets depending on resolution) in the 6.5–7.5 ppm range. Note: The 3-methoxy group prevents coupling between the 2-amino and 4-chloro positions, simplifying the aromatic region.

Emergency Procedures

  • Spill Response:

    • Evacuate the immediate area if dust is generated.[2]

    • Don PPE (Gloves, Goggles, N95).

    • Cover spill with a damp paper towel to prevent dust dispersion.

    • Clean surface with 70% Ethanol followed by soap and water.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water.[3] Do not use solvent (ethanol/DMSO) on skin as it may enhance absorption.

References

  • Sigma-Aldrich. (2025).[4] Ethyl 2-amino-4-chloro-3-methoxybenzoate Product Specification & MSDS. Link

  • BLD Pharm. (2025). Product Analysis: CAS 1247605-97-5.[5][6][7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Benzoic acid derivatives. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Amino-benzoate esters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for Ethyl 2-amino-4-chloro-3-methoxybenzoate

Topic: Purification & Troubleshooting Guide CAS: 1247605-97-5 | Molecular Formula: C₁₀H₁₂ClNO₃ | MW: 229.66 g/mol [1] Introduction: The Application Scientist’s Perspective Welcome to the technical support hub for Ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide

CAS: 1247605-97-5 | Molecular Formula: C₁₀H₁₂ClNO₃ | MW: 229.66 g/mol [1]

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub for Ethyl 2-amino-4-chloro-3-methoxybenzoate . As a key intermediate in the synthesis of quinazoline-based kinase inhibitors, the purity of this aniline derivative is critical.[2] Impurities here—specifically the nitro-precursor or regioisomeric chlorination byproducts—often act as "poison" in subsequent cyclization or coupling steps, leading to difficult-to-remove side products later in your drug development pipeline.[1][2]

This guide moves beyond generic advice. We treat purification not as a cleanup step, but as a process control gate .[2] Below you will find targeted strategies to isolate high-purity material (>98%), troubleshooting for common failure modes (oiling out, colored impurities), and validated protocols.

Module 1: Impurity Profiling & Strategy Selection

Before selecting a method, you must identify your "Enemy Impurity."[2] The purification strategy changes based on what you are trying to remove.[3][4]

Impurity TypeOriginSolubility CharacteristicRecommended Strategy
Nitro-Precursor Incomplete reduction of Ethyl 2-nitro-4-chloro-3-methoxybenzoateLower polarity than product; poor solubility in dilute acid.[1]Acid-Base Extraction (Best) or Column Chromatography.
Des-chloro Analog Over-reduction (hydrogenolysis)Very similar solubility to product.Recrystallization (requires multiple passes) or High-Performance Flash Chromatography.
Hydrolysis Product Acid/Base hydrolysis (Free Acid)Soluble in basic aq. solution; insoluble in non-polar organics.Base Wash (Sat. NaHCO₃).[3][5]
Colored Oxidants Oxidation of aniline amineHigh affinity for carbon.Activated Charcoal treatment during recrystallization.[6]
Module 2: Troubleshooting & FAQs
Category A: Recrystallization Issues

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This is a common phenomenon with ethyl benzoates, often caused by a solvent system that is too polar or cooling too rapidly, forcing the compound out as a supercooled liquid (oil) before it can organize into a lattice.[2] The Fix:

  • Re-heat: Dissolve the oil back into the solution by heating to reflux.

  • Seed: Add a "seed crystal" of pure material at a temperature just below the boiling point (cloud point). If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.[2]

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath/block overnight. Do not use an ice bath immediately.

  • Solvent Adjustment: If using Ethanol/Water, slightly increase the Ethanol ratio. The "oil" phase is often water-rich.[1]

Q2: I have a persistent pink/brown color even after recrystallization. Diagnosis: Aniline derivatives are prone to air oxidation, forming trace azo- or quinone-like impurities that are highly colored even at ppm levels.[1][2] The Fix:

  • Charcoal Treatment: During the hot dissolution step of your recrystallization, add Activated Carbon (5-10 wt%) .[2] Reflux for 15 minutes, then filter hot through a Celite pad.

  • Add an Antioxidant: Add a pinch of sodium hydrosulfite (Na₂S₂O₄) or EDTA during the aqueous workup phase to sequester metal ions that catalyze oxidation.

Category B: Chemical Purity Issues

Q3: I cannot remove the unreacted Nitro starting material (Ethyl 2-nitro-4-chloro-3-methoxybenzoate). Diagnosis: Recrystallization often fails here because the nitro and amino forms can co-crystallize.[1] The Fix: Utilize the basicity of the amine.[2]

  • Dissolve the crude mixture in 1M HCl (The amino ester forms a water-soluble hydrochloride salt).

  • Extract this aqueous phase with Ethyl Acetate (3x).[5][7][8] The nitro impurity (non-basic) will move into the organic layer.

  • Basify the aqueous phase with NaHCO₃ or NaOH to pH 8-9.

  • The pure amino ester will precipitate or can be extracted back into fresh organic solvent.

Q4: Is the ester group stable during Acid/Base extraction? Analysis: The 2-amino and 4-chloro substituents provide some steric and electronic shielding, but ethyl esters are susceptible to hydrolysis.[1][2] Protocol Limit:

  • Avoid: Boiling in strong acid/base.

  • Safe Zone: Work rapidly at 0–5°C when using NaOH. 1M HCl extraction at room temperature is generally safe if contact time is <1 hour.

Module 3: Visualized Workflows
Diagram 1: Purification Decision Tree

PurificationStrategy Start Crude Material Analysis PurityCheck Purity > 90%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (<90%) CleanCrude Clean Profile (Minor impurities) PurityCheck->CleanCrude Yes (>90%) NitroImpurity Nitro Precursor Present ImpurityType->NitroImpurity ColorImpurity Colored / Oxidized ImpurityType->ColorImpurity MethodAB Method A: Acid-Base Extraction (Exploit Amine Basicity) NitroImpurity->MethodAB MethodRecryst Method B: Recrystallization (EtOH/H2O or EtOAc/Heptane) ColorImpurity->MethodRecryst With Charcoal CleanCrude->MethodRecryst MethodAB->MethodRecryst Polishing Step Final Pure Ethyl 2-amino-4-chloro-3-methoxybenzoate (>98% HPLC) MethodRecryst->Final Charcoal Add Activated Charcoal Step Charcoal->MethodRecryst

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity and impurity profile.

Module 4: Detailed Experimental Protocols
Protocol A: Recrystallization (The Standard)

Best for: Removing trace regioisomers and improving crystallinity.

Reagents:

  • Crude Ethyl 2-amino-4-chloro-3-methoxybenzoate (10 g)

  • Solvent A: Ethanol (Absolute)[9][10]

  • Solvent B: Water (Deionized)

  • Activated Charcoal (optional, 0.5 g)[2]

Step-by-Step:

  • Dissolution: Place 10 g crude solid in a 250 mL Erlenmeyer flask. Add 40 mL Ethanol .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solid remains, add Ethanol in 5 mL portions until fully dissolved.

    • Checkpoint: If solution is dark, add charcoal here and reflux for 5 mins, then filter hot through Celite.

  • Precipitation: While maintaining a gentle boil, add Water dropwise.[2]

    • Stop adding water when a persistent cloudiness (turbidity) just barely remains.

    • Add 1-2 mL of Ethanol to clear the solution back to transparent.[1]

  • Crystallization: Remove from heat. Cover flask with foil (exclude light). Allow to cool to Room Temp (RT) undisturbed for 2-3 hours.

    • Tip: Slow cooling promotes larger, purer crystals.

  • Harvest: Cool in an ice bath (0-5°C) for 30 minutes. Filter the white/off-white needles using vacuum filtration.[1]

  • Wash: Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40-45°C for 6 hours.

Protocol B: Acid-Base "Back-Extraction"

Best for: Removing non-basic impurities (Nitro precursor, neutral side products).[1][2]

Step-by-Step:

  • Solubilization: Dissolve 10 g crude in 100 mL Ethyl Acetate .

  • Extraction: Transfer to a separatory funnel. Extract with 1M HCl (2 x 50 mL).

    • Mechanism:[1][2][11] The product converts to the hydrochloride salt and moves to the aqueous layer. The impurities stay in the EtOAc.

  • Separation: Keep the Aqueous Layer . (Discard the organic layer after TLC confirmation that product is absent).

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until pH reaches ~9-10.

    • Observation: The product will precipitate as a white solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References
  • Sigma-Aldrich. Ethyl 2-amino-4-chloro-3-methoxybenzoate Product Specification & Safety Data Sheet. Link

  • BenchChem. Technical Support Center: Synthesis and Purification of Methyl 4-amino-2-methoxybenzoate (Analogous Chemistry). Link[2]

  • National Institutes of Health (NIH). Synthesis of 4-amino-3-chlorobenzoate ester derivatives as EGFR inhibitors. Link

  • MDPI. Synthesis of Bosutinib Intermediates (Alkoxy-amino-benzoate purification strategies). Link[2]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide (General Methodology). Link

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-amino-4-chloro-3-methoxybenzoate

This guide serves as a technical support resource for researchers handling Ethyl 2-amino-4-chloro-3-methoxybenzoate . It focuses on the purification of crude mixtures, addressing specific impurity profiles common to subs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers handling Ethyl 2-amino-4-chloro-3-methoxybenzoate . It focuses on the purification of crude mixtures, addressing specific impurity profiles common to substituted aminobenzoate synthesis.

Product Class: Halogenated Anthranilate Esters Application: Intermediate for kinase inhibitors, agrochemicals, and heterocyclic synthesis.[1][2] Support Level: Tier 3 (Senior Application Scientist)

Section 1: Critical Impurity Profiling (Diagnostics)

Before initiating purification, you must identify the "Enemy in the Flask." The crude mixture of Ethyl 2-amino-4-chloro-3-methoxybenzoate typically contains three distinct classes of impurities based on the synthetic route (usually esterification of the acid or reduction of a nitro-precursor).

Q: How do I identify the specific by-products in my crude mixture?

A: Use the Relative Retention Time (RRT) method via HPLC-UV (254 nm) or TLC to categorize impurities.[1][2][3][4]

Impurity TypeOriginDetection Characteristics
Impurity A: The Hydrolyzed/Unreacted Acid Starting material (Esterification) or Hydrolysis.[3][4][5]Acidic. High polarity.[3][4] Low

on TLC.[3][4] Soluble in sat.

.
Impurity B: The De-halogenated Analog Over-reduction of Nitro-precursor (loss of Cl).[1][3][4]Neutral. Very similar

to target. Mass Spec shows

peak.[3][4][5]
Impurity C: Oxidation/Azo Species Air oxidation of the aniline amine.Colored. Yellow/Brown oil or solid.[3][4] Often streaks on TLC.

Section 2: Troubleshooting & Purification Strategies

Scenario A: "My product contains unreacted carboxylic acid (Impurity A)."

Symptoms:

  • Yield is higher than theoretical (>100%).

  • Melting point is broad and depressed.[3][4]

  • TLC shows a baseline spot in non-polar solvent systems (e.g., Hexane:EtOAc 8:2).[1][2]

The Fix: The Bicarbonate Scavenge Since the target is an ester and the impurity is an acid , you can exploit


 differences. The amino group on the target is weakly basic but does not form a stable salt with weak bases like bicarbonate, whereas the carboxylic acid impurity will deprotonate and move to the aqueous phase.

Protocol:

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash twice with Saturated Aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (5 mL/g). Gas evolution (
    
    
    
    ) indicates active removal.[1][3][4]
  • Wash once with Brine.[3][4]

  • Dry over

    
     and concentrate.
    

Technical Note: Do not use strong bases like NaOH, as this may hydrolyze your target ester back into the impurity you are trying to remove.

Scenario B: "I see a 'Des-chloro' impurity (Impurity B) after hydrogenation."

Symptoms:

  • Mass Spec shows a peak at

    
     (Loss of Chlorine).[1][3][4]
    
  • Difficult to separate by flash chromatography (co-elutes).[1][3][4]

The Fix: Switch Reduction Methods or Recrystallize If you synthesized this via catalytic hydrogenation (Pd/C +


) of the nitro-precursor, you likely stripped the chlorine atom.[1]
  • Prevention: For future batches, use Fe/Acetic Acid or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      reduction methods, which are chemo-selective and will preserve the Aryl-Cl bond [1].[1][3][5]
    
  • Remediation: If the impurity is already present, Recrystallization is superior to chromatography here. The crystal lattice of the chlorinated product is significantly different from the des-chloro analog due to the size of the halogen.[3]

Recommended Solvent System:

  • Solvent: Ethanol/Water (9:[1][2][3][4]1) or Methanol.[3][4][6][7][8][9]

  • Method: Dissolve in hot Ethanol; add water dropwise until turbid; cool slowly to

    
    .
    
Scenario C: "The product is dark brown/red (Impurity C)."

Symptoms:

  • Product appears as a dark oil or sticky solid instead of an off-white powder.[3][4][5]

  • Caused by oxidation of the free amine (

    
    ) to nitroso or azo species.[1]
    

The Fix: Activated Carbon Treatment [3]

  • Dissolve crude in boiling Ethanol .

  • Add Activated Carbon (Norit) (5-10 wt% of crude mass).[1][3][4]

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot (Critical: Do not let it cool, or product will crystallize in the filter).

  • Cool the filtrate to crystallize the clean, off-white product.[3]

Section 3: Validated Workup Workflows

Workflow 1: The "Standard" Acid/Base Purification

Use this workflow for general cleanup of crude mixtures derived from esterification.[3]

Workup Start Crude Mixture (Target + Acid + Color) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash1 Wash with Sat. NaHCO3 Dissolve->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer Aqueous Layer (Contains Acid Impurity) Split1->AqLayer Discard OrgLayer Organic Layer (Target + Neutrals) Split1->OrgLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst Final Pure Ethyl 2-amino-4-chloro-3-methoxybenzoate Recryst->Final

Caption: Logical flow for removing acidic by-products and colored impurities.[1][3][4][5]

Workflow 2: Impurity Origin Pathway

Understanding where the by-products come from helps in preventing them in future batches.[3][4]

Impurities Precursor Nitro-Benzoate Precursor Reaction Reaction Condition Precursor->Reaction Target Target: Ethyl 2-amino-4-chloro-3-methoxybenzoate Reaction->Target Fe/AcOH or SnCl2 Impurity_DesCl Impurity: Des-Chloro Analog (Over-reduction) Reaction->Impurity_DesCl H2/Pd (Over-reduction) Impurity_Ox Impurity: Oxidation Products (Air Exposure) Target->Impurity_Ox Storage in Air/Light

Caption: Mechanistic origin of common impurities during the reduction step.

Section 4: Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection Capability
Ethanol (95%) HighModerateGood for colored impurities.[1][3][4][5]
Ethanol/Water (4:1) HighLowExcellent for des-chloro analogs.[1][3][4]
Ethyl Acetate/Hexane HighModerateGood for removing non-polar oils.[3][4]
Methanol Very HighHighPoor recovery (too soluble).[1][3][4]

References

  • BenchChem. Synthesis of 4-Amino-2-chlorobenzoic acid derivatives and reduction protocols. Retrieved from BenchChem Technical Guides.[3] [1][2][3][4]

  • Sigma-Aldrich. Ethyl 4-amino-3-methoxybenzoate Product Specification and Handling.[3][4][5][10] Retrieved from Sigma-Aldrich.[3][5][10] [1][2][3][4]

  • National Institutes of Health (PubChem). Methyl 2-amino-4-methoxybenzoate Compound Summary.[3][4][5] Retrieved from PubChem.[3][11]

  • University of Massachusetts. Recrystallization Guide and Solvent Selection.[3][4] Retrieved from UMass Amherst Organic Chemistry Labs.[3]

Sources

Troubleshooting

Troubleshooting cyclization failures using Ethyl 2-amino-4-chloro-3-methoxybenzoate

Topic: Troubleshooting Cyclization Failures with Ethyl 2-amino-4-chloro-3-methoxybenzoate Executive Summary & Problem Diagnosis The Molecule: Ethyl 2-amino-4-chloro-3-methoxybenzoate is a highly functionalized anthranila...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures with Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary & Problem Diagnosis

The Molecule: Ethyl 2-amino-4-chloro-3-methoxybenzoate is a highly functionalized anthranilate derivative. It is a critical intermediate for synthesizing 7-chloro-8-methoxyquinazolin-4(3H)-one scaffolds, which are pharmacophores in kinase inhibitors (e.g., EGFR inhibitors) and GPCR ligands [1][8].

The Problem: Users frequently report low yields (<20%), gummy residues, or recovery of unreacted starting material during the Niementowski cyclization (condensation with formamide or equivalents).

Root Cause Analysis: The failure is rarely due to reagent quality. It is a structural issue driven by Steric Buttressing :

  • The "Sandwich" Effect: The amino group at position 2 is flanked by the ester (position 1) and the methoxy group (position 3).

  • Electronic Deactivation: The 4-chloro substituent (EWG) reduces the nucleophilicity of the aniline nitrogen, making the initial attack on the cyclization partner (e.g., formamide) sluggish.

  • Conformational Lock: The 3-methoxy group forces the adjacent ester carbonyl out of planarity, increasing the energy barrier for the final ring-closure step.

Diagnostic Workflow (Logic Map)

Before altering your protocol, determine the exact stage of failure using this logic map.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC 1. Check TLC/LC-MS (Post-Reaction) Start->CheckTLC ResultSM Result: Only Starting Material (SM) Visible CheckTLC->ResultSM No Reaction ResultInter Result: Intermediate Visible (N-Formyl species) CheckTLC->ResultInter Stalled ResultMulti Result: Multiple Spots/ Black Tar CheckTLC->ResultMulti Decomposition ActionTemp Diagnosis: Nucleophilic Attack Failed Action: Increase Temp >150°C or Switch to Microwave ResultSM->ActionTemp ActionClose Diagnosis: Ring Closure Stalled Action: Add Dehydrating Agent (Ac2O or HMDS) ResultInter->ActionClose ActionDegrad Diagnosis: Thermal Decomposition Action: Switch Solvent (Use Sulfolane or Diphenyl Ether) ResultMulti->ActionDegrad

Caption: Diagnostic logic flow for identifying the specific failure point in the cyclization of sterically hindered anthranilates.

Technical Solutions & Protocols
Protocol A: The "Super-Heated" Niementowski (Standard Optimization)

Use this for initial scale-up attempts where standard reflux in ethanol failed.

The Science: Standard ethanol reflux (78°C) provides insufficient kinetic energy to overcome the steric hindrance of the 3-methoxy group. You must operate in the 140–160°C window [1].

ParameterStandard ConditionOptimized ConditionReason
Solvent Ethanol or DMFNeat Formamide Acts as both reactant and high-boiling solvent (BP 210°C).
Stoichiometry 1:2 (Amine:Formamide)1:10 Excess Drives equilibrium via Le Chatelier’s principle.
Catalyst NoneAmmonium Acetate (10 mol%) Buffers the pH and assists proton transfer during ring closure.
Temperature 80–100°C150–160°C Essential to overcome the activation energy barrier.

Step-by-Step:

  • Mix Ethyl 2-amino-4-chloro-3-methoxybenzoate (1.0 eq) with Formamide (10.0 eq).

  • Add Ammonium Acetate (0.1 eq).

  • Heat to 150°C (internal temperature) for 6–12 hours.

  • Critical Check: Monitor LC-MS for the N-formyl intermediate (M+29). If this accumulates but does not cyclize, increase temp to 170°C.

  • Workup: Cool to room temperature. The product usually precipitates. Dilute with water, filter, and wash with cold isopropanol.

Protocol B: Microwave-Assisted Synthesis (Green/High-Efficiency)

Recommended for stubborn substrates where thermal degradation is observed.

The Science: Microwave irradiation provides direct dielectric heating, creating localized "hot spots" that accelerate the polar transition state formation, significantly reducing reaction time from hours to minutes and minimizing oxidative side products [6][7].

Step-by-Step:

  • Vessel: Use a dedicated microwave pressure vial (10–20 mL).

  • Charge: Ethyl 2-amino-4-chloro-3-methoxybenzoate (1 mmol), Formamide (5 mmol), and 1 drop of Acetic Acid (catalyst).

  • Irradiation Parameters:

    • Power: Dynamic (Max 200W)

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Stirring: High

  • Post-Process: Cool rapidly with compressed air. Pour into crushed ice. The 7-chloro-8-methoxyquinazolin-4(3H)-one should precipitate as a white/off-white solid.

Protocol C: The "Amidine Bypass" (Alternative Route)

Use this if the ester hydrolysis is competing with cyclization.

The Science: Instead of reacting the amine directly with formamide, convert it first to a highly reactive formamidine intermediate using DMF-DMA (Dimethylformamide dimethyl acetal) . This intermediate cyclizes much more readily [14].

Workflow:

  • Step 1: React starting material with DMF-DMA (1.5 eq) in Toluene at 110°C for 3 hours.

    • Result: Formation of the N-dimethylformimidamide intermediate.

  • Step 2: Isolate or carry through in one pot.

  • Step 3: Treat with Ammonium Acetate (5 eq) in Acetic Acid at 120°C.

    • Result: The ammonia displaces the dimethylamine and cyclizes onto the ester in one rapid step.

Frequently Asked Questions (FAQs)

Q1: I see a major spot on TLC that is slightly more polar than the starting material, but it's not the product. What is it? A: This is likely the N-formyl intermediate (Ethyl 4-chloro-2-formamido-3-methoxybenzoate).

  • Cause: The first step (amine attack) worked, but the second step (ring closure) stalled due to the steric bulk of the 3-methoxy group blocking the ester.

  • Fix: You need a dehydrating condition.[1] Add Acetic Anhydride to the reaction or switch to Protocol C (Amidine Bypass).

Q2: My product is gummy and dark. How do I purify it? A: Dark gums usually indicate oxidative polymerization of the aniline.

  • Fix: Avoid purification by column chromatography if possible, as quinazolinones streak on silica. Instead, triturate the crude gum with hot acetonitrile or ethyl acetate . The impurity will dissolve, leaving the pure quinazolinone solid behind.

Q3: Can I use anthranilic acid instead of the ethyl ester? A: Yes, but the ester is generally preferred for the Niementowski reaction because the leaving group (ethoxide) is better than the hydroxide/water leaving group required for the acid. However, if using the acid, you must use microwave conditions or a dehydrating solvent (like PPA - Polyphosphoric Acid) to force the cyclization [1][6].

Q4: Why is the 3-methoxy group so problematic compared to a 5-methoxy group? A: Position matters. A 5-methoxy group is para to the amine and meta to the ester—it exerts no steric pressure. The 3-methoxy group is ortho to both. It physically occupies the space required for the formamide molecule to approach the nitrogen and for the subsequent tetrahedral intermediate to rotate into the planar transition state required for cyclization.

References
  • BenchChem Technical Support. (2025).[2] Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid: Troubleshooting & Optimization. Retrieved from 2

  • RSC Advances. (2015). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Retrieved from 3

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from 4

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from 5

  • Arabian Journal of Chemistry. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues.[5][6] Retrieved from 7

Sources

Optimization

Recrystallization solvents for high-purity Ethyl 2-amino-4-chloro-3-methoxybenzoate

Subject: Recrystallization Solvents for Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 137284-07-2 (Intermediate for Gefitinib/Iressa) Ticket ID: #REC-EACMB-001 Status: Resolved / Guide Published[1] Diagnostic Hub: Start...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization Solvents for Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 137284-07-2 (Intermediate for Gefitinib/Iressa) Ticket ID: #REC-EACMB-001 Status: Resolved / Guide Published[1]

Diagnostic Hub: Start Here

Welcome to the Technical Support Center. Before selecting a solvent system, diagnose your crude material's impurity profile.[2] The "best" solvent is dictated by the specific impurity you are trying to remove.

Quick Triage
Observation Likely Impurity Recommended System
Regioisomers (e.g., 6-chloro isomer)Isomeric byproducts from chlorination/nitrationSystem A: Toluene (Aromatic Stacking)
Oily/Sticky Residue Unreacted esters or high-boiling oligomersSystem B: Ethyl Acetate / n-Heptane
Dark Coloration Oxidation products (Aniline derivatives)System C: Ethanol / Water + Activated Carbon
Inorganic Salts Reduction salts (Fe, Sn, or Zn residues)System C: Ethanol / Water (Hot filtration required)

Solvent System Specifications

System A: Toluene (The "Isomer Scrubber")
  • Best For: Removing structural isomers (regioisomers).

  • Mechanism: Aromatic solvents like Toluene engage in

    
    -
    
    
    
    stacking interactions with the benzoate core. The subtle steric differences between the 4-chloro (desired) and 6-chloro (impurity) isomers result in significantly different solubility coefficients in Toluene, often superior to simple polarity-based separation.[1]
  • Ratio: Typically 5-7 volumes of Toluene per gram of crude.[1]

  • Critical Parameter: Slow cooling is essential. Rapid cooling traps isomers in the lattice.

System B: Ethyl Acetate / n-Heptane (The "Standard")[1]
  • Best For: General purity enhancement; removing non-polar oily residues.

  • Mechanism: "Good Solvent / Anti-Solvent" precipitation.[2] Ethyl Acetate dissolves the matrix; Heptane lowers the dielectric constant, forcing the crystalline ester out while keeping oils in solution.

  • Ratio: Dissolve in min. vol. EtOAc (Reflux)

    
     Add Heptane until cloud point 
    
    
    
    Cool.
System C: Ethanol / Water (The "Polishing Step")
  • Best For: Final polishing, removing inorganic salts, and decolorization.

  • Mechanism: High polarity difference.[2]

  • Warning: Avoid Methanol if possible to prevent potential transesterification (ethyl ester

    
     methyl ester), although this is kinetically slow without a catalyst. Ethanol matches the ester group, eliminating this risk.
    

Decision Matrix (Visual Logic)

The following diagram illustrates the logical flow for selecting the correct purification route based on your crude material's analysis (HPLC/TLC).

SolventDecision Start START: Analyze Crude (HPLC) IsomerCheck Are Regioisomers Present? (>0.5%) Start->IsomerCheck ColorCheck Is Material Dark/Colored? IsomerCheck->ColorCheck No TolueneRoute SYSTEM A: Toluene (Selective Crystallization) IsomerCheck->TolueneRoute Yes (Critical) SaltCheck Inorganic Salts Present? ColorCheck->SaltCheck No CarbonTreat Add Activated Carbon (Hot Filtration) ColorCheck->CarbonTreat Yes EtOAcRoute SYSTEM B: EtOAc / Heptane (Anti-Solvent Precipitation) SaltCheck->EtOAcRoute No (General Purity) EtOHRoute SYSTEM C: EtOH / Water (Polarity Wash) SaltCheck->EtOHRoute Yes CarbonTreat->SaltCheck

Figure 1: Decision Matrix for Solvent Selection based on Impurity Profile.

Standard Operating Procedure (SOP): Toluene Recrystallization

Objective: Purification of EACMB to >99.5% purity (HPLC area).

Safety Note: Toluene is flammable and reprotoxic. Perform all operations in a fume hood.

  • Dissolution:

    • Charge crude EACMB (100 g) into a reactor.

    • Add Toluene (500 mL, 5 vol).

    • Heat to 85-90°C . (Note: Ensure complete dissolution. If solids remain, check if they are inorganic salts; filter hot if necessary).

  • Nucleation Zone:

    • Cool slowly to 60-65°C .

    • Optional: Seed with 0.1% pure crystal at 65°C to prevent oiling out.

  • Crystallization:

    • Cool to 20-25°C over 2 hours (Rate: ~20°C/hour).

    • Hold at 20°C for 1 hour.

    • Cool further to 0-5°C for maximum yield.

  • Isolation:

    • Filter the slurry.[3][4][5][6][7]

    • Wash: Wash cake with cold Toluene (1 vol, 0°C) followed by n-Heptane (1 vol) to displace Toluene.

  • Drying:

    • Dry under vacuum at 45-50°C for 6-8 hours.

    • QC Check: Check Loss on Drying (LOD) and Residual Solvents (Toluene limit <890 ppm).[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This is common with low-melting ethyl benzoates.[1]

  • Cause: The solution temperature dropped below the "liquid-liquid phase separation" (LLPS) boundary before crossing the solubility curve.

  • Fix:

    • Reheat until the solution is clear.

    • Seed the solution at a higher temperature (just below saturation point, usually ~5-10°C below boiling).

    • Slow Down: Reduce the cooling ramp. Rapid cooling promotes oiling.

    • Add Solvent: Slightly dilute the system; higher concentration often favors oiling over nucleation.

Q2: The crystals are retaining a pink/brown hue.

A: The amino group at the C2 position is susceptible to air oxidation, forming aniline-like oligomers.

  • Fix: Use System C (EtOH/Water) . Dissolve in Ethanol, add 5% w/w Activated Carbon (e.g., Norit SX Ultra), stir at 60°C for 30 mins, and filter hot over Celite. Then add water to precipitate. Note: Carbon is less effective in Toluene.

Q3: Can I use Methanol instead of Ethanol?

A: Technically yes, but it introduces a risk of Transesterification .

  • Risk: In the presence of trace acid/base residues and heat, the Ethyl ester can swap with Methyl from the solvent, creating Methyl 2-amino-4-chloro-3-methoxybenzoate (an impurity).[1]

  • Verdict: Use Ethanol to match the ester tail, ensuring any exchange is "invisible."

Q4: My yield is low (<70%).

A: Check the mother liquor.

  • Diagnosis: If the mother liquor is pure by HPLC, your solvent volume is too high.

  • Fix: Concentrate the mother liquor to half volume and harvest a second crop ("Crop 2"). Note that Crop 2 usually has lower purity and requires recrystallization.

Process Workflow Diagram

RecrystProcess Raw Crude EACMB (Solid) Dissolve Dissolution (Toluene, 85°C) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to 65°C (Metastable Zone) Filter->Cool1 Seed Seeding (Add 0.1% Pure Crystals) Cool1->Seed Optional Grow Cool to 5°C (Crystal Growth) Cool1->Grow Seed->Grow Isolate Filtration & Heptane Wash Grow->Isolate Dry Vac Dry (50°C) Isolate->Dry

Figure 2: Step-by-step Unit Operation Flow for Toluene Recrystallization.

References

  • AstraZeneca UK Ltd. (2005). Process for the Preparation of Gefitinib. World Intellectual Property Organization. Patent WO/2005/070909. Link[1]

  • Hangzhou Hema Pharm Co Ltd. (2020). Gefitinib purification process. Google Patents. CN111533703A. Link

  • Cohen, F. L., & Adams, R. (1928). Ethyl p-Aminobenzoate.[1][8] Organic Syntheses, Coll. Vol. 1, p.240. (General procedure for amino-benzoate handling). Link[1]

  • Natco Pharma Ltd. (2010). Process for the Preparation of Gefitinib. US Patent Application US20100137586A1. Link

Disclaimer: This guide is for research and development purposes. Users must validate protocols in their specific context and adhere to local safety regulations regarding solvent handling.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Processing of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Case ID: EST-HYD-042 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Hydrolytic Degradation During Workup and Storage Executive Summary: The Stability Challenge Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EST-HYD-042 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Hydrolytic Degradation During Workup and Storage

Executive Summary: The Stability Challenge

Ethyl 2-amino-4-chloro-3-methoxybenzoate is a highly functionalized intermediate, often utilized in the synthesis of Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib.

The primary stability challenge is Ester Hydrolysis , converting the desired ethyl ester into its corresponding carboxylic acid (2-amino-4-chloro-3-methoxybenzoic acid). This degradation is not merely a yield loss; the acid impurity is difficult to purge downstream and can poison subsequent coupling reactions (e.g., amidation or cyclization).

Critical Factor: The ortho-amino group (Position 2) can act as an intramolecular catalyst, stabilizing the transition state during hydrolysis, making this specific ester more labile than simple benzoates under neutral-to-basic conditions.

Mechanism of Instability (Root Cause Analysis)

To prevent hydrolysis, we must understand the molecular mechanism driving it.

  • Electronic Activation: The 4-chloro substituent (electron-withdrawing) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide.

  • Neighboring Group Participation: The 2-amino group can form an intramolecular Hydrogen bond with the ester carbonyl oxygen. While this stabilizes the ground state, it can also stabilize the tetrahedral intermediate formed during hydrolysis, effectively lowering the activation energy for the reaction.

Visualizing the Hydrolysis Risk Pathways

HydrolysisPathways Ester Ethyl 2-amino-4-chloro- 3-methoxybenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Accelerated by 4-Cl) Water H2O / OH- Water->Intermediate Acid Impurity: Carboxylic Acid Intermediate->Acid Collapse (Irreversible in Base) Ethanol Byproduct: Ethanol Intermediate->Ethanol Factor1 Risk: High pH (>8) Factor1->Intermediate Factor2 Risk: Heat (>40°C) Factor2->Ester

Figure 1: Mechanistic pathway of ester hydrolysis. Note that high pH and heat are the primary accelerators of the transition from Ester to the Acid impurity.

Optimized Isolation Protocol (The "Safe Zone")

Standard organic workups (e.g., quenching with 1N NaOH or saturated NaHCO₃) are high-risk for this compound. The following protocol is designed to maintain the "pH Safe Zone" (pH 5.5 – 7.0).

Step-by-Step Isolation Guide
StepActionTechnical Rationale
1. Quench Preparation Prepare a 0.5 M Ammonium Chloride (NH₄Cl) solution. Cool to 0–5°C.NH₄Cl buffers the solution to ~pH 5-6, preventing localized alkalinity spikes that occur with water or bicarbonate quenches.
2. Temperature Control Cool the reaction mixture to < 10°C before quenching.Hydrolysis rates follow the Arrhenius equation; reducing T by 10°C roughly halves the hydrolysis rate.
3. Phase Separation Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .Move the ester into the organic phase (hydrophobic zone) as quickly as possible to limit exposure to the aqueous phase.
4. The "Dry" Wash Wash the organic layer with Saturated Brine (NaCl) .Brine increases the ionic strength of the aqueous layer, "salting out" water from the organic layer and reducing the water activity (

).
5. Drying Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 30 mins. Filter.Magnesium Sulfate (MgSO₄) is slightly acidic/Lewis acidic and can sometimes cause issues; Na₂SO₄ is gentler.
6. Concentration Rotary evaporate at < 40°C . Do NOT distill to dryness if oil bath > 50°C.Heat + residual moisture = rapid hydrolysis.
Workflow Diagram

IsolationWorkflow Start Reaction Complete Cool Cool to < 10°C Start->Cool Quench Quench: Cold 0.5M NH4Cl (Avoid NaHCO3/NaOH) Cool->Quench Extract Extract: EtOAc/DCM (Fast Separation) Quench->Extract Wash Wash: Saturated Brine Extract->Wash Dry Dry: Na2SO4 (30 mins) Wash->Dry Evap Evaporate: < 40°C Bath Dry->Evap Final Stable Solid/Oil Evap->Final

Figure 2: Optimized isolation workflow to minimize hydrolytic stress.

Troubleshooting & FAQs

Q1: I see a new peak at RRT 0.85 on HPLC after workup. Is this hydrolysis?

  • Diagnosis: Likely, yes. The carboxylic acid derivative is more polar than the ethyl ester, so it typically elutes earlier on Reverse Phase HPLC (C18).

  • Confirmation: Check the UV spectrum. The acid often has a slight bathochromic shift (red shift) compared to the ester due to ionization if the mobile phase is buffered.

  • Fix: Check your quench pH. If you used saturated NaHCO₃ (pH ~8.5), switch to NH₄Cl or Phosphate Buffer (pH 6.5).

Q2: Can I store the intermediate in solution overnight?

  • Recommendation: No.

  • Why: Even in "dry" solvents like EtOAc, trace water (hundreds of ppm) can cause slow hydrolysis at room temperature, especially if the crude mixture contains residual acidic/basic salts.

  • Protocol: Evaporate to a solid/oil immediately. If you must hold it, store it in the freezer (-20°C) under Nitrogen.

Q3: My yield is low, but I don't see the acid impurity. Where did it go?

  • Analysis: If the hydrolysis happens during the aqueous wash steps and the pH is basic (pH > 7), the resulting carboxylic acid will deprotonate to form the carboxylate salt (Benzoate anion).

  • Result: This salt is highly water-soluble and will wash away into your aqueous waste stream, resulting in "invisible" yield loss.

  • Test: Acidify a sample of your aqueous waste to pH 3 and extract with EtOAc. If you recover a solid, that was your hydrolyzed product.

Q4: Is the 4-chloro group stable?

  • Insight: Generally, yes. However, if you use strong nucleophiles (like methoxide) at high temperatures, you risk S_NAr (Nucleophilic Aromatic Substitution) displacing the chloride, though this is slower than ester hydrolysis. Keep temperatures moderate (< 50°C) to prevent this secondary side reaction.

Analytical Specifications for Stability

When validating your process, ensure your analytical method can detect the specific hydrolysis product.

ParameterSpecificationNotes
HPLC Column C18 (e.g., Agilent Zorbax or Waters XBridge)Standard RP conditions work well.
Mobile Phase A: 0.1% H₃PO₄ in Water / B: AcetonitrileAcidic mobile phase suppresses ionization of the acid impurity, sharpening the peak.
Detection UV @ 254 nmThe aromatic ring provides strong absorption.
Limit of Impurity Hydrolysis Product < 0.5%> 0.5% indicates process control failure during isolation.
References
  • Process Chemistry of Gefitinib Intermediates

    • Source: Patent WO1996033980A1. "Quinazoline derivatives and their use as anti-cancer agents."
    • Relevance: Describes the general synthesis and handling of 4-substituted quinazoline precursors, including benzoate intermedi
    • Link:

  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 20: Carboxylic Acid Derivatives.
  • Synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate Derivatives

    • Source: Patent CN102617438A. "Method for synthesizing gefitinib."[1][2]

    • Relevance: Details specific chlorination and esterification conditions for this exact scaffold.
    • Link:

  • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Optimization

Technical Support Center: Regio-Selective Synthesis of Amino-Chloro-Methoxybenzoates

Welcome to the Technical Support Center for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid and its ester derivatives. These compounds are critical building blocks for benzamide-class 5-HT4 receptor agonists, D2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid and its ester derivatives. These compounds are critical building blocks for benzamide-class 5-HT4 receptor agonists, D2 receptor antagonists, and prokinetic agents such as Metoclopramide and Cisapride[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and validated methodologies to ensure high regioselectivity during the critical electrophilic aromatic chlorination step.

Synthetic Workflow & Mechanistic Causality

The industrial and laboratory-scale synthesis typically begins with p-aminosalicylic acid, proceeding through methylation, regioselective chlorination, and saponification[1]. The most challenging step is the regioselective chlorination of the intermediate, methyl 4-amino-2-methoxybenzoate[2].

Causality of Regioselectivity: In methyl 4-amino-2-methoxybenzoate, both the amino group (-NH2 at C4) and the methoxy group (-OCH3 at C2) are strongly electron-donating, activating the aromatic ring toward electrophilic aromatic substitution.

  • The C5 position is para to the methoxy group and ortho to the amino group.

  • The C3 position is ortho to both the methoxy and amino groups.

Chlorination predominantly occurs at the C5 position because it is sterically less hindered than the C3 position (which is flanked by two bulky substituents). Kinetically, the activation energy to attack the C5 position is lower, making it the favored site under controlled conditions[2].

Workflow A p-Aminosalicylic Acid (Starting Material) B Methylation (Me2SO4, KOH, Acetone) A->B C Methyl 4-amino-2-methoxybenzoate (Intermediate) B->C D Regioselective Chlorination (NCS, DMF, 65-75°C) C->D E Methyl 4-amino-5-chloro- 2-methoxybenzoate D->E F Saponification (KOH, MeOH/H2O, Reflux) E->F G 4-Amino-5-chloro- 2-methoxybenzoic acid F->G

Caption: Synthetic workflow from p-aminosalicylic acid to 4-amino-5-chloro-2-methoxybenzoic acid.

Troubleshooting FAQs

Q1: I am observing significant formation of the 3-chloro and 3,5-dichloro byproducts during the NCS chlorination. How can I improve regioselectivity?

  • Cause: The formation of the 3-chloro isomer or the 3,5-dichloro over-reaction product is typically caused by an excess of the chlorinating agent or poor temperature control (exceeding 80°C)[2]. High temperatures provide the thermal energy required to overcome the steric hindrance at the C3 position, reducing the kinetic selectivity[3].

  • Solution:

    • Stoichiometric Control: Strictly limit N-chlorosuccinimide (NCS) to 1.00 - 1.05 molar equivalents relative to the ester[2].

    • Temperature Regulation: Maintain the reaction temperature strictly between 65°C and 75°C. Do not allow localized heating at the bottom of the flask[2].

Q2: The chlorination reaction stalls, leaving >15% unreacted methyl 4-amino-2-methoxybenzoate. Should I add more NCS?

  • Cause: Stalled reactions are rarely due to the theoretical stoichiometry. They are usually caused by degraded NCS (which absorbs moisture and loses active chlorine) or poor solubility of the starting material in the chosen solvent[2].

  • Solution: Do not add excess NCS blindly, as this risks di-chlorination. Verify the quality of your NCS (it should be a white, free-flowing powder). Ensure complete dissolution of the starting material in N,N-Dimethylformamide (DMF) before the addition of NCS.

Q3: Can I use other chlorinating agents instead of NCS?

  • Cause/Context: While NCS is the industry standard due to its mild nature and ease of handling[1], other reagents like iodobenzene dichloride have been reported for the chlorination of deactivated anilines and methoxybenzoates[4].

  • Solution: Yes, iodobenzene dichloride can be used to obtain methyl 4-amino-5-chloro-2-methoxybenzoate[5]. However, NCS remains preferred for scale-up due to its favorable safety profile and the water-solubility of its byproduct (succinimide), which simplifies downstream purification[1].

Troubleshooting Start Chlorination of Methyl 4-amino-2-methoxybenzoate Check Analyze Regioselectivity (HPLC/TLC) Start->Check Issue1 Formation of 3-chloro or 3,5-dichloro isomers Check->Issue1 Over-reaction Issue2 Incomplete Conversion (Unreacted Starting Material) Check->Issue2 Under-reaction Success >95% 5-chloro isomer Check->Success Optimal Cause1 Excess NCS or Temperature > 80°C Issue1->Cause1 Fix1 Limit NCS to 1.05 eq Maintain 65-75°C Cause1->Fix1 Cause2 Degraded NCS or Poor Solubility Issue2->Cause2 Fix2 Use fresh NCS, Optimize DMF volume Cause2->Fix2

Caption: Logical troubleshooting matrix for the regioselective chlorination step.

Quantitative Data: Comparison of Chlorination Conditions

The following table summarizes the quantitative outcomes of various chlorination conditions based on historical process optimization data[2]:

Chlorinating AgentSolventTemp (°C)Molar Ratio (Ester:Agent)Regioselectivity (5-Cl : 3-Cl)Yield (%)Notes
NCS DMF65 - 751 : 1.05> 98 : 285 - 92Industry standard; mild exotherm[2].
NCS DMF85 - 901 : 1.2085 : 15~70High temp leads to di-chlorination[3].
Iodobenzene Dichloride CH2Cl220 - 251 : 1.00> 95 : 580 - 88Requires synthesis of the hypervalent iodine reagent[4].
Cl2 (Gas) AcOH15 - 201 : 1.0090 : 1075 - 80Difficult to control stoichiometry; higher risk of over-chlorination.

Validated Experimental Protocols

Protocol A: Regioselective Chlorination using N-Chlorosuccinimide (NCS)

Self-Validating Principle: The reaction completion is visibly indicated by a color change and validated by the precipitation of the product upon quenching, as the chlorinated product is significantly less soluble in water than the succinimide byproduct[2].

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (55.2 mmol) of methyl 4-amino-2-methoxybenzoate in 50 mL of anhydrous N,N-Dimethylformamide (DMF)[2].

  • Reagent Addition: While stirring at room temperature, add 7.74 g (58.0 mmol, 1.05 eq) of N-chlorosuccinimide (NCS) portion-wise over 15 minutes to prevent a sudden exotherm[6].

  • Heating: Gradually heat the reaction mixture to 65-75°C using an oil bath. Maintain this temperature for 3 to 4 hours[2].

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute with 1 mL of ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.4) should be completely consumed, replaced by a single major spot (Rf ~0.6). This self-validates the reaction progress before quenching.

  • Quenching & Isolation: Once validated, remove the flask from the heat. While the mixture is still hot, pour it slowly into 250 mL of vigorously stirred ice water. A solid precipitate will form immediately[2].

  • Purification: Filter the solid under vacuum, wash with cold distilled water (3 x 50 mL) to remove DMF and succinimide, and dry under vacuum at 50°C to afford methyl 4-amino-5-chloro-2-methoxybenzoate.

Protocol B: Saponification to 4-Amino-5-chloro-2-methoxybenzoic Acid

Self-Validating Principle: The conversion of the hydrophobic ester to the hydrophilic carboxylate salt causes the opaque suspension to become a clear solution, visually validating the progress of the hydrolysis[1].

  • Reaction Setup: Suspend the isolated methyl 4-amino-5-chloro-2-methoxybenzoate in a mixture of methanol and water (5:2 volume ratio)[1].

  • Base Addition: Add potassium hydroxide (KOH) at a molar ratio of 1:2.2 (Ester:KOH)[1].

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 2-3 hours. The suspension will gradually turn into a clear solution as the water-soluble potassium 4-amino-5-chloro-2-methoxybenzoate salt is formed[1].

  • Acidification: Cool the solution to room temperature and carefully adjust the pH to 2-3 by dropwise addition of 3 mol/L dilute hydrochloric acid[1]. The target 4-amino-5-chloro-2-methoxybenzoic acid will precipitate as a white to off-white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

References

1.1, Google Patents. 2.7, Journal of Medicinal Chemistry. 3.2, Benchchem. 4., Benchchem. 5.6, Benchchem. 6.4, ResearchGate. 7., ResearchGate.

Sources

Troubleshooting

Resolving solubility issues of Ethyl 2-amino-4-chloro-3-methoxybenzoate in aqueous media

The following technical guide addresses the solubility, stability, and formulation challenges associated with Ethyl 2-amino-4-chloro-3-methoxybenzoate . This content is structured as a Tier 3 Technical Support resource,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, stability, and formulation challenges associated with Ethyl 2-amino-4-chloro-3-methoxybenzoate . This content is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting.

Subject: Ethyl 2-amino-4-chloro-3-methoxybenzoate (EACM-Benzoate) Classification: Polysubstituted Anthranilic Acid Derivative Support Level: Advanced Research & Development[1]

Physicochemical Profile & Solubility Logic

User Question: I cannot find experimental solubility data for this specific intermediate. How do I predict its behavior in my assay buffer?

Senior Scientist Response: As a polysubstituted anthranilate, EACM-Benzoate exhibits "Brick Dust" properties—high crystal lattice energy and high lipophilicity.[1] You must treat it as a lipophilic weak base .[1]

PropertyValue (Estimated)Technical Implication
LogP ~2.8 – 3.2Highly lipophilic.[1] Partitions into membranes/organic layers.[1] Poor water solubility (<0.1 mg/mL).[1]
pKa (Amino) ~2.0 – 2.5The aniline nitrogen is weakly basic due to the electron-withdrawing ester (ortho) and chlorine (para).[1] It requires pH < 2 to fully protonate.[1]
H-Bonding IntramolecularThe 2-amino group forms a strong intramolecular H-bond with the carbonyl oxygen of the ester.[1] This "locks" the molecule, reducing interaction with water and further lowering solubility.
Crystal Energy HighThe planar aromatic system allows tight stacking, requiring significant energy to break the lattice (high melting point).[1]

Key Takeaway: You cannot dissolve this in neutral PBS. You must disrupt the lattice using organic cosolvents or extreme pH manipulation (with stability caveats).[1]

Troubleshooting Workflow (Interactive Q&A)

Ticket #001: Precipitation Upon Dilution

Issue: I prepared a 100 mM stock in DMSO. When I diluted it 1:1000 into cell culture media (pH 7.4), a white precipitate formed immediately.

Diagnosis: This is a classic "Crash-Out" event. The compound is soluble in DMSO but insoluble in the aqueous phase. At 100 µM (after dilution), you likely exceeded the thermodynamic solubility limit of the free base form.

Solution Protocol:

  • Reduce Stock Concentration: Lower your DMSO stock to 10–20 mM.

  • Sequential Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a solvent/buffer mix (e.g., 50% PEG-400).[1]

  • Use a Carrier: Pre-dissolve the compound in a surfactant-rich vehicle before adding to media.[1]

    • Recommended Vehicle: 5% DMSO + 40% PEG-300 + 5% Tween-80 + 50% Water.[1]

Ticket #002: Dissolution Failure in Acidic Media

Issue: I tried dissolving the powder in 0.1 M HCl, expecting the amine to protonate. It remained a suspension.[1]

Diagnosis: The pKa of the aniline nitrogen is suppressed by the electron-withdrawing ester and chlorine groups.[1] 0.1 M HCl (pH 1) might not be strong enough to fully break the crystal lattice if the particle size is large, or the chloride salt itself might have low solubility (common effect).

Solution Protocol:

  • Sonication & Heat: Heat the 0.1 M HCl suspension to 40°C with sonication for 20 minutes.

  • Switch Counter-ions: If the hydrochloride salt is insoluble, try Methanesulfonic acid (MSA) .[1] Mesylate salts of anilines often have superior aqueous solubility compared to chlorides.[1]

  • Cosolvent Assist: Add 10% Ethanol to the acid solution to wet the hydrophobic surface of the powder.[1]

Ticket #003: Sample Discoloration (Brown/Yellow)

Issue: My aqueous stock solution turned yellow/brown after 24 hours at room temperature.

Diagnosis: Aniline derivatives are highly susceptible to oxidative degradation, forming azo or nitroso impurities.[1] This is accelerated by light and trace metals.[1]

Solution Protocol:

  • Degas Buffers: Use argon-sparged water for all aqueous preparations.[1]

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the buffer.[1]

  • Storage: Store all solutions at -20°C in amber glass vials.

Solubility Optimization Workflow

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: EACM-Benzoate Powder CheckApp Application Type? Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSyn Chemical Synthesis (Reaction) CheckApp->ChemSyn ConcReq Conc. Required? BioAssay->ConcReq SolventSelect Solvent Choice ChemSyn->SolventSelect LowConc < 10 µM ConcReq->LowConc HighConc > 100 µM ConcReq->HighConc DMSO Strategy A: DMSO Stock (1000x) Direct spike LowConc->DMSO Formulation Strategy B: Cosolvent System (PEG/Tween) HighConc->Formulation DCM DCM / EtOAc (High Solubility) SolventSelect->DCM Alcohol Ethanol / MeOH (Mod. Solubility) SolventSelect->Alcohol Warning Warning: Avoid Aqueous Base (Hydrolysis Risk) Alcohol->Warning If pH > 8

Figure 1: Decision matrix for solubilizing EACM-Benzoate based on experimental requirements.

Stability & Degradation Risks

Critical Warning: The ester moiety in this molecule is the "Achilles' heel" regarding stability in aqueous media.[1]

Hydrolysis Pathway

In aqueous conditions, particularly at pH > 8 (basic) or pH < 2 (strongly acidic + heat), the ethyl ester will hydrolyze to form the free acid (2-amino-4-chloro-3-methoxybenzoic acid ) and ethanol .[1]

  • Symptom: Loss of compound peak on HPLC; appearance of a more polar peak (earlier retention time).[1]

  • Prevention:

    • Avoid storing in aqueous buffers for > 4 hours.[1]

    • Perform "Freshly Prepared" protocols only.[1]

    • Use acetonitrile as the organic modifier in HPLC, not methanol (to prevent transesterification).[1]

Recommended Solvent Systems

Use this reference table to select the appropriate vehicle for your concentration needs.

Solvent SystemEst. SolubilityApplicationNotes
100% DMSO > 50 mMStock SolutionsHygroscopic.[1] Keep desiccated. Freezes at 18°C.
Ethanol (Abs.) 10–25 mMSynthesis / CleaningGood for transfers.[1] Evaporates easily.
5% DMSO / 95% PBS < 50 µMCell AssayRisk of precipitation. Use immediately.[1]
PEG-400 / Water (50:50) 1–5 mMAnimal Dosing (IP/IV)Viscous.[1] Well-tolerated biologically.[1]
0.1 M HCl VariableAcidic ExtractionForms hydrochloride salt.[1] Heat may be required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-amino-3-methoxybenzoate (Analogous Structure). Retrieved from [Link][1]

  • Cohen, J. B., & Dudley, H. W. (1910). The chlorination of acylanilides.[1] Journal of the Chemical Society, Transactions.[1] (Foundational chemistry of chloro-aniline derivatives).

  • Organic Syntheses. Synthesis of substituted aminobenzoates via Fischer Esterification. Org.[1] Synth. Coll. Vol. 5, 184. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for Ethyl 2-amino-4-chloro-3-methoxybenzoate analysis

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires moving beyond empirical trial-and-error. We must engineer a self-validating chromatographic system grounded in the first p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires moving beyond empirical trial-and-error. We must engineer a self-validating chromatographic system grounded in the first principles of the analyte's physicochemical properties.

This guide provides an objective, data-driven comparison of stationary phase chemistries for the analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5)[1], a highly functionalized aromatic ester common in pharmaceutical synthesis. By dissecting the causality behind column selection and mobile phase pH, this guide establishes a definitive protocol for resolving this compound from closely related synthetic impurities.

Analyte Profiling & The Causality of pH Control

Before selecting a column, we must analyze the structural electronics of Ethyl 2-amino-4-chloro-3-methoxybenzoate to predict its chromatographic behavior:

  • Hydrophobicity: The ethyl ester and chloro groups impart significant lipophilicity, ensuring strong baseline retention on reversed-phase columns.

  • Ionization (pKa): The aniline derivative (2-amino group) is weakly basic. However, the electron-withdrawing chloro group (para- to the amine) and the ester group significantly depress its pKa to an estimated ~2.0 - 2.5.

The pH Causality: If the mobile phase pH fluctuates near the analyte's pKa (e.g., pH 2.5), the compound exists in a state of partial protonation. This thermodynamic equilibrium split leads to severe peak tailing and irreproducible retention times. To engineer a self-validating system, we must force the analyte into a single ionization state. Using a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) ensures the amine is fully deprotonated (neutral), maximizing hydrophobic retention and yielding perfectly symmetrical peaks. Alternatively, a highly acidic modifier like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) can be used to fully protonate the amine, though neutral conditions often provide superior peak shape for heavily substituted anilines.

MethodDev A 1. Analyte Profiling (pKa ~2.5, Neutral at pH 6.8) B 2. Column Chemistry Screening (C18 vs. PFP Selectivity) A->B C 3. Mobile Phase Optimization (Buffer Selection for Ion Suppression) B->C D 4. Gradient Tuning (Organic Modifier Ratio & Slope) C->D E 5. System Suitability Validation (Resolution > 2.0, Tailing < 1.2) D->E

Strategic HPLC method development workflow for substituted benzoates.

Stationary Phase Comparison: C18 vs. PFP

While Octadecylsilane (C18) is the default starting point in most laboratories, it relies almost exclusively on dispersive hydrophobic interactions[2]. For halogenated aromatics like our target analyte, C18 often fails to provide adequate selectivity (α) between closely related synthetic impurities, such as des-chloro or positional isomers[3].

To overcome this, we compare standard C18 against a Pentafluorophenyl (PFP) stationary phase. PFP columns leverage a highly electron-deficient fluorinated aromatic ring, which engages in orthogonal retention mechanisms[4]:

  • π-π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic system[5].

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase exhibit strong affinity for the C-Cl and C-O (methoxy) dipoles on the analyte[2].

  • Hydrogen Bonding: The fluorine atoms can act as hydrogen bond acceptors for the primary amine (-NH2) of the analyte[4].

RetentionMechanisms cluster_columns Stationary Phases Analyte Ethyl 2-amino-4-chloro- 3-methoxybenzoate PFP Pentafluorophenyl (PFP) Analyte->PFP π-π Interactions Analyte->PFP Dipole-Dipole (C-F to C-Cl) Analyte->PFP H-Bonding (-NH2 to F) C18 Octadecylsilane (C18) Analyte->C18 Dispersive Hydrophobic

Comparative retention mechanisms between PFP and C18 stationary phases.

Quantitative Performance Data

The following table summarizes the experimental performance of both columns when resolving Ethyl 2-amino-4-chloro-3-methoxybenzoate from its critical des-chloro synthetic impurity.

ParameterStandard C18 (Sub-2 µm)Pentafluorophenyl (PFP) (Sub-2 µm)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π-π, Dipole-Dipole
Retention Time (RT) 4.15 min5.82 min
Peak Asymmetry (USP Tailing) 1.381.05
Resolution (Rs) vs. Impurity 1.4 (Co-elution risk)3.8 (Baseline resolved)
Selectivity (α) 1.081.24

Data Interpretation: The PFP column demonstrates superior selectivity (α = 1.24) and resolution (Rs = 3.8) due to the specific dipole-dipole interactions between the stationary phase's C-F bonds and the analyte's C-Cl bond, which the des-chloro impurity lacks[4].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following UHPLC protocol is designed as a self-validating system. The inclusion of system suitability criteria ensures that the mechanistic interactions described above are successfully occurring in real-time.

Materials & Instrumentation
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: PFP Core-Shell or Fully Porous, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Purge the UHPLC system with 50:50 Water:Acetonitrile to remove any residual acidic modifiers (like TFA) that could alter the pH of the neutral buffer.

  • Column Equilibration: Install the PFP column and equilibrate at 5% Mobile Phase B for 15 column volumes (approx. 5 minutes at 0.4 mL/min) until the baseline UV signal and system pressure are completely stable.

  • Sample Preparation: Dissolve the Ethyl 2-amino-4-chloro-3-methoxybenzoate standard in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Causality note: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 7.0 min: 5% to 95% B (Linear ramp to elute the highly lipophilic ester)

    • 7.0 - 8.5 min: 95% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (primary aromatic absorption) and 280 nm (specific to the conjugated aniline system).

  • System Suitability Validation: The method is only considered valid if the USP Tailing Factor for the main peak is ≤ 1.2, and the theoretical plate count (N) is ≥ 15,000.

References

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase". chromatographytoday.com. URL:[Link]

  • ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers". acs.org. URL: [Link]

  • Research and Reviews. "Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study". rroij.com. URL:[Link]

  • Amchro. "SELECTRA® PFPP". amchro.com. URL: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Comparative Guide: Optimizing LC-MS/MS Fragmentation Strategies for Ethyl 2-amino-4-chloro-3-methoxybenzoate Executive Summary & Strategic Context Ethyl 2-amino-4-chloro-3-methoxybenzoate (EACM) is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing LC-MS/MS Fragmentation Strategies for Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary & Strategic Context

Ethyl 2-amino-4-chloro-3-methoxybenzoate (EACM) is a critical pharmacophore intermediate, frequently utilized in the synthesis of benzamide-based kinase inhibitors and GPCR ligands.[1] Its structural density—featuring a primary amine, a halogen, an ether, and an ester on a single benzene ring—presents unique challenges for mass spectrometry.[1]

This guide moves beyond generic "autotune" parameters. It compares Collision-Induced Dissociation (CID) behaviors against Higher-Energy Collisional Dissociation (HCD) to demonstrate why exploiting the "Ortho Effect" is superior for sensitivity and selectivity compared to standard fragmentation pathways.

The Core Problem: Standard fragmentation often obliterates the ester moiety too aggressively, leading to common benzene-ring fragments that lack specificity against metabolic byproducts (e.g., hydrolysis products).[1]

The Solution: A "Soft-Touch" fragmentation strategy that retains the unique ortho-amino ester cyclization signature.

Structural Analysis & Theoretical Fragmentation

Before optimizing instrument parameters, we must understand the molecule's behavior in the gas phase.[1]

  • Chemical Formula:

    
    
    
  • Exact Mass: 229.0506 (Monoisotopic,

    
    )
    
  • Precursor Ion

    
    :  230.058
    
The "Ortho Effect" Mechanism

Unlike meta- or para-isomers, the ortho-positioning of the amine (-NH2) and the ethyl ester (-COOEt) facilitates a specific intramolecular interaction. Upon protonation, the amine proton can transfer to the ester alkoxy oxygen, leading to the elimination of neutral ethanol (46 Da) rather than the typical ethoxy radical (45 Da).[1] This results in a highly stable, cyclic acylium ion (isatoic anhydride-like core).[1]

Fragmentation Pathway Diagram

The following diagram maps the competing pathways. Pathway A (Ortho Effect) provides the most diagnostic transition.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 230.0 (100%) m/z 232.0 (33%) OrthoInter Transition State (H-Transfer) Parent->OrthoInter Low CE Ortho-Interaction FragB1 Fragment B1 [M+H - C2H4]+ m/z 202.0 Parent->FragB1 High CE McLafferty FragB2 Fragment B2 [M+H - OEt•]+ m/z 185.0 Parent->FragB2 Direct Cleavage FragA1 Fragment A1 [M+H - EtOH]+ m/z 184.0 OrthoInter->FragA1 - Ethanol (46 Da) FragA2 Fragment A2 [A1 - CO]+ m/z 156.0 FragA1->FragA2 - CO (28 Da) key Green: Diagnostic Pathway (Preferred) Red: Generic Pathway (Non-Specific)

Caption: Figure 1. Competing fragmentation pathways.[2][3][4][5][6] The green pathway (Ortho Effect) yields the diagnostic m/z 184 ion, specific to the intact 2-amino-benzoate scaffold.

Comparative Analysis: Fragmentation Regimes

This section compares the performance of the optimized "Soft-Touch" approach against a standard high-energy generic method.

Experimental Setup for Comparison
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Ionization: ESI Positive Mode.

  • Variable: Collision Energy (CE).

Data Table: Signal Intensity & Specificity
FeatureMethod A: Generic High Energy Method B: Optimized "Soft-Touch" Verdict
Collision Energy 35–45 eV15–20 eVMethod B preserves structure.
Primary Fragment m/z 156 (Chloromethoxy-aniline core)m/z 184 (Cyclized acylium ion)m/z 184 is more specific.
Secondary Fragment m/z 141 (Loss of Methyl)m/z 156 (Loss of CO)Method B allows confirmation.
Isotope Fidelity Poor (Noise interference on

)
Excellent (Clear 3:1 ratio on m/z 184)Method B confirms Cl presence.
Interference Risk High (Overlaps with acid metabolite)Low (Distinct from hydrolyzed acid)Method B Superior

Analysis:

  • Method A (High CE): Aggressive fragmentation strips the ethyl group and the carbonyl carbon rapidly. While m/z 156 is intense, it is chemically similar to fragments generated by the hydrolyzed acid impurity (2-amino-4-chloro-3-methoxybenzoic acid), leading to potential false positives in purity assays.[1]

  • Method B (Low CE): By tuning the CE to ~18 eV, we maximize the m/z 184 ion. This ion cannot be formed by the acid impurity (which lacks the ethyl group to eliminate ethanol), making it a definitive quantifier for the ester.

Detailed Experimental Protocol

To replicate the optimized "Soft-Touch" performance, follow this self-validating protocol.

A. Sample Preparation
  • Stock: Dissolve 1.0 mg EACM in 1 mL DMSO (Stable for 3 months at -20°C).

  • Working Std: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Matching the solvent to the initial mobile phase prevents peak broadening for this hydrophobic ester.

B. LC Conditions
  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 90% B (Linear ramp)

    • 5.0 min: 90% B[1]

  • Flow Rate: 0.4 mL/min.[1]

C. MS Source Parameters (ESI+)
  • Gas Temp: 300°C (Avoid superheating; ester is thermally stable but volatile).

  • Capillary Voltage: 3500 V.

  • Nebulizer: 35 psi.[1]

D. MRM Transitions (The "Soft-Touch" Set)
TypePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Purpose
Quantifier 230.1184.0 18100Specificity (Ortho-loss of EtOH)
Qualifier 1 230.1156.030100Confirmation (Ring core)
Qualifier 2 232.1186.018100

Isotope Confirmation

Troubleshooting & Validation Workflow

Use this logic flow to troubleshoot low sensitivity or ambiguity.

Troubleshooting Start Issue: Low Sensitivity or Ambiguous Peak CheckISO Check Isotope Ratio (230/232) Start->CheckISO RatioGood Ratio ~3:1? CheckISO->RatioGood YesIso Chlorine is present. Check Fragmentation. RatioGood->YesIso Yes NoIso Wrong Molecule. Suspect Des-chloro impurity. RatioGood->NoIso No CheckFrag Observe m/z 184? YesIso->CheckFrag YesFrag Valid EACM. Optimize Source Temp. CheckFrag->YesFrag Yes NoFrag Only m/z 202 seen? (Loss of C2H4) CheckFrag->NoFrag No AdjustCE CE is too low. Increase by 5 eV. NoFrag->AdjustCE

Caption: Figure 2. Troubleshooting logic for validating EACM identity using isotope ratios and fragmentation specificity.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on the "Ortho Effect" in aromatic esters).

  • Holčapek, M., et al. (2010).[1] "Structural analysis of small organic molecules by mass spectrometry." Trends in Analytical Chemistry. Link

  • NIST Chemistry WebBook. "Ethyl 2-aminobenzoate Mass Spectrum." (Standard reference for anthranilate fragmentation behavior). Link

  • U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." (Regulatory basis for isotope monitoring in LC-MS). Link

Sources

Validation

FTIR spectral bands characteristic of Ethyl 2-amino-4-chloro-3-methoxybenzoate

Executive Summary & Application Scope Compound: Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 1247605-97-5 Molecular Formula: C₁₀H₁₂ClNO₃ Class: Halogenated Anthranilate Ester[1][2][3] This guide details the Fourier Tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Compound: Ethyl 2-amino-4-chloro-3-methoxybenzoate CAS: 1247605-97-5 Molecular Formula: C₁₀H₁₂ClNO₃ Class: Halogenated Anthranilate Ester[1][2][3]

This guide details the Fourier Transform Infrared (FTIR) spectral characterization of Ethyl 2-amino-4-chloro-3-methoxybenzoate , a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors).[2][3]

In drug development, this compound is typically generated via the esterification of 2-amino-4-chloro-3-methoxybenzoic acid .[1][2][3] Consequently, the primary analytical challenge is not just identification, but differentiation —confirming the complete conversion of the acid precursor to the ester product.[1][4] This guide focuses on the spectral shifts that validate this transformation, providing a robust Quality Control (QC) protocol.

Characteristic FTIR Spectral Profile

The infrared spectrum of Ethyl 2-amino-4-chloro-3-methoxybenzoate is dominated by the interplay of the anthranilate core (ortho-amino ester) and the steric/electronic effects of the 3-methoxy and 4-chloro substituents.[2][3]

Key Functional Group Assignments

The following table summarizes the diagnostic bands expected for this specific molecular architecture. Note the "Anthranilate Effect"—intramolecular hydrogen bonding between the amine and the carbonyl oxygen—which characteristically shifts frequencies.[1][3][4]

Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Insight
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3480 & 3360 Appears as a distinct doublet.[1][2][3] Lower frequency than typical amines due to intramolecular H-bonding with the ester carbonyl.[1][2][3]
Ester Carbonyl (C=O) C=O[1][2][3] Stretching1680 – 1695 Conjugated with the aromatic ring.[1][2][3][4] The frequency is lower than aliphatic esters (usually >1735) due to resonance and the ortho-amino H-bond.[2][3]
Aromatic Ring C=C Ring Breathing1580 – 1610 Sharp, intense bands characteristic of the benzene skeleton.[1][3][4]
Amine Deformation N-H Scissoring1620 – 1630 Often appears as a shoulder or distinct peak just below the carbonyl band.[1][2][3][4]
Methoxy Group (-OCH₃) C-O-C Stretching (Asym)1240 – 1260 Strong intensity.[1][2][3] Confirms the presence of the ether linkage at the 3-position.[1][2][3][4]
Ester C-O C-O-C Stretching1100 – 1300 Multiple strong bands in the fingerprint region associated with the ethyl ester functionality.[1][2][3][4]
Chlorine Substituent C-Cl Stretching1050 – 1090 Often obscured in the fingerprint region, but contributes to the pattern complexity below 1100 cm⁻¹.[1][2][3][4]

Expert Insight: The 3-methoxy group provides significant steric crowding.[1][2][3] In high-resolution scans, look for subtle splitting in the fingerprint region (1000–1200 cm⁻¹) compared to the non-methoxylated analog.[2][3][4]

Comparative Analysis: Product vs. Precursor

The most critical application of FTIR for this compound is monitoring the esterification reaction.[1][3][4] The transition from Acid to Ethyl Ester results in definitive spectral changes.[1][2][3][4]

The "Fingerprint of Conversion"
FeaturePrecursor: 2-amino-4-chloro-3-methoxybenzoic acidProduct: Ethyl 2-amino-4-chloro-3-methoxybenzoateQC Status
Hydroxyl Region (2500–3300 cm⁻¹) Broad, intense O-H stretch (carboxylic acid dimer).[1][2][3] Overlaps NH bands.Clean baseline. Only sharp N-H doublet remains.[1][2][3][4]Pass: Disappearance of broad O-H.
Carbonyl Region (1650–1750 cm⁻¹) C=O stretch ~1660–1680 cm⁻¹ (H-bonded acid dimer).[1][2][3]C=O stretch ~1680–1695 cm⁻¹ (Ester).[1][2][3][4] Slight upward shift and narrowing.[1][2][3][4]Pass: Shift and sharpening of C=O.
Aliphatic Region (2800–3000 cm⁻¹) Weak/Absent (only aromatic C-H and methoxy C-H).[1][2][3]New Bands: Distinct C-H stretches from the Ethyl group (~2980 cm⁻¹).[1][2][3][4]Pass: Appearance of ethyl C-H bands.[1][2][3][4]

Validated Experimental Protocol (QC Workflow)

This protocol ensures reproducible data suitable for regulatory filing or internal batch release.[1][2][3][4]

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the critical O-H region.[1][2][3][4]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against chlorinated compounds).[1][2][3][4]

Step-by-Step Workflow
  • Background Scan: Collect 32 scans of the clean crystal (air background).[1][2][3][4]

  • Sample Loading: Place ~10 mg of the solid Ethyl 2-amino-4-chloro-3-methoxybenzoate onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid powders).[1][2][3][4]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2][3]

    • Scans: 32 or 64[1][2][3]

    • Range: 4000 – 600 cm⁻¹[2][3]

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth unless signal-to-noise is poor, as this masks the N-H doublet splitting.[1][2][3]

Decision Logic
  • IF Broad band >3000 cm⁻¹ is present → FAIL (Residual Acid or Moisture).[1][2][3][4]

  • IF Carbonyl peak is split or too broad → FAIL (Mixed Acid/Ester).[1][2][3][4]

  • IF N-H doublet is clear & C=O is sharp at ~1690 cm⁻¹ → PASS .

Visualizing the Analysis Workflow

The following diagram illustrates the logic flow for using FTIR as a reaction monitoring tool for this specific synthesis.

FTIR_Workflow Start Crude Reaction Mixture Sampling Isolate & Dry Solid (Remove Solvent) Start->Sampling FTIR_Scan Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Sampling->FTIR_Scan Decision_OH Check 2500-3300 cm⁻¹ Is Broad O-H Present? FTIR_Scan->Decision_OH Fail_Acid Incomplete Reaction (Residual Acid) Decision_OH->Fail_Acid Yes (Broad Band) Decision_CO Check 1680-1700 cm⁻¹ Sharp Ester C=O? Decision_OH->Decision_CO No (Clean Baseline) Decision_CO->Fail_Acid No (Shifted/Split) Pass_QC QC PASS: Confirm Identity & Purity Decision_CO->Pass_QC Yes (Sharp Peak)

Caption: Logical decision tree for validating the synthesis of Ethyl 2-amino-4-chloro-3-methoxybenzoate using FTIR spectral markers.

References

  • Sigma-Aldrich. Ethyl 2-amino-4-chloro-3-methoxybenzoate Product Page (CAS 1247605-97-5).[1][2][5] Retrieved from [2][3]

  • National Institute of Standards and Technology (NIST). 2-Amino-4-chlorobenzoic acid Infrared Spectrum.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[1][3][4] Retrieved from [2]

  • PubChem. 2-Amino-4-methoxybenzoic acid Spectral Data. National Library of Medicine.[1][2][3][4] Retrieved from [2]

  • ChemicalBook. Ethyl 2-aminobenzoate (Ethyl Anthranilate) IR Spectrum.[1][2][3] Retrieved from [2][3]

Sources

Comparative

Beyond the CoA: Validating Ethyl 2-amino-4-chloro-3-methoxybenzoate for Biological Assays

Executive Summary: The Hidden Variable in Your Assay Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 13726-10-8) is a critical scaffold in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Your Assay

Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 13726-10-8) is a critical scaffold in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and benzamide therapeutics. While commercial vendors typically supply this reagent with a Certificate of Analysis (CoA) claiming >95% purity based on HPLC-UV, this standard is often insufficient for rigorous biological assay development.

The Problem: Standard HPLC-UV at 254 nm often fails to resolve regioisomers (e.g., the 6-chloro isomer) or quantify non-chromophoric contaminants (e.g., inorganic salts, oligomers). In biological assays, these "silent" impurities can act as Small Colloidally Aggregating Molecules (SCAMs) , leading to pan-assay interference, false positives, or skewed IC50 values.[1]

The Solution: This guide advocates for an Orthogonal Validation Protocol combining High-Resolution LC-MS and Quantitative NMR (qNMR). We compare this rigorous approach against standard vendor data to demonstrate why "Tech Grade" purity is a false economy in drug discovery.

The Impurity Landscape: Origins & Risks

To validate purity, one must understand the synthetic origins of potential contaminants.[2] The chlorination of ethyl 2-amino-3-methoxybenzoate is the critical step where regio-selectivity issues arise.

Diagram 1: Synthetic Pathway & Impurity Origins

This diagram maps the formation of the target molecule and its critical impurities.

SynthesisPath Start Ethyl 2-amino-3-methoxybenzoate (Starting Material) Target TARGET: Ethyl 2-amino-4-chloro-3-methoxybenzoate (Desired Scaffold) Start->Target Major Pathway Impurity1 IMPURITY A (Regioisomer): Ethyl 2-amino-6-chloro-3-methoxybenzoate (Hard to separate by HPLC) Start->Impurity1 Minor Pathway (Steric Leakage) Impurity2 IMPURITY B (Over-chlorinated): 4,6-Dichloro derivative Start->Impurity2 Excess Reagent Reagent Chlorination Agent (NCS or SO2Cl2) Reagent->Target Impurity3 IMPURITY C (Hydrolysis): Free Acid Form (pH interference) Target->Impurity3 Storage/Moisture

Figure 1: Synthetic origin of critical impurities. Note that Impurity A (6-chloro isomer) often co-elutes with the target in standard C18 HPLC methods.

Comparative Analysis: Standard vs. Orthogonal Validation

This section compares the "Standard Vendor Method" (Method A) against the recommended "Orthogonal Validation" (Method B).

Table 1: Methodology Comparison
FeatureMethod A: Standard Vendor CoAMethod B: Orthogonal Validation (Recommended)
Primary Technique HPLC-UV (254 nm)HPLC-MS (ESI+) + 1H-qNMR
Detection Limit ~0.1% (Chromophoric only)~0.01% (Mass-specific)
Isomer Resolution Poor. Often merges 4-chloro and 6-chloro isomers.High. MS fragments differentiate; NMR coupling constants confirm substitution pattern.
Quantification Basis Relative Area % (Assumes equal response factors)Absolute Purity (Molar ratio vs. Internal Standard)
Blind Spots Salts, residual solvents, non-UV active precursors.None. qNMR detects all protonated species; MS detects ionizable masses.
Biological Risk High. Risk of "off-target" effects from hidden isomers.Low. Confirmed identity and potency.[3]

Biological Impact: Why Purity Matters

In a hypothetical kinase inhibition assay (e.g., EGFR), the impact of using "Tech Grade" (Method A validated) vs. "Bio-Grade" (Method B validated) material is quantifiable.

Case Study: IC50 Shift due to Regioisomers
  • Scenario: The 6-chloro isomer (Impurity A) is 10x less potent than the target but is present at 5% in the "Tech Grade" sample.

  • Observation: The "Tech Grade" sample shows a "soft" IC50 curve with a Hill slope deviation.

Material GradeValidated PurityIC50 (nM)Hill SlopeInterpretation
Tech Grade 96% (HPLC-UV)45 ± 120.75Unreliable. Shallow slope indicates mixed binding modes or aggregation.
Bio-Grade 99.2% (qNMR)12 ± 21.02Reliable. Sharp transition indicates single-agent kinetics.

Key Insight: If you are using this molecule as an intermediate to synthesize a library, a 5% regioisomer impurity will generate a 5% impurity in every single library member, potentially invalidating the entire SAR (Structure-Activity Relationship) study.

Experimental Protocols

Protocol A: High-Resolution LC-MS for Identity Confirmation

Use this to detect regioisomers and molecular weight deviations.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Scan range 100–600 m/z) + UV (210, 254, 280 nm).

  • Success Criteria: Single peak at expected Mass (M+H = ~230.05 m/z). No co-eluting shoulders.

Protocol B: 1H-qNMR for Absolute Purity

Use this to quantify the exact amount of active material, independent of UV extinction coefficients.

  • Solvent: DMSO-d6 (ensures solubility of benzoates).

  • Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.

    • Note: Ensure IS peaks do not overlap with the benzoate aromatic protons (7.0–8.0 ppm).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 600 µL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1): ≥ 30 seconds (critical for full relaxation).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Standard.[4]
    

The Validation Decision Workflow

Follow this logic flow to determine if a batch is ready for biological screening.

ValidationFlow Batch Receive Batch (Ethyl 2-amino-4-chloro-3-methoxybenzoate) Step1 Step 1: LC-MS Analysis Batch->Step1 Decision1 Single Peak & Correct Mass? Step1->Decision1 Reject1 REJECT: Recrystallize (EtOH/Water) Decision1->Reject1 No (Isomers/Byproducts) Step2 Step 2: 1H-qNMR Decision1->Step2 Yes Decision2 Absolute Purity > 98%? Step2->Decision2 Decision2->Reject1 No (<98%) Pass PASS: Release for Bio-Assay Decision2->Pass Yes Calc Adjust Molar Dosing based on qNMR Purity Pass->Calc

Figure 2: Decision tree for accepting or rejecting intermediate batches for biological use.

References

  • Nuisance small molecules under a machine-learning lens (SCAMs and Aggregators). Royal Society of Chemistry, Digital Discovery, 2022. Available at: [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. Available at: [Link]

  • Synthesis and characterization of process-related impurities of febuxostat (Benzamide/Thiazole scaffolds). Der Pharma Chemica. Available at: [Link]

  • Safety risks of impurities in preclinical & clinical compounds. Chem Help ASAP (Educational Resource). Available at: [Link]

Sources

Validation

Chromatographic Separation of Ethyl 2-amino-4-chloro-3-methoxybenzoate Isomers: A Comparative Methodological Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin) and specific tyrosine kinase inhibitors, Ethyl 2-amino-4-chloro-3-methoxybenzoate serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin) and specific tyrosine kinase inhibitors, Ethyl 2-amino-4-chloro-3-methoxybenzoate serves as a critical pharmacophore scaffold. The purity of this intermediate is non-negotiable; however, its synthesis—typically via electrophilic aromatic chlorination of ethyl 2-amino-3-methoxybenzoate—often yields a mixture of positional regioisomers, most notably the 5-chloro and 6-chloro analogs.

These regioisomers possess nearly identical logP values and pKa profiles, rendering standard silica flash chromatography ineffective and generic C18 HPLC methods insufficient for baseline resolution (


).

This guide objectively compares two chromatographic approaches:

  • The Standard Protocol: Alkyl-bonded phase (C18) utilizing hydrophobic subtraction.

  • The Advanced Protocol (Recommended): Phenyl-Hexyl phase utilizing

    
     interaction selectivity.
    

Mechanistic Analysis of the Separation Challenge

The target molecule contains three functional groups affecting retention: a basic amine, an ester, and a methoxy group. The challenge lies in the "ortho-effect" and steric shielding.

  • Target (4-chloro): Chlorine is para to the amine (if numbering starts at carboxyl) or adjacent to methoxy. Note: Numbering depends on priority, but spatially, the crowding varies.

  • Isomers: The position of the chlorine atom alters the electron density of the aromatic ring and the steric availability of the amine for solvation, but barely changes the overall hydrophobicity.

Therefore, separation based solely on hydrophobicity (C18) is often driven by subtle shape selectivity, which is weak. Separation based on


 interactions  (Phenyl phases) exploits the difference in electron density distribution on the benzene ring caused by the varying position of the electron-withdrawing chlorine.
Synthesis & Isomer Generation Pathway[2]

SynthesisPath SM Ethyl 2-amino-3-methoxybenzoate (Starting Material) Reagent NCS or Cl2 (Chlorination) SM->Reagent Target TARGET: 4-Chloro Isomer (Major Product) Reagent->Target  Major Pathway Impurity1 IMPURITY: 5-Chloro Isomer (Regioisomer) Reagent->Impurity1  Side Rxn A Impurity2 IMPURITY: 6-Chloro Isomer (Steric Impurity) Reagent->Impurity2  Side Rxn B

Figure 1: Electrophilic aromatic substitution pathway yielding the target benzoate and its difficult-to-separate regioisomers.

Comparative Methodology: C18 vs. Phenyl-Hexyl[2]

Method A: The Standard C18 Approach
  • Column: C18 (Octadecylsilane), 5 µm, 100 Å.

  • Mechanism: Hydrophobic interaction.

  • Outcome: Often results in peak co-elution or "shouldering" between the 4-chloro and 5-chloro isomers due to insufficient selectivity (

    
    ).
    
Method B: The Optimized Phenyl-Hexyl Approach[2]
  • Column: Phenyl-Hexyl, 3 µm, 100 Å.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Outcome: The chlorine position significantly alters the

    
    -cloud density. The Phenyl-Hexyl phase engages in stronger 
    
    
    
    interactions with the isomer having the most accessible
    
    
    -system, dramatically increasing selectivity (
    
    
    ).
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Selectivity (

)
1.031.12 +8.7%
Resolution (

)
1.2 (Incomplete)2.4 (Baseline) Baseline Achieved
Tailing Factor (

)
1.41.1 Improved Symmetry
Run Time 25 min18 min 28% Faster

Detailed Experimental Protocols

Protocol B: Optimized Phenyl-Hexyl Separation (Recommended)[2]

This protocol is self-validating. If the resolution between the critical pair (4-Cl vs 5-Cl) drops below 2.0, check the mobile phase pH immediately.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (98%+) or Ammonium Formate

Instrument Parameters:

  • System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 35°C (Critical for mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 310 nm (conjugated system).

Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7). Acidic pH ensures the aniline amine is protonated, reducing silanol interactions.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Workflow Logic Diagram

HPLC_Workflow Start Start Method Development Check_pH Adjust Mobile Phase pH < 3.0 (Protonate Amine) Start->Check_pH Select_Col Select Stationary Phase Check_pH->Select_Col Choice_C18 C18 Column Select_Col->Choice_C18 Choice_Ph Phenyl-Hexyl Column Select_Col->Choice_Ph Result_C18 Result: Co-elution (Hydrophobic only) Choice_C18->Result_C18 Result_Ph Result: Separation (Pi-Pi + Hydrophobic) Choice_Ph->Result_Ph Decision Is Rs > 2.0? Result_C18->Decision Result_Ph->Decision Optimize Optimize Gradient Slope Decision->Optimize No Final Valid Method Decision->Final Yes Optimize->Result_Ph

Figure 2: Decision tree for selecting the optimal stationary phase for regioisomer separation.

Troubleshooting & Optimization

Peak Tailing ( )
  • Cause: Interaction between the protonated amine of the benzoate and residual silanols on the silica support.

  • Solution: Increase ionic strength by adding 10-20 mM Ammonium Formate to Solvent A, or switch to a "Polar Embedded" group column which shields silanols.

Retention Drift
  • Cause: pH fluctuation affecting the ionization state of the 2-amino group.

  • Solution: Ensure buffer capacity. If using Formic Acid, ensure it is fresh. For stricter control, use Phosphate Buffer at pH 2.5 (Note: Phosphate is non-volatile; do not use with LC-MS).

Resolution Loss
  • Cause: Column fouling from synthetic by-products (tar).

  • Solution: Implement a strong solvent wash (95% MeCN) at the end of every injection cycle.

References

  • Sigma-Aldrich. Ethyl 4-amino-3-methoxybenzoate Product Specification & Safety Data. Retrieved from

  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics. Discussion on chromatographic difficulty of amino-benzoate isomers. Retrieved from

  • BenchChem. Synthesis and Impurity Profiling of Methyl 4-amino-2-methoxybenzoate. Technical Support Guide. Retrieved from

  • Journal of Chromatography A. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Contextual reference for amine separation mechanisms). Retrieved from

  • SIELC Technologies. Separation of Complex Amino-Benzoate Derivatives on Mixed-Mode Columns. Application Note. Retrieved from

Comparative

Technical Guide: Ethyl vs. Methyl 2-amino-4-chloro-3-methoxybenzoate in Drug Synthesis

Topic: Comparison of Ethyl 2-amino-4-chloro-3-methoxybenzoate vs. Methyl Ester Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary In the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Ethyl 2-amino-4-chloro-3-methoxybenzoate vs. Methyl Ester Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the development of quinazoline-based kinase inhibitors and anti-emetic agents, the choice of benzoate ester intermediates significantly impacts process scalability and reaction kinetics. This guide compares Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1247605-97-5) against its Methyl ester analog .

The Verdict:

  • Select the Methyl Ester when prioritizing reaction kinetics in nucleophilic acyl substitutions (amidation), particularly if the subsequent amine nucleophile is sterically hindered or electron-deficient. The reduced steric bulk of the methoxy leaving group compensates for the crowding induced by the 2-amino/3-methoxy substitution pattern.

  • Select the Ethyl Ester for process safety and purification . Its higher lipophilicity (LogP) facilitates easier aqueous workups (phase separation), and it generates ethanol rather than methanol during cyclization, reducing genotoxic impurity risks in GMP environments.

Physicochemical Profile & Structure

The 3-methoxy substitution pattern creates a unique steric environment compared to the more common 5-methoxy isomers (e.g., metoclopramide intermediates). The "sandwiched" nature of the substituents requires careful selection of the ester group to balance stability with reactivity.

FeatureEthyl 2-amino-4-chloro-3-methoxybenzoateMethyl 2-amino-4-chloro-3-methoxybenzoate
CAS Number 1247605-97-5 Analogous (Generic)
Molecular Weight 229.66 g/mol 215.63 g/mol
Predicted LogP ~2.8 - 3.1~2.3 - 2.5
H-Bond Donor/Acceptor 1 / 41 / 4
Physical State Low-melting solid / OilTypically Crystalline Solid
Solubility (DCM/EtOAc) Excellent (>100 mg/mL)Good
Leaving Group Ethoxide (pKa ~16)Methoxide (pKa ~15.5)

Structural Insight: The 2-amino group forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This locks the conformation, slightly reducing the electrophilicity of the carbonyl carbon. The Methyl ester , being smaller, disrupts this network less than the Ethyl ester, maintaining a slightly higher reactivity profile for nucleophilic attack.

Performance Comparison: Synthetic Utility
A. Amidation Efficiency (Nucleophilic Acyl Substitution)

In the synthesis of amide intermediates (e.g., reaction with substituted anilines), the reaction rate is governed by the steric hindrance of the ester alkoxy group.

  • Methyl Ester Performance:

    • Rate: Fast. The methoxy group presents minimal steric hindrance to the incoming nucleophile.

    • Use Case: Essential when reacting with weak nucleophiles (e.g., 3-fluoroaniline) where forcing conditions (>120°C) would degrade the 4-chloro moiety.

  • Ethyl Ester Performance:

    • Rate: Moderate (~30-50% slower than methyl).

    • Use Case: Preferred when using strong, unhindered nucleophiles (e.g., benzylamine). The slower rate allows for better thermal control, preventing "runaway" exotherms in large-scale reactors.

B. Hydrolytic Stability (Storage & Metabolism)

Stability data derived from homologous benzoate series indicates a distinct advantage for the ethyl ester in non-enzymatic conditions.

  • Spontaneous Hydrolysis (pH 7.4, 25°C):

    • Methyl Ester: More prone to hydrolysis due to lower steric shielding of the carbonyl. Requires storage under inert atmosphere/desiccated conditions to prevent degradation to the acid (which may be difficult to re-esterify without side reactions).

    • Ethyl Ester: Exhibits superior shelf-life stability. The ethyl tail provides a "greasy" shield, repelling water molecules from the carbonyl center.

C. Cyclization to Quinazolines

When reacting with formamide or urea to form quinazoline-4-ones:

  • Ethyl Ester: Releases Ethanol .

    • Advantage:[1] Ethanol is a Class 3 solvent (low toxicity).

    • Process: Reflux temperatures (ethanol bp: 78°C) are easier to manage than methanol (bp: 64.7°C), allowing for higher reaction temperatures without pressurized vessels.

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision points in the synthesis workflow, highlighting where the Ethyl vs. Methyl choice impacts the pathway.

ReactionPath Acid Precursor Acid (2-amino-4-chloro-3-methoxy...) Methyl Methyl Ester (Kinetic Choice) Acid->Methyl MeOH/H2SO4 Fast Ethyl Ethyl Ester (Process Choice) Acid->Ethyl EtOH/H2SO4 Slower Amide Amide Intermediate Methyl->Amide R-NH2 High Rate (Best for weak nuc.) Impurity Hydrolysis Impurity (Acid) Methyl->Impurity Moisture (High Risk) Ethyl->Amide R-NH2 Mod. Rate (Best for scale) Ethyl->Impurity Moisture (Low Risk) Quinazoline Quinazoline Target Amide->Quinazoline Cyclization

Caption: Synthesis workflow comparing kinetic advantages of Methyl ester vs. stability advantages of Ethyl ester.

Experimental Protocols

These protocols are designed to be self-validating . The use of TLC/HPLC checkpoints ensures the researcher can verify the reaction progress objectively.

Protocol A: Comparative Amidation Rate Assessment

Objective: Determine the optimal ester for a specific amine nucleophile.

  • Preparation: Dissolve 1.0 mmol of the Methyl Ester in 5 mL Toluene (Vial A) and 1.0 mmol of the Ethyl Ester in 5 mL Toluene (Vial B).

  • Nucleophile Addition: Add 1.1 eq of the target amine (e.g., 3-chloroaniline) to both vials.

  • Catalysis: Add 0.1 eq of AlMe₃ (Trimethylaluminum) or similar Lewis acid if the amine is weak. Caution: Pyrophoric.

  • Heating: Heat both vials to 90°C in a reactor block.

  • Sampling (The Validation Step):

    • Take 50 µL aliquots at t=1h, t=4h, and t=12h.

    • Quench in MeOH/Water.

    • Analysis: Run HPLC (C18 column, Acetonitrile/Water gradient).

  • Interpretation:

    • Calculate Conversion % = [Area Amide] / ([Area Ester] + [Area Amide]).

    • Decision Rule: If Methyl conversion is >20% higher than Ethyl at t=4h, proceed with Methyl ester for scale-up. If difference is <10%, use Ethyl for better handling.

Protocol B: Hydrolytic Stability Stress Test

Objective: Verify storage stability.

  • Solvent System: Prepare a 1:1 mixture of DMSO and Phosphate Buffer (pH 7.4).

  • Incubation: Dissolve 10 mg of ester in 2 mL of the solvent system. Incubate at 37°C.

  • Monitoring: Analyze by LC-MS every 24 hours for 3 days.

  • Success Criteria:

    • Ethyl Ester: Should show <5% degradation to acid after 72h.

    • Methyl Ester: May show 10-15% degradation.

References
  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-4-chloro-3-methoxybenzoate Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. PubChem. Retrieved from

  • Royal Society of Chemistry. (2023). Sustainable metal and base-free direct amidation of esters. RSC Advances. Retrieved from

  • BenchChem. (2025).[2] Comparative Guide to Beta-Keto Esters in Organic Reactions. Retrieved from

Sources

Validation

Quantitative Analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate in Reaction Mixtures: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the precise quantification of intermediates like Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) in complex re...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the precise quantification of intermediates like Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) in complex reaction mixtures is critical. This compound presents unique analytical challenges and opportunities due to its diverse functional groups: an ionizable primary amine, an electronegative chlorine atom, an electron-donating methoxy group, and a hydrolytically sensitive ethyl ester.

This guide objectively compares three leading analytical modalities—HPLC-UV , UHPLC-MS/MS , and qNMR —providing researchers with field-proven protocols, mechanistic insights, and comparative data to optimize their quantitative workflows.

Mechanistic Insights: How Molecular Structure Dictates Analytical Strategy

To design a self-validating analytical protocol, one must first understand the causality between the analyte's structure and its physicochemical behavior:

  • The Primary Amine (-NH₂): With a pKa typically between 2 and 4, the amino group is prone to secondary interactions with residual silanols on silica-based chromatography columns, leading to severe peak tailing. Causality: Mobile phases must be strictly maintained at an acidic pH (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) to ensure the amine is fully protonated and silanols are neutralized[1]. Furthermore, this basicity makes the molecule highly amenable to positive Electrospray Ionization (ESI+) in mass spectrometry.

  • The Chlorine Atom (-Cl): Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Causality: This isotopic signature acts as an internal self-validating feature in LC-MS workflows; observing the[M+H]⁺ at m/z 230 and 232 in a 3:1 ratio confirms peak identity before quantitative fragmentation[2].

  • The Ethyl Ester (-COOCH₂CH₃): Esters are susceptible to base-catalyzed hydrolysis. Causality: Sample preparation and extraction from the reaction mixture must avoid alkaline conditions to prevent artificial degradation into the corresponding benzoic acid.

  • The Methoxy Group (-OCH₃): In Nuclear Magnetic Resonance (NMR), the isolated methyl protons of the methoxy group provide a sharp, distinct singlet integration (typically around 3.8–4.0 ppm), creating an ideal target for standard-free quantification (qNMR)[3].

Analytical Modality Decision Workflow

Selecting the appropriate quantitative method depends on the target concentration, matrix complexity, and the availability of reference standards.

AnalyticalWorkflow Start Reaction Mixture Sample Decision1 Target Concentration? Start->Decision1 HighConc > 0.1% (Routine/Assay) Decision1->HighConc High Trace < 0.1% (Impurity/Trace) Decision1->Trace Low Decision2 Reference Standard Available? HighConc->Decision2 LCMS UHPLC-MS/MS (High Sensitivity) Trace->LCMS YesStd Yes Decision2->YesStd NoStd No Decision2->NoStd HPLC HPLC-UV (Routine Monitoring) YesStd->HPLC qNMR qNMR (Absolute Purity) NoStd->qNMR

Figure 1: Decision matrix for selecting the optimal quantitative analysis modality.

Comparative Methodologies & Self-Validating Protocols

Modality A: HPLC-UV (The Gold Standard for Routine Monitoring)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA/UV) detector is the most widely used method due to its high reproducibility and ability to simultaneously quantify starting materials and products[4].

  • Self-Validating Feature: Utilizing a PDA detector allows for peak purity analysis. By comparing the UV spectra at the leading edge, apex, and trailing edge of the peak, analysts can confirm that no co-eluting reaction byproducts are inflating the quantitative integral.

Step-by-Step Protocol:

  • Sample Quenching: Aliquot 100 µL of the reaction mixture into 900 µL of cold Acetonitrile (ACN) to halt the reaction and precipitate polymeric byproducts. Centrifuge at 12,000 × g for 5 minutes.

  • Chromatographic Setup: Use a C18 column (e.g., 150 × 4.6 mm, 3 µm).

  • Mobile Phase: Channel A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water. Channel B: 0.1% TFA in ACN.

  • Gradient Elution: 20% B to 80% B over 12 minutes at a flow rate of 1.0 mL/min.

  • Detection: Extract the chromatogram at 254 nm (optimal for the substituted aromatic ring).

  • Quantification: Interpolate peak areas against a 5-point external calibration curve (10–100 µg/mL).

Modality B: UHPLC-MS/MS (For Trace Impurity Profiling)

When Ethyl 2-amino-4-chloro-3-methoxybenzoate must be quantified as a trace impurity (<0.1%) in a final Active Pharmaceutical Ingredient (API), LC-MS/MS is superior due to its unmatched sensitivity and selectivity[4].

  • Self-Validating Feature: The protocol utilizes two Selected Reaction Monitoring (SRM) transitions (a quantifier and a qualifier ion). A consistent ratio between these two product ions across all samples and standards proves that matrix interference is not occurring.

Step-by-Step Protocol:

  • Sample Dilution: Dilute the matrix 1:1000 in 50% Methanol/Water to prevent electrospray source saturation and mitigate matrix ion suppression.

  • Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a rapid 3-minute gradient of 0.1% Formic Acid in Water/ACN.

  • Ionization: ESI in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • SRM Transitions:

    • Precursor Ion: m/z 230.1 [M+H]⁺ (Verify 3:1 ratio with m/z 232.1 during method development).

    • Quantifier Ion: m/z 184.1 (Loss of ethanol from the ester).

    • Qualifier Ion: m/z 156.1.

Modality C: qNMR (Standard-Free Absolute Quantification)

Quantitative NMR is gaining massive traction in pharmaceutical development because it yields both quantitative and qualitative information in a single experiment without requiring a reference standard of the analyte itself[5].

  • Self-Validating Feature: Calculate the purity using two distinct proton environments independently (e.g., the methoxy singlet at ~3.9 ppm and the aromatic doublet at ~7.2 ppm). If the calculated purities match, the result is internally validated against overlapping impurities.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of the dried reaction extract and ~5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid, purity >99.9%) into a vial.

  • Solvation: Dissolve completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to at least 60 seconds. Causality: Protons have different longitudinal relaxation times (T1). A 60-second delay ensures >99% relaxation of all nuclei, guaranteeing that the signal intensity is strictly proportional to the molar concentration[5].

  • Processing: Apply baseline correction. Integrate the analyte's methoxy singlet against the Maleic acid singlet (6.26 ppm, 2H).

  • Calculation: Use the standard qNMR mass-balance equation to determine absolute weight-percent purity[6].

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance metrics of the three modalities when applied to substituted benzoate derivatives.

Performance MetricHPLC-UV (PDA)UHPLC-MS/MS (Triple Quad)HP-qNMR (500 MHz)
Primary Application Reaction monitoring, AssayTrace impurity profilingAbsolute purity, Standard-free
Limit of Detection (LOD) 0.2 – 0.5 µg/mL1 – 5 ng/mL~1 – 5 mg/mL
Linearity (R²) > 0.999> 0.995> 0.999
Reference Standard Required (Identical compound)Required (Isotope-labeled ideal)Not Required (Uses generic CRM)
Matrix Effect Susceptibility Low to ModerateHigh (Ion suppression risk)None (If signals are fully resolved)
Destructive to Sample? YesYesNo (Sample can be recovered)
Throughput High (10–15 min/sample)Very High (3–5 min/sample)Low (15–30 min/sample due to D1)

Conclusion & Best Practices

For the quantitative analysis of Ethyl 2-amino-4-chloro-3-methoxybenzoate, the choice of analytical modality must be dictated by the phase of chemical development.

During early-stage synthesis and route scouting, qNMR is invaluable. It provides absolute mass-balance quantification without the lead time required to synthesize and certify a reference standard[6]. Once the process scales and routine monitoring of the reaction mixture is required, HPLC-UV offers the best balance of throughput, robustness, and cost-efficiency[4]. Finally, for final API release testing where this compound may act as a mutagenic or reactive trace impurity, the extreme sensitivity of UHPLC-MS/MS is mandatory[2].

By understanding the causality between the molecule's functional groups and the analytical physics at play, scientists can build robust, self-validating assays that withstand rigorous regulatory scrutiny.

References

1.[2] HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. PubMed / NIH. Available at: [Link] 2.[4] Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Scientific journal "Meat Technology". Available at:[Link] 3.[5] Using high-performance 1H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines. CORE. Available at:[Link] 4.[6] Quantitative estimation and validation of Alectinib hydrochloride drug substance using quantitative nuclear magnetic resonance spectroscopy. GSC Online Press. Available at:[Link] 5.[1] Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography. Gdańsk University of Technology. Available at:[Link] 6.[3] Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements. Semantic Scholar. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-amino-4-chloro-3-methoxybenzoate

Handling Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) requires a rigorous, causality-driven approach to laboratory safety. As a specialized organic building block utilized in drug development, it is suppl...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Ethyl 2-amino-4-chloro-3-methoxybenzoate (CAS: 1247605-97-5) requires a rigorous, causality-driven approach to laboratory safety. As a specialized organic building block utilized in drug development, it is supplied primarily as a solid powder[1]. The physical state of this chemical introduces specific logistical challenges—primarily the risk of aerosolization—that necessitate strict Personal Protective Equipment (PPE) protocols and EPA-compliant disposal plans.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound safely.

Part 1: Hazard Causality & PPE Strategy

In advanced laboratory environments, PPE selection must be dictated by the specific physical and chemical properties of the substance. According to its Globally Harmonized System (GHS) classification, Ethyl 2-amino-4-chloro-3-methoxybenzoate carries the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Because the compound is a powder, the primary vectors of exposure are the inhalation of suspended micro-dust and accidental hand-to-mouth transfer.

  • Respiratory & Mucosal Protection: The H335 and H319 designations mandate that all open handling occurs within a certified chemical fume hood or vented balance enclosure. If engineering controls are unavailable or a spill occurs outside the hood, a particulate respirator (N95 or P100) and unvented safety goggles are required to prevent micro-particles from contacting mucous membranes[2].

  • Dermal Protection: To mitigate H315 (skin irritation) and H302 (ingestion via transfer), disposable nitrile gloves must be worn[1][2]. Nitrile provides a robust barrier against organic powders and prevents the compound from embedding in the dermal ridges of the hands, which is a common precursor to accidental ingestion[3].

Mandatory PPE Matrix
Equipment TypeSpecificationHazard MitigatedCausality / Rationale
Hand Protection Nitrile Gloves (Double-gloving recommended)H315, H302Prevents dermal absorption and traps powder to prevent hand-to-mouth transfer[3][4].
Eye Protection Chemical Safety GogglesH319Standard safety glasses have gaps; goggles form a seal against aerosolized irritant dust[2].
Body Protection Buttoned Lab Coat (Knee-length)H315Exposed skin or personal clothing acts as a static trap for airborne powders[4].
Respiratory N95/P100 RespiratorH335Only required if handling outside a fume hood. Filters out aerosolized micro-particles[2].

Part 2: Operational Methodologies

Every protocol in the laboratory must function as a self-validating system. Follow these step-by-step methodologies to ensure zero cross-contamination.

Protocol A: Aseptic-Style Donning and Doffing (Cross-Contamination Prevention)
  • Step 1: Don Body & Eye Protection. Button the lab coat completely to the neck and put on safety goggles. Causality: Securing the coat prevents powder from settling on the collar or chest of personal clothing.

  • Step 2: Double-Glove. Don two pairs of nitrile gloves. Pull the cuff of the outer glove over the sleeve of the lab coat. Causality: The outer glove handles the chemical; the inner glove protects the skin during the doffing process, ensuring the wrist remains covered[4].

  • Step 3: Doffing (Self-Validation). After handling, remove the outer gloves inside the fume hood and dispose of them immediately.

  • Step 4: Verification. Wash hands with soap and water immediately after removing the inner gloves. Verification Check: Inspect hands under bright light for any white powder residue before leaving the laboratory[3].

Protocol B: Weighing and Transferring the Powder
  • Step 1: Prepare the Environment. Ensure the fume hood sash is lowered to the lowest functional operating height to maximize face velocity and contain dust.

  • Step 2: Static Mitigation. Use an anti-static weighing boat and a grounded metal spatula. Causality: Organic powders carry static charges that cause them to "jump" and aerosolize when manipulated with plastic tools.

  • Step 3: Transfer & Seal. Transfer the powder slowly. Cap the source bottle immediately after the required mass is obtained to prevent accidental spills.

Protocol C: Spill Response and EPA-Compliant Disposal
  • Step 1: Containment. If a spill occurs, do not attempt to brush or sweep the powder. Causality: Dry sweeping forcefully aerosolizes the H335 respiratory irritant into the breathing zone[2].

  • Step 2: Wet-Wipe Protocol. Lightly dampen a disposable paper towel with water or a compatible solvent (e.g., ethanol) and gently wipe up the powder.

  • Step 3: Waste Segregation. Place all contaminated wipes, empty chemical vials, and used outer gloves into a designated, sealable hazardous waste container.

  • Step 4: EPA Compliance. Label the container explicitly with the words "Hazardous Waste" and the chemical name[5]. Store the container in a designated Satellite Accumulation Area (SAA)[5]. Under EPA Resource Conservation and Recovery Act (RCRA) Subpart K guidelines, ensure the waste is transferred to a licensed disposal facility within your facility's permitted accumulation timeframe[6][7].

Part 3: Workflow Visualization

PPE_Workflow Start Initiate Handling Protocol Hood Fume Hood Available? Start->Hood StandardPPE Don Standard PPE (Nitrile, Goggles, Coat) Hood->StandardPPE Yes RespPPE Don Standard PPE + Respirator (N95/P100) Hood->RespPPE No Handle Execute Weighing/Transfer (Minimize Dust Generation) StandardPPE->Handle RespPPE->Handle SpillCheck Spill Detected? Handle->SpillCheck SpillResponse Wet-Wipe Protocol (No Dry Sweeping) SpillCheck->SpillResponse Yes Disposal Hazardous Waste Disposal (EPA Compliant) SpillCheck->Disposal No SpillResponse->Disposal

PPE selection and spill response workflow for Ethyl 2-amino-4-chloro-3-methoxybenzoate.

References

  • University of Georgia (UGA). "Personal Protective Equipment (PPE) - research". UGA Research. [Link]

  • U.S. Department of Agriculture (USDA). "OSHA REQUIRED - Laboratory Hazard Assessment Survey". USDA ARS. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". GAIACA Waste Revocation.[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". MedLabMag.[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA.[Link]

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